5-Fluoro-2,4-dinitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,4-dinitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNARQDSJOTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549497 | |
| Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-93-1 | |
| Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Applications of 5-Fluoro-2,4-dinitrobenzoic Acid: A Technical Guide
Executive Summary & Chemical Significance
5-Fluoro-2,4-dinitrobenzoic acid (CAS 393-93-1) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and advanced materials science. Structurally analogous to Sanger’s reagent (1-fluoro-2,4-dinitrobenzene), this compound possesses a highly electrophilic fluorine atom activated by two strongly electron-withdrawing nitro groups. This unique electronic topology makes it an exceptional substrate for Nucleophilic Aromatic Substitution (
This whitepaper outlines a robust, two-phase synthetic methodology for producing 5-fluoro-2,4-dinitrobenzoic acid from 3-fluorobenzoic acid, emphasizing the mechanistic causality behind the reaction conditions and establishing a self-validating analytical framework for researchers.
Mechanistic Pathway & Regioselectivity
The synthesis relies on a sequential electrophilic aromatic substitution (nitration) of 3-fluorobenzoic acid. The regiochemical outcome is dictated by the competing directing effects of the resident functional groups:
-
The Fluorine Atom (-F): Acts as an ortho/para director via resonance donation of its lone pairs, activating positions 2, 4, and 6.
-
The Carboxylic Acid (-COOH): Acts as a strongly deactivating meta director, withdrawing electron density from the ring and specifically deactivating positions 2, 4, and 6.
Despite the deactivating nature of the carboxyl group, the resonance activation of the halogen dictates the site of electrophilic attack. The first nitration occurs preferentially at position 6 (para to the fluorine), yielding 5-fluoro-2-nitrobenzoic acid[2]. The second nitration requires significantly harsher conditions to overcome the severe electron deficiency introduced by the first nitro group, directing the second nitronium ion to position 4 (ortho to the fluorine)[3].
Regioselectivity and directing effects in the nitration of 3-fluorobenzoic acid.
Experimental Methodologies: A Self-Validating Workflow
To ensure high purity and prevent the formation of intractable isomeric mixtures, the synthesis is executed in two discrete phases rather than a single one-pot reaction.
Biphasic synthetic workflow for 5-Fluoro-2,4-dinitrobenzoic acid.
Phase 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid
Causality & Design: The initial nitration is highly exothermic. Temperature control is critical; allowing the reaction to exceed 20 °C prematurely can lead to oxidative degradation or uncontrolled poly-nitration. Fuming nitric acid is utilized to ensure a high concentration of the active electrophile (
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 60 mL of concentrated sulfuric acid (
) and cool to 0 °C using an ice-salt bath. -
Electrophile Generation: Slowly add 6.0 mL of fuming nitric acid (
) dropwise, maintaining the temperature below 5 °C. -
Substrate Addition: Add 3-fluorobenzoic acid (5.60 g, 40 mmol) in small portions over 30 minutes to prevent thermal spikes[2].
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 5-6 hours[2].
-
Workup: Pour the viscous mixture over 500 g of cracked ice. Collect the resulting precipitate via vacuum filtration, wash with cold distilled water, and dry under a vacuum.
-
Self-Validation Checkpoint: The intermediate must present as a white to light-yellow solid with a sharp melting point of 118°-120° C.
NMR (DMSO- ) should confirm the regiochemistry with peaks at 7.62 (dt), 7.71 (dd), and 8.14 (dd)[2]. Do not proceed to Phase 2 if unreacted starting material is detected via TLC.
Phase 2: Synthesis of 5-Fluoro-2,4-dinitrobenzoic Acid
Causality & Design: The mono-nitrated intermediate is severely electron-deficient. Standard nitrating mixtures will stall. The addition of oleum (fuming sulfuric acid) acts as a powerful dehydrating agent, sequestering the water generated during the reaction and preventing the dilution of the acid mixture. Thermal activation (80-100 °C) provides the necessary kinetic energy to overcome the deactivation barrier[3].
-
Preparation: Dissolve the validated 5-fluoro-2-nitrobenzoic acid (5.0 g) in 40 mL of oleum (20%
) at room temperature. -
Electrophile Generation: Cautiously add 10 mL of fuming nitric acid dropwise. Warning: Highly exothermic.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress via TLC (10% MeOH in DCM).
-
Workup: Once complete, cool the mixture to 0 °C and carefully pour it over 600 g of crushed ice.
-
Purification: Filter the crude dinitrated product. Recrystallize from a mixture of ethanol and water to remove any residual mono-nitrated isomers.
-
Self-Validation Checkpoint: The final product's identity is confirmed via
NMR. The spectrum will display two distinct aromatic protons (H3 and H6) appearing as singlets or doublets due to long-range fluorine coupling. H6 (ortho to F) will exhibit a strong coupling constant ( Hz), while H3 (meta to F) will show a weaker coupling ( Hz).
Quantitative Data Summaries
The following table summarizes the critical thermodynamic and stoichiometric parameters required to successfully execute the biphasic synthesis.
| Parameter | Phase 1 (Mono-nitration) | Phase 2 (Di-nitration) |
| Substrate | 3-Fluorobenzoic Acid | 5-Fluoro-2-nitrobenzoic Acid |
| Acid Matrix | Concentrated | Oleum (Fuming |
| Nitrating Agent | Fuming | Fuming |
| Thermal Profile | 0 °C | 80 °C |
| Reaction Time | 6 hours | 12 - 24 hours |
| Expected Yield | 93 - 97% | 70 - 80% |
| Primary Challenge | Exotherm control | Overcoming ring deactivation |
References
-
Sigma-Aldrich. 5-FLUORO-2,4-DINITROBENZOIC ACID AldrichCPR. MilliporeSigma.
-
MDPI. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications.1
-
ChemicalBook. 5-Fluoro-2-nitrobenzoic acid synthesis.2
-
Benchchem. Troubleshooting guide for the nitration of fluorinated benzoic acids.3
Sources
Comprehensive Physicochemical Profiling and Application Workflows of 5-Fluoro-2,4-Dinitrobenzoic Acid (5-FDNBA)
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the landscape of bioconjugation and synthetic building blocks, I frequently encounter reagents that offer either electrophilic tagging capabilities or carboxyl-based tethering. 5-Fluoro-2,4-dinitrobenzoic acid (5-FDNBA) is a rare, bifunctional scaffold that provides both[1].
To understand the causality of 5-FDNBA’s reactivity, one must analyze its structural topology. The molecule features a benzoic acid core decorated with a highly activated fluorine atom at the C5 position, flanked by two nitro groups at the C2 and C4 positions.
-
The Activation Causality: Relative to the fluorine atom at C5, the nitro groups are positioned ortho (C4) and para (C2). This is the exact electronic activation pattern found in Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene)[2][3]. The strongly electron-withdrawing nitro groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring via resonance and inductive effects, rendering the C5 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [4].
-
The Bifunctional Advantage: Unlike Sanger's reagent, 5-FDNBA possesses a carboxylic acid at C1. This provides an orthogonal chemical handle. After the SNAr reaction is complete, the carboxyl group can be activated for amide bond formation, allowing 5-FDNBA to act as a highly efficient cross-linker or surface-tethering agent.
Physicochemical Properties Profile
Understanding the fundamental properties of 5-FDNBA is critical for predicting its behavior in various solvent systems and optimizing reaction conditions. The table below synthesizes its core quantitative data.
| Property | Value / Description |
| Chemical Name | 5-Fluoro-2,4-dinitrobenzoic acid |
| CAS Registry Number | 393-93-1 |
| Molecular Formula | C7H3FN2O6 |
| Molecular Weight | 230.11 g/mol |
| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) |
| Hydrogen Bond Acceptors | 7 (F, O from NO2 and COOH) |
| Topological Polar Surface Area (TPSA) | ~129 Ų |
| Reactivity Profile | Highly electrophilic (SNAr at C5); Acidic (pKa ~2.5-3.0) |
Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of 5-FDNBA is a two-step addition-elimination process. In the rate-limiting first step, a nucleophile (such as a primary amine) attacks the electron-deficient C5 carbon, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The high electronegativity of fluorine polarizes the C-F bond, attracting the nucleophile, while the ortho/para nitro groups stabilize the negative charge of the intermediate[4]. In the fast second step, the fluoride ion—an excellent leaving group due to the high solvation energy of F⁻ and relief of steric strain—is expelled, restoring aromaticity.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway of 5-FDNBA with an amine nucleophile.
Experimental Protocol 1: SNAr-Mediated Amine Tagging
This protocol details the conjugation of 5-FDNBA to a primary amine (e.g., a peptide N-terminus or a small molecule).
Causality of Experimental Choices: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. Protic solvents would hydrogen-bond with the nucleophile, dampening its reactivity. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to keep the target amine deprotonated and to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction forward.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-FDNBA (1.2 equivalents) in anhydrous DMF to a concentration of 0.1 M.
-
Base Addition: Add DIPEA (3.0 equivalents) to the solution. The excess base ensures the C1-carboxylic acid is deprotonated (enhancing solubility) and the incoming nucleophile remains active.
-
Nucleophile Introduction: Add the target primary amine (1.0 equivalent) dropwise under continuous magnetic stirring at room temperature (20-25°C).
-
Incubation: Stir the reaction mixture for 2 to 4 hours. Protect from excessive light, as dinitroaromatics can be photosensitive.
-
Self-Validating Readout: The reaction is self-validating. The starting 5-FDNBA solution is pale yellow. Upon successful SNAr and formation of the dinitroaniline derivative, the solution will undergo a distinct bathochromic shift, turning intense orange/bright yellow. This is caused by the amine lone pair conjugating with the dinitroaromatic ring, creating a push-pull chromophore absorbing strongly at 350–380 nm.
-
Quenching & Recovery: Quench the reaction with 0.1% Trifluoroacetic acid (TFA) in water and purify the tagged product via Reverse-Phase HPLC (RP-HPLC).
Experimental Protocol 2: Orthogonal Carboxyl Conjugation
Once the C5 position has been functionalized, the C1-carboxylic acid remains available for orthogonal conjugation. This allows the tagged molecule to be tethered to a solid support, a fluorophore, or a secondary peptide.
Causality of Experimental Choices: The carboxyl group is relatively unreactive on its own. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester, which is highly resistant to hydrolysis and reacts efficiently with secondary amines.
Step-by-Step Methodology:
-
Activation: Dissolve the purified SNAr product from Protocol 1 (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Active Ester Formation: Stir for 15 minutes at room temperature. The formation of the active ester is rapid and near-quantitative.
-
Amidation: Add the secondary target amine (1.2 eq) to the activated mixture.
-
Incubation: Stir for 2 hours at room temperature.
-
Validation: Monitor the disappearance of the active ester mass via LC-MS/MS. The final bifunctional conjugate can then be purified via RP-HPLC.
Figure 2: Orthogonal bioconjugation workflow utilizing 5-FDNBA's dual reactive sites.
Trustworthiness & System Validation
In advanced drug development and bioconjugation, blind faith in a protocol is a liability. The workflows described above are designed as self-validating systems :
-
Colorimetric Shift (Primary Validation): As noted in Protocol 1, the generation of the dinitroaniline chromophore provides immediate visual and spectrophotometric confirmation of SNAr success.
-
Fluoride Ion-Selective Electrode (ISE) (Kinetic Validation): Because SNAr at the C5 position releases one stoichiometric equivalent of fluoride ions (F⁻), researchers can place a Fluoride ISE directly into the reaction vessel. The real-time millivolt readout provides a highly accurate, continuous kinetic trace of the reaction's progress, proving that the covalent bond is forming exactly as predicted.
References
-
Title: Amino Acids and Peptides (Reactions of Lysine and Sanger's Reagent) Source: Biology LibreTexts URL: [Link]
Sources
5-Fluoro-2,4-dinitrobenzoic Acid (CAS 393-93-1): A Comprehensive Technical Guide to Dual-Reactivity Derivatization and Bioconjugation
Executive Summary
In the landscape of analytical chemistry and drug development, the precise derivatization of amines and peptides is critical for chromatographic resolution and structural elucidation. 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA) represents a highly specialized evolution of traditional fluorinated aromatic reagents. While classical reagents like Sanger’s reagent (1-fluoro-2,4-dinitrobenzene) revolutionized N-terminal sequencing[1][2], they suffer from poor aqueous solubility and lack orthogonal functional handles.
FDNBA (CAS: 393-93-1) solves this by introducing a carboxylic acid moiety at the C1 position[3]. As a Senior Application Scientist, I have utilized this compound's dual-reactivity—combining a highly activated electrophilic center for Nucleophilic Aromatic Substitution (SNAr) with an activatable carboxylic acid—to design custom chiral derivatizing agents, immobilize scavenger resins, and enhance the UV-Vis detection of non-chromophoric peptides. This whitepaper deconstructs the mechanistic causality, structural advantages, and self-validating protocols required to master FDNBA in the laboratory.
Chemical Profiling and Structural Rationale
The utility of FDNBA is entirely dictated by its electronic topology. The molecule features a fluorine atom at the C5 position, flanked by nitro groups at the C2 (para) and C4 (ortho) positions.
| Property | Specification | Application Relevance |
| IUPAC Name | 5-Fluoro-2,4-dinitrobenzoic acid | - |
| CAS Number | 393-93-1 | Chemical identification |
| Molecular Formula | C₇H₃FN₂O₆ | - |
| Molecular Weight | 230.11 g/mol | Mass spectrometry precursor tracking |
| Reactive Sites | C5 (Fluoro), C1 (COOH) | Enables orthogonal dual-conjugation |
| Detection Handle | Dinitrophenyl (DNP) group | Strong UV absorbance at ~340 nm |
Mechanistic Causality: Why C5 is Hyper-Reactive
In nucleophilic aromatic substitution, the aromatic ring must be electron-deficient to accept a nucleophile. The fluorine atom is an excellent SNAr leaving group because its high electronegativity creates a strong carbon-fluorine dipole, accelerating the initial nucleophilic attack[4]. However, it is the strategic placement of the nitro groups that makes FDNBA viable. The C4-nitro (ortho) and C2-nitro (para) groups act as powerful electron-withdrawing sinks, stabilizing the negative charge of the intermediate carbanion (the Meisenheimer complex) via resonance[5][6].
Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism of 5-Fluoro-2,4-dinitrobenzoic acid.
Core Applications: The Dual-Reactivity Paradigm
Unlike mono-reactive reagents, FDNBA offers two distinct pathways that can be exploited in drug development and proteomics.
-
Pre-Column Derivatization (Pathway A): FDNBA reacts stoichiometrically with primary and secondary amines to form stable dinitrophenyl (DNP) derivatives. This tags the molecule with a strong chromophore (ε ≈ 30,000 M⁻¹ cm⁻¹ at 340 nm), allowing sub-nanomolar detection limits during Reverse-Phase HPLC (RP-HPLC)[7][8].
-
Custom Chiral Reagent Synthesis (Pathway B): By activating the C1-carboxylic acid, FDNBA can be coupled to chiral amines (e.g., L-leucinamide) to synthesize custom analogs of Marfey’s Reagent (FDAA or FDLA). These synthesized reagents are then used to resolve D- and L-amino acid enantiomers in complex biological matrices[9][10].
Figure 2: Dual-reactivity pathways of FDNBA exploiting both the C5-fluorine and C1-carboxylic acid.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, laboratory protocols must not only dictate steps but also explain the physicochemical causality behind them. Furthermore, every protocol must include a built-in validation checkpoint to prevent downstream analytical failures.
Protocol A: Pre-Column Derivatization of Amines for HPLC-UV
This protocol utilizes the SNAr pathway to tag non-chromophoric peptides.
-
Step 1: Buffer Preparation. Dissolve the target amine in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Causality: The amine must be deprotonated (free base form) to act as a nucleophile. However, if the pH exceeds 9.5, hydroxide ions (OH⁻) will outcompete the amine, irreversibly hydrolyzing FDNBA into 5-hydroxy-2,4-dinitrobenzoic acid.
-
-
Step 2: Reagent Addition. Add a 5-fold molar excess of FDNBA dissolved in LC-MS grade acetone.
-
Causality: While FDNBA has moderate aqueous solubility due to its COOH group, a polar aprotic co-solvent like acetone poorly solvates the nucleophile, thereby increasing its kinetic energy and accelerating the SNAr reaction.
-
-
Step 3: Incubation. Incubate the mixture at 40°C for 60 minutes in the dark.
-
Causality: Mild thermal energy overcomes the activation barrier of the Meisenheimer complex. Darkness is strictly required to prevent the photolytic degradation of the DNP chromophore.
-
-
Step 4: Quenching. Terminate the reaction by adding 1 M HCl until the pH drops to ~3.0.
-
Causality: Acidification protonates the unreacted amines (halting the reaction) and neutralizes the carboxylic acid on the DNP-derivative, ensuring sharp, non-tailing peaks during subsequent RP-HPLC analysis.
-
Validation Checkpoint: Run a rapid analytical LC-MS or TLC (Silica, 80:20 Hexane:Ethyl Acetate). The reaction is successful if a distinct, highly hydrophobic peak emerges exhibiting a strong UV absorbance maximum at 340 nm . If the 340 nm peak is absent, the nucleophilic attack failed (likely due to insufficient pH control).
Protocol B: Solid-Phase Immobilization via Carboxylic Acid Activation
This protocol utilizes the COOH pathway to attach FDNBA to an amine-functionalized resin, creating a solid-phase scavenger for capturing nucleophiles.
-
Step 1: Activation. Dissolve FDNBA in MES buffer (pH 6.0). Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Stir for 15 minutes.
-
Causality: MES buffer is chosen because it lacks primary amines (unlike Tris buffer), preventing auto-quenching. EDC forms an unstable O-acylisourea intermediate, which NHS immediately converts into a stable, amine-reactive NHS-ester.
-
-
Step 2: Coupling. Add the amine-functionalized resin to the activated mixture and agitate for 2 hours at room temperature.
-
Causality: The primary amines on the solid support perform a nucleophilic acyl substitution on the NHS-ester, forming a stable amide bond. The C5-fluorine remains completely unreacted under these mildly acidic conditions, leaving it exposed and active for future target capture.
-
Validation Checkpoint: To validate NHS-ester formation prior to resin addition, quench a 5 µL aliquot with a known mass standard (e.g., benzylamine). Analyze via LC-MS; a successful activation will show a mass shift corresponding to the FDNBA-benzylamine amide conjugate.
Comparative Analytical Metrics
To select the correct derivatizing agent, researchers must understand how FDNBA compares to its structural cousins.
| Reagent | Primary Reactive Site | Aqueous Solubility | Primary Application | Reference |
| FDNB (Sanger's Reagent) | C1 (Fluoro) | Very Low | Classical N-terminal sequencing | [2][11] |
| FDNBA (CAS 393-93-1) | C5 (Fluoro), C1 (COOH) | Moderate | Bioconjugation, Custom CDAs | |
| FDAA (Marfey's Reagent) | C5 (Fluoro) | Low | Chiral amino acid resolution | [7][9] |
References
-
Title : The free amino groups of insulin Source : Biochemical Journal (1945) URL :[Link]
-
Title : Nucleophilic Aromatic Substitution: Introduction and Mechanism Source : Master Organic Chemistry URL :[Link]
-
Title : C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products Source : ACS Publications (Journal of Natural Products) URL :[Link]
-
Title : Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Source : MDPI (International Journal of Molecular Sciences) URL :[Link]
Sources
- 1. Frederick Sanger - Wikipedia [en.wikipedia.org]
- 2. The free amino groups of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 393-93-1 | Sigma-Aldrich [sigmaaldrich.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. nobelprize.org [nobelprize.org]
Technical Guide: Solubility Profile & Solvent Selection for 5-Fluoro-2,4-dinitrobenzoic Acid
[1]
CAS: 393-93-1
Formula: C₇H₃FN₂O₆
Molecular Weight: 230.11 g/mol
Primary Application: Intermediate for Sanger-type reagents, fluorinated pharmaceutical scaffolds, and nucleophilic aromatic substitution (
Part 1: Executive Summary & Physicochemical Architecture[1]
5-Fluoro-2,4-dinitrobenzoic acid is a highly specialized aromatic building block.[1] Its solubility behavior is governed by a "tug-of-war" between three competing structural forces: the hydrophilic/acidic carboxyl group, the polar nitro groups, and the lipophilic fluorobenzene core.[1][2]
Unlike its non-carboxylated analog (Sanger’s Reagent, 1-fluoro-2,4-dinitrobenzene), the presence of the carboxylic acid moiety (
Structural Determinants of Solubility
| Feature | Electronic Effect | Solubility Impact |
| Carboxylic Acid (C1) | H-bond Donor/Acceptor | High solubility in alcohols; pH-dependent water solubility (pKa |
| Nitro Groups (C2, C4) | Strong Electron Withdrawing | Increases polarity; enhances solubility in dipolar aprotic solvents (DMSO, DMF).[2] |
| Fluorine Atom (C5) | Inductive Withdrawal (-I) | Increases lipophilicity ( |
Part 2: Solubility Landscape & Solvent Compatibility[1]
Due to the rarity of specific experimental data for CAS 393-93-1, the following solubility profile is derived from high-fidelity structural analogs (2,4-dinitrobenzoic acid and 2,4-difluoro-5-nitrobenzoic acid) and thermodynamic principles of substituted nitro-aromatics.
The Solubility Tier List
Tier 1: High Solubility (Primary Reaction Solvents)
-
Solvents: Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , Dimethylacetamide (DMAc) .[1][2]
-
Mechanism: The highly polar nitro groups and the ionizable proton interact strongly with these dipolar aprotic solvents.
-
Use Case: Ideal for Nucleophilic Aromatic Substitution (
) reactions where the fluorine atom is displaced by amines or thiols.[1][2] -
Saturation Limit (Est.):
at 25°C.[2]
Tier 2: Moderate to High Solubility (Process Solvents)
-
Solvents: Acetone , Ethyl Acetate , Tetrahydrofuran (THF) , 1,4-Dioxane .[1][2]
-
Mechanism: These solvents accept hydrogen bonds from the carboxylic acid while solvating the aromatic core via dipole-dipole interactions.[1]
-
Use Case: Extraction (work-up) and chromatography mobile phases.
-
Saturation Limit (Est.):
.[1][2]
Tier 3: Temperature-Dependent Solubility (Recrystallization Candidates)
-
Solvents: Ethanol , Methanol , Chloroform , Dichloromethane (DCM) , Toluene .[1][2]
-
Mechanism:
-
Use Case: Purification and recrystallization.
Tier 4: Insoluble (Anti-Solvents) [1][2]
-
Solvents: Hexanes , Pentane , Heptane , Cold Water (at low pH).[1][2]
-
Mechanism: The high polarity of the dinitro-carboxyl motif prevents integration into the non-polar aliphatic lattice.[1]
-
Use Case: Precipitating the product from reaction mixtures.
Quantitative Reference Data (Analog-Based)
Data below references the structural parent, 2,4-Dinitrobenzoic acid (CAS 610-30-0), serving as the baseline for the 5-Fluoro derivative.[1][2]
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |
| Water (pH < 1) | Insoluble (< 1 g/L) | Moderate | Recrystallization (Anti-solvent) |
| Ethanol (95%) | Moderate (~50 g/L) | High (>200 g/L) | Recrystallization (Solvent) |
| 1,4-Dioxane | High (50 g/L) | Very High | Reaction |
| Diethyl Ether | Moderate | High | Extraction |
| Benzene/Toluene | Low | Moderate | Purification |
Part 3: Thermodynamic & Mechanistic Logic[1]
The "Fluorine Effect" on Partitioning
Substituting a hydrogen with fluorine at the 5-position generally increases the octanol-water partition coefficient (
-
Consequence: FDNB acid is slightly more soluble in dichloromethane and ethyl acetate than 2,4-dinitrobenzoic acid.[1]
-
Acidity Shift: The fluorine atom is meta to the carboxylic acid but ortho/para to the nitro groups.[1] The combined electron-withdrawing power creates a super-acidic benzoic derivative (Predicted pKa < 1.5).[1][2]
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting solvents based on the intended experimental outcome (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on process requirements. Note the critical pH control step for extraction.
Part 4: Experimental Protocols
Protocol A: Recrystallization (Purification)
Use this protocol to purify crude FDNB acid synthesized via nitration.[1][2]
Reagents: Crude FDNB Acid, Ethanol (95%), Deionized Water, HCl (conc).[2]
-
Dissolution: Place 5.0 g of crude FDNB acid in a 100 mL Erlenmeyer flask. Add Ethanol (approx. 15–20 mL) and heat to boiling on a steam bath until fully dissolved.
-
Filtration (Hot): If insoluble particulates (inorganic salts) remain, filter the hot solution through a pre-warmed glass frit.
-
Nucleation: Remove from heat. Slowly add warm water (approx. 5–10 mL) dropwise until a faint turbidity persists. Add one drop of ethanol to clear it.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.
-
Note: If oiling out occurs (common with fluorinated nitro compounds), reheat and add slightly more ethanol.[2]
-
-
Collection: Filter the pale yellow crystals/needles. Wash with cold 50% EtOH/Water (acidified with 1 drop HCl to prevent ionization).[2]
-
Drying: Dry in a vacuum oven at 45°C over
.
Protocol B: Solubility Determination (Gravimetric)
Use this to validate solubility in a specific solvent for process scale-up.[1][2]
-
Saturation: Add excess FDNB acid (approx. 500 mg) to 2.0 mL of the target solvent in a sealed vial.
-
Equilibration: Sonicate for 10 minutes, then stir at 25°C for 4 hours.
-
Sampling: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Quantification: Transfer 1.0 mL of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen stream and dry to constant weight.[2]
- [2]
Part 5: Safety & Handling (Dinitro Compounds)[2]
Warning: Di- and tri-nitro aromatic compounds possess high energy potential.[1] While FDNB acid is generally stable, it should be treated as a potential explosive hazard if heated under confinement or subjected to shock.[2]
-
Thermal Stability: Do not heat above 100°C in dry form. Melting point is expected to be in the range of 140–180°C (analogous to 2,4-DNBA mp 179°C), but decomposition may begin near the melt.[1][2]
-
Skin Sensitizer: Like Sanger's reagent, FDNB acid is likely a potent skin sensitizer and irritant.[2] It can label proteins in the skin (yellow staining).[2] Double-glove (Nitrile) is mandatory.[1][2]
-
Base Compatibility: Avoid mixing with strong bases (NaOH, KOH) in high concentrations at high temperatures, as this can trigger exothermic decomposition or formation of unstable picrate-like salts.[2]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11880, 2,4-Dinitrobenzoic acid. Retrieved from [Link]
-
Zhang, X., et al. (2014). "The solubilities of benzoic acid and its nitro-derivatives in seven pure solvents."[1][2] Journal of Chemical & Engineering Data, 59(4).[2] (Provides baseline thermodynamic data for the dinitrobenzoate core).
-
Mulligan, S. R., et al. Solubility and Dissolution Thermodynamics of Fluorinated Benzoic Acids.[2] (General reference for the "Fluorine Effect" on solubility).
spectroscopic data (NMR, IR, MS) of 5-Fluoro-2,4-dinitrobenzoic acid
This guide details the spectroscopic characterization of 5-Fluoro-2,4-dinitrobenzoic acid (CAS 393-93-1) . It focuses on the structural elucidation logic required to distinguish this specific isomer from its analogs (e.g., Sanger’s reagent derivatives) using NMR, IR, and Mass Spectrometry.
Introduction & Structural Context
5-Fluoro-2,4-dinitrobenzoic acid is a highly electron-deficient aromatic building block. Structurally, it is a derivative of 1-fluoro-2,4-dinitrobenzene (FDNB) , also known as Sanger’s Reagent, which is historically significant for N-terminal amino acid sequencing.[1]
The presence of the carboxylic acid group at position 1, combined with two nitro groups (positions 2 and 4) and a fluorine atom (position 5), creates a unique electronic environment. This substitution pattern results in distinct spectroscopic signatures, particularly in NMR (due to
-
Molecular Formula: C
H FN O [2][3][5][6][7] -
Physical State: Solid (Predicted MP: ~140–145 °C based on isomer trends)
Mass Spectrometry (MS) Data
Mass spectrometry is the primary tool for confirming molecular weight and analyzing the fragmentation stability of the nitro-aromatic core.
Experimental Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (
) is preferred due to the acidic carboxylic proton. -
Solvent: Methanol or Acetonitrile with 0.1% Formic Acid (to facilitate ionization).
Diagnostic Ions & Fragmentation Logic
The fragmentation follows a predictable pathway characteristic of polynitrobenzoic acids:
-
Deprotonation: Formation of the molecular anion
. -
Decarboxylation: Loss of CO
is the dominant primary fragmentation channel. -
Nitro Group Loss: Sequential loss of NO
radicals or NO groups.
| Ion Type | m/z (Calculated) | Fragmentation Event |
| 229.0 | Molecular Ion (Base Peak) | |
| 185.0 | Loss of Carboxyl group (Decarboxylation) | |
| 183.0 | Loss of Nitro group | |
| 139.0 | Combined loss (Aryl anion core) | |
| 209.0 | Elimination of HF (Minor pathway) |
Fragmentation Pathway Diagram
Figure 1: Proposed ESI(-) fragmentation pathway showing the primary decarboxylation step.
Infrared Spectroscopy (IR) Data
The IR spectrum is dominated by the vibrational modes of the nitro and carboxyl groups. The fluorine atom introduces a strong C-F stretch, often obscured but diagnostic if identified.
| Functional Group | Wavenumber (cm | Intensity | Assignment |
| O-H Stretch | 2800 – 3200 | Broad | Carboxylic acid O-H (H-bonded) |
| C=O Stretch | 1700 – 1730 | Strong | Carboxylic acid carbonyl |
| NO | 1530 – 1550 | Strong | Asymmetric NO |
| NO | 1340 – 1360 | Strong | Symmetric NO |
| C-F Stretch | 1100 – 1250 | Medium | Aryl C-F stretch (Often overlaps with C-O) |
| C=C Stretch | 1600 – 1620 | Medium | Aromatic ring breathing |
Nuclear Magnetic Resonance (NMR) Data
NMR is the definitive method for structural verification. The presence of fluorine (
H NMR (Proton)
-
Solvent: DMSO-d
or CD OD (to prevent exchange of acidic protons and ensure solubility). -
Key Features: There are only two aromatic protons, H3 and H6 . Their positions relative to the Fluorine atom determine their splitting.
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H3 | Meta to F | 8.70 – 8.85 | Doublet (d) | Located between two withdrawing NO | |
| H6 | Ortho to F | 8.00 – 8.20 | Doublet (d) | Located between COOH and F. Ortho coupling to F is stronger than meta. | |
| COOH | - | 13.0 – 14.0 | Broad Singlet | - | Acidic proton (often invisible in CD |
Note: Chemical shifts are predicted based on additivity rules relative to 2,4-dinitrobenzoic acid.
C NMR (Carbon)
The
| Carbon | Type | Shift ( | Splitting Pattern | Coupling ( |
| C=O | Carbonyl | ~165.0 | Singlet/Weak Doublet | - |
| C5 | C-F | ~158.0 – 162.0 | Doublet (d) | |
| C2/C4 | C-NO | ~140.0 – 150.0 | Doublet (d) | |
| C1 | C-COOH | ~130.0 | Doublet (d) | |
| C6 | C-H | ~120.0 | Doublet (d) | |
| C3 | C-H | ~125.0 | Doublet (d) |
NMR Coupling Logic Diagram
Figure 2: Spin-spin coupling network showing the influence of the Fluorine atom on neighboring nuclei.
Experimental Protocol for Analysis
To ensure reproducible data, follow this preparation workflow:
-
Sample Preparation (NMR):
-
Weigh 10 mg of 5-Fluoro-2,4-dinitrobenzoic acid.
-
Dissolve in 0.6 mL DMSO-d
. -
Note: Ensure the sample is fully dissolved; nitro-acids can have poor solubility in CDCl
.
-
-
Sample Preparation (MS):
-
Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).
-
Dilute 1:100 with 50:50 Acetonitrile:Water (+0.1% Formic Acid).
-
Inject directly into ESI source at 5 µL/min flow rate.
-
-
Data Acquisition:
-
NMR: Acquire
H (16 scans) and F (if available) to confirm the F-substitution. -
IR: Use ATR (Attenuated Total Reflectance) on the solid powder. Do not use KBr pellets if the sample is hygroscopic.
-
References
-
PubChem Compound Summary for CID 11880 (2,4-Dinitrobenzoic acid parent structure) . National Center for Biotechnology Information. Retrieved from [Link]
-
Sanger, F. (1945). "The free amino groups of insulin".[1] Biochemical Journal, 39(5), 507–515. (Foundational context for FDNB derivatives). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. CAS NO. 393-93-1 | 2,4-DINITRO-5-FLUOROBENZOIC ACID | C7H3FN2O6 [localpharmaguide.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. 2,4-二硝基-5-氟苯甲酸 - CAS号 393-93-1 - 摩熵化学 [molaid.com]
- 6. 5-FLUORO-2,4-DINITROBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
Technical Guide: Thermal Stability & Hazard Profile of 5-Fluoro-2,4-dinitrobenzoic Acid
This technical guide details the thermal stability profile, decomposition mechanisms, and handling protocols for 5-Fluoro-2,4-dinitrobenzoic acid (5-FDNBA) .
Executive Summary
5-Fluoro-2,4-dinitrobenzoic acid (CAS: 393-93-1) is a critical fluorinated nitroaromatic intermediate, primarily utilized in the synthesis of the benzodiazepine antagonist Flumazenil . Its structure—characterized by a highly electron-deficient ring with two nitro groups and a carboxylic acid—imparts significant thermal instability.
While useful as a reactive scaffold for nucleophilic aromatic substitution (
Chemical Profile & Reactivity
The thermal behavior of 5-FDNBA is dictated by the "push-pull" electronics of its substituents. The fluorine atom and two nitro groups create a severely electron-poor ring, making the carboxylic acid proton highly acidic and the carbon-carbon bond connecting the carboxyl group weak.
| Property | Value / Description |
| CAS Number | 393-93-1 |
| Molecular Formula | |
| Molecular Weight | 230.11 g/mol |
| Melting Point | ~140–150 °C (Inferred from analogs; 2,4-DNBA melts at 179 °C, F-substitution typically lowers |
| Decomposition Onset | > 180 °C (Exothermic onset); Decarboxylation may occur slowly >120 °C. |
| Key Hazard | Thermal Runaway via autocatalytic decomposition of nitro groups. |
Structural Instability Factors
-
Steric Strain: The ortho-nitro group forces the carboxylic acid out of planarity, reducing resonance stabilization and lowering the activation energy for decarboxylation.
-
Electron Withdrawal: The 5-fluoro and 2,4-dinitro groups pull electron density from the ring, destabilizing the C-COOH bond.
-
Nitro Group Energetics: Multiple nitro groups provide an internal oxygen source, allowing decomposition to proceed anaerobically and violently.
Thermal Decomposition Analysis
The thermal stability of 5-FDNBA must be understood through two distinct events: Phase Transition (Melting) and Chemical Decomposition .
Predicted DSC/TGA Profile
Based on the behavior of the structural analog 2,4-dinitrobenzoic acid (2,4-DNBA), the thermal profile follows this sequence:
-
Zone 1 (Ambient – 110°C): Stable. Loss of surface moisture or residual solvent (e.g., toluene, acetic acid) may be observed in TGA.
-
Zone 2 (120°C – 160°C): Critical Zone.
-
Event A: Melting (Endothermic).
-
Event B: Slow decarboxylation may begin. The evolution of
gas generates pressure in sealed vessels.
-
-
Zone 3 (> 180°C): Runaway Decomposition.
-
Sharp Exothermic Peak (
to J/g). -
Mechanism: Homolytic cleavage of
bonds followed by ring fragmentation.
-
Decomposition Pathways
The degradation proceeds via a primary decarboxylation step, yielding the toxic intermediate 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) , which has a lower boiling point and higher volatility, followed by catastrophic ring breakdown.
Figure 1: Thermal decomposition pathway of 5-FDNBA showing the critical decarboxylation step that releases gas and toxic byproducts.
Experimental Protocols for Stability Testing
To validate the safety of a specific batch of 5-FDNBA (which may vary by impurity profile), the following testing workflow is mandatory before scale-up.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried 5-FDNBA into a high-pressure gold-plated crucible (to prevent reaction with aluminum and contain pressure).
-
Reference: Empty gold-plated crucible.
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp Rate: Heat from 25°C to 350°C at 5°C/min .
-
Note: Higher rates (10–20°C/min) shift peaks to higher temperatures, artificially inflating stability margins.
-
-
Criteria:
-
Pass: No exothermic activity below 150°C.
-
Fail: Exotherm detected < 120°C (indicates catalytic impurities like metals or bases).
-
Protocol B: Thermal Stability under Process Conditions (Isothermal)
Objective: Simulate reaction hold times.
-
Set DSC or TGA to the intended process temperature (e.g., 80°C).
-
Hold sample isothermally for 24 hours .
-
Fail Criteria: Any mass loss (>1%) or exothermic drift indicates instability over time.
Safety & Handling Guidelines
The synthesis of Flumazenil involves reacting 5-FDNBA with sarcosine ethyl ester. This step typically requires base (e.g., triethylamine), which significantly lowers the decomposition temperature of nitroaromatics.
Critical Processing Rules
-
Temperature Limit: Never heat bulk solids above 60°C during drying. Use vacuum to lower thermal load.
-
Base Compatibility: Do not mix 5-FDNBA with strong bases (NaOH, KOH) in the absence of solvent; this can trigger immediate deflagration.
-
Solvent Selection: Avoid DMSO or DMF at high temperatures (>100°C) with this compound, as "thermal runaway" reactions are well-documented for nitro compounds in these solvents.
Risk Assessment Table[1][2]
| Parameter | Limit / Specification | Reason |
| Max Process Temp | < 100 °C | Avoid decarboxylation onset. |
| Drying Temp | < 60 °C (Vacuum) | Prevent accumulation of heat in bulk powder. |
| Materials of Construction | 316L Stainless Steel, Glass | Avoid Iron/Copper (catalyze decomposition). |
| Storage | < 30 °C, Dark, Dry | Moisture can hydrolyze the C-F bond over time, releasing HF. |
References
-
NIST Chemistry WebBook. 2,4-Dinitrobenzoic acid Phase Change Data. National Institute of Standards and Technology. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2,4-Dinitrobenzoic acid. (Proxy data for hazard classification). Link
-
ChemicalBook. 5-Fluoro-2,4-dinitrobenzoic acid Product Description & Properties.Link
-
ResearchGate. Thermal Hazard Assessment of Nitrobenzoic Acid Isomers. (General principles of nitro-acid decomposition). Link
-
Pfizer. Material Safety Data Sheet: Flumazenil (Synthesis Precursor Context).Link(Note: Link points to general repository; specific internal documents are proprietary).
The Activated Nucleus: A Technical Guide to the Reactivity of the Fluorine Group in 5-Fluoro-2,4-dinitrobenzoic Acid
Introduction: A Molecule of Latent Potential
In the landscape of modern drug discovery and chemical biology, the strategic functionalization of aromatic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the discerning researcher, 5-Fluoro-2,4-dinitrobenzoic acid stands out as a molecule of significant, albeit underexplored, potential. Its architecture, featuring a fluorine atom activated by the potent electron-withdrawing effects of two nitro groups and a carboxylic acid moiety, renders it a highly reactive substrate for nucleophilic aromatic substitution (SNAr). This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the core principles that govern the reactivity of this compound and providing a framework for its synthetic application. While specific kinetic and spectroscopic data for 5-Fluoro-2,4-dinitrobenzoic acid are not extensively documented in publicly available literature, this guide will draw upon well-established principles of physical organic chemistry and data from closely related, extensively studied analogues to provide a robust and predictive understanding of its chemical behavior.
I. The Heart of Reactivity: Understanding the SNAr Mechanism
The reactivity of the fluorine atom in 5-Fluoro-2,4-dinitrobenzoic acid is almost exclusively dictated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more common SN1 and SN2 reactions observed with aliphatic compounds, SNAr reactions with aryl halides proceed via a distinct two-step addition-elimination pathway.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This is the rate-determining step of the reaction.[3] The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (in this case, the fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The facility of this reaction is critically dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups is essential to stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[4]
Caption: Generalized workflow of the SNAr mechanism.
II. The Driving Forces: Electronic Effects of the Substituents
The exceptional reactivity of the fluorine atom in 5-Fluoro-2,4-dinitrobenzoic acid is a direct consequence of the synergistic electron-withdrawing effects of the two nitro groups and the carboxylic acid moiety.
The Activating Power of the Nitro Groups
The nitro group (-NO2) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence is twofold:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer complex through resonance, particularly when positioned ortho or para to the site of nucleophilic attack.[2]
In 5-Fluoro-2,4-dinitrobenzoic acid, the nitro group at the 2-position is ortho to the fluorine, and the nitro group at the 4-position is para. This optimal positioning provides substantial resonance stabilization to the Meisenheimer complex, dramatically increasing the rate of reaction.[5]
Caption: Resonance stabilization of the Meisenheimer complex.
The Counterintuitive Role of Fluorine as a Leaving Group
In SN1 and SN2 reactions, fluoride is a notoriously poor leaving group due to the high strength of the carbon-fluorine bond. However, in SNAr reactions, the trend is inverted, with fluoride being an excellent leaving group, often superior to other halogens (F > Cl > Br > I).[3] This "element effect" is attributed to the high electronegativity of fluorine. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond. Fluorine's strong inductive electron-withdrawing effect polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the developing negative charge in the transition state leading to the Meisenheimer complex.[3]
The Influence of the Carboxylic Acid Group
The carboxylic acid group (-COOH) also contributes to the activation of the ring towards nucleophilic attack through its electron-withdrawing inductive effect.[6] However, its influence is also pH-dependent. Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate (-COO⁻), which is an electron-donating group and would thus decrease the reactivity of the ring. Therefore, the pH of the reaction medium can be a critical parameter to control the reactivity.[7][8]
III. Experimental Protocols: A Framework for Synthesis
General Protocol for Reaction with Amine Nucleophiles
-
Dissolution: Dissolve 5-Fluoro-2,4-dinitrobenzoic acid (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
-
Addition of Nucleophile: Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) to scavenge the HF produced during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Reaction with Thiol Nucleophiles
-
Thiolate Formation: In a flame-dried flask under an inert atmosphere, suspend a base such as sodium hydride (NaH) (1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DMF at 0 °C.
-
Addition of Thiol: Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Addition of Substrate: Add a solution of 5-Fluoro-2,4-dinitrobenzoic acid (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
IV. Quantitative Data from Analogous Systems
To provide a quantitative perspective on the anticipated reactivity of 5-Fluoro-2,4-dinitrobenzoic acid, the following table summarizes second-order rate constants for the reaction of the closely related 1-fluoro-2,4-dinitrobenzene (DNFB) with various nucleophiles. It is expected that the reactivity of 5-Fluoro-2,4-dinitrobenzoic acid will be of a similar order of magnitude, potentially slightly attenuated due to the steric and electronic influence of the carboxylic acid group.
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Piperidine | Ethanol | 25 | ~50-100 times faster than 1-chloro-2,4-dinitrobenzene[3] |
| Perhydroazepine | Ethyl Acetate + Chloroform | 25 | Rate enhancement observed in mixed solvents[11] |
| Hydroxide Ion | Water-in-oil microemulsion | - | Reaction kinetics studied[12] |
V. Spectroscopic Characterization: A Predictive Overview
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the downfield region (δ 7.5-9.0 ppm) due to the strong deshielding effects of the nitro and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be significantly downfield (>160 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F).
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (a broad band from 2500-3300 cm⁻¹), and the symmetric and asymmetric stretches of the nitro groups (around 1550 and 1350 cm⁻¹, respectively).
VI. Conclusion and Future Outlook
5-Fluoro-2,4-dinitrobenzoic acid is a highly activated aromatic compound with significant potential as a versatile building block in organic synthesis. The strategic placement of two nitro groups and a carboxylic acid moiety renders the fluorine atom exceptionally labile towards nucleophilic aromatic substitution. This guide has provided a comprehensive overview of the theoretical underpinnings of its reactivity, drawing upon established mechanistic principles and data from analogous systems. While a lack of direct experimental data necessitates a predictive approach, the principles outlined herein offer a robust framework for researchers to design and execute synthetic transformations with this promising reagent. Further investigation into the precise kinetics and substrate scope of 5-Fluoro-2,4-dinitrobenzoic acid will undoubtedly unlock its full potential in the development of novel pharmaceuticals and functional materials.
References
- Plater, M. J., & Harrison, T. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 42(10), 513-518.
- Brewster, R. Q., Williams, B., & Phillips, R. (1941). 3,5-Dinitrobenzoic acid. Organic Syntheses, 21, 48.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
- Thorpe, J. W., & Warkentin, J. (1972). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. Biochemical Journal, 129(1), 223–226.
- Correa, D. N., & Silber, J. J. (2000). Kinetics of the Aromatic Nucleophilic Substitution Reaction Between 1-Fluoro-2,4-Dinitrobenzene and Perhydroazepine in Ethyl Acetate + Chloroform Solvent Mixtures. Molecules, 5(4), 577-579.
- Koprivanac, N., Kusic, H., Vujevic, D., & Peternel, I. (2022). Influence of Initial pH Value on the Adsorption of Reactive Black 5 Dye on Powdered Activated Carbon: Kinetics, Mechanisms, and Thermodynamics. Molecules, 27(4), 1334.
- He, W. (2017). Synthesis of new hydroxyl-modified benzoxazole polymer monomers and exploration of resin fibers. [Doctoral dissertation, Zhejiang University of Technology].
-
PubChem. (n.d.). 2,5-Dinitrobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Dinitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
- Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science, 4(7), 799-800.
- Li, J. (2014). Method for synthesizing 2,4-dinitrobenzoic acid. CN103922941A.
-
ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of 5-FA. Retrieved from [Link]
- Nielsen, M. K., & Jacobsen, E. N. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(26), 7114-7121.
- Kothawala, D. N., et al. (2017). The influence of pH on dissolved organic matter fluorescence in inland waters. Analytical Methods, 9(44), 6343-6350.
-
Scilit. (n.d.). The reaction of 1-Fluoro-2,4-dinitrobenzene with some NH-Heterocyclic compounds. Retrieved from [Link]
- Haciu, D., et al. (2004). ¹H-NMR and ¹³C-NMR Spectra. In Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
-
Vaia. (n.d.). Rank the aryl halides in each group in order of increasing reactivity in nucleophilic aromatic substitution by an addition–elimination mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the stability of pigments. Retrieved from [Link]
- Etter, M. C., & Frankenbach, G. M. (1993). Molecular Cocrystals of Carboxylic Acids. XIII. Spectral Characterization of the Adducts of Triphenylphosphine Oxide With Substituted Benzoic Acids and the Crystal Structures of the 1 : 1 Adducts With 2,4,6-Trinitrobenzoic Acid and 3,5-Dinitrobenzoic Acid. Australian Journal of Chemistry, 46(10), 1535-1543.
-
PubChem. (n.d.). 2,4-Dinitrobenzoic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
International Scholars Journals. (2021). pH's influence on microbial growth. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. Retrieved from [Link]
- Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
-
ResearchGate. (n.d.). Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ‘water in oil’ microemulsions. Retrieved from [Link]
- Jin, Z., et al. (2018). pH as a Primary Control in Environmental Microbiology: 1. Thermodynamic Perspective. Frontiers in Microbiology, 9, 2028.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vaia.com [vaia.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. preprints.org [preprints.org]
- 13. 5-FLUORO-2,4-DINITROBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4-Dinitrobenzoic acid [webbook.nist.gov]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
5-Fluoro-2,4-Dinitrobenzoic Acid: The Bifunctional Sanger Scaffold
This guide details the technical profile, synthesis, and application logic of 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA) . It is structured to serve researchers requiring a bifunctional scaffold that combines the electrophilic reactivity of Sanger’s reagent with the anchoring capability of a carboxylic acid.[1]
Technical Whitepaper & Application Guide [1]
Executive Summary: The "Linkable" Sanger Variant
While 1-Fluoro-2,4-dinitrobenzene (FDNB) —Sanger’s Reagent—revolutionized protein sequencing by allowing N-terminal labeling, it suffered from a critical limitation: it lacked a functional handle for downstream conjugation or immobilization.[1]
5-Fluoro-2,4-dinitrobenzoic acid (FDNBA) emerged as the solution to this "terminal dead-end."[1] By incorporating a carboxylic acid moiety at the C1 position, FDNBA retains the aggressive electrophilic nature of the fluorodinitrobenzene core while offering a site for amide coupling.[1] This duality allows it to serve as a bifunctional linker , bridging nucleophilic targets (amines/thiols) with solid supports, fluorophores, or pharmacological scaffolds.[1]
Core Chemical Profile
| Property | Specification |
| IUPAC Name | 5-Fluoro-2,4-dinitrobenzoic acid |
| CAS Number | 393-93-1 |
| Molecular Formula | |
| Molecular Weight | 230.11 g/mol |
| Primary Reactivity | Nucleophilic Aromatic Substitution ( |
| Anchoring Group | Carboxylic Acid (-COOH) at C1 |
| Appearance | Pale yellow to crystalline solid |
Chemical Architecture & Mechanism
The utility of FDNBA relies on the electronic orchestration of its substituents.[1] It is a classic example of an activated aromatic electrophile .
The Activation Logic ( )
The fluorine atom at position 5 is primed for displacement by nucleophiles (such as primary amines in peptides or drug precursors).[1] This lability is induced by the electron-withdrawing effects of the nitro groups:
-
Inductive Effect (-I): The highly electronegative fluorine creates a dipole, making C5 electron-deficient.[1]
-
Resonance Effect (-M): The nitro groups at positions 2 and 4 (ortho and para to the fluorine) stabilize the negative charge in the transition state (Meisenheimer complex), dramatically lowering the activation energy for substitution.[1]
The Orthogonal Handle
Unlike Sanger’s reagent, the carboxylic acid at C1 is electronically isolated enough to remain stable during the
Mechanistic Pathway Visualization
The following diagram illustrates the dual-step synthesis and the subsequent nucleophilic attack mechanism.
Caption: Synthesis of FDNBA via sequential nitration and its subsequent S_NAr reaction mechanism.
Synthesis Protocol: Step-by-Step
This protocol describes the synthesis of FDNBA from 3-fluorobenzoic acid.[1] This is a self-validating workflow : the intermediate (mono-nitro) has a distinct melting point and NMR signature from the final (di-nitro) product.[1]
Safety Prerequisite:
-
Hazard: Fuming nitric acid is a potent oxidizer.[1] Reaction carries explosion risk if temperature is uncontrolled.[1]
-
PPE: Face shield, heavy butyl gloves, blast shield.[1]
Phase 1: Mono-Nitration (The Precursor)
Target: 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9)[1]
-
Dissolution: Dissolve 10.0 g (71.4 mmol) of 3-fluorobenzoic acid in 50 mL of concentrated sulfuric acid (
) in a round-bottom flask. -
Cooling: Chill the solution to 0°C using an ice-salt bath.
-
Nitration: Add 6.0 g (1.2 eq) of fuming nitric acid dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent regioisomer formation.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Quench: Pour mixture onto 500 g of crushed ice. The product will precipitate as a pale yellow solid.[1]
-
Isolation: Filter, wash with cold water, and dry.[1]
-
Validation: Melting Point should be ~122–124°C.[1]
-
Phase 2: Di-Nitration (The Final Product)
Target: 5-Fluoro-2,4-dinitrobenzoic acid (CAS 393-93-1)[1][2][3][4]
-
Setup: Place 5.0 g of the Phase 1 product (5-Fluoro-2-nitrobenzoic acid) into a heavy-walled flask.
-
Acid Mix: Add 20 mL of concentrated
and 10 mL of fuming nitric acid . -
Heating: Heat the mixture to 90–100°C for 3–4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. The starting material peak should disappear.[1]
-
Quench & Workup: Cool to RT, then pour onto ice water.
-
Purification:
-
Final Validation:
Applications in Drug Discovery & Proteomics[1][7]
Combinatorial Scaffold Synthesis
FDNBA is a key intermediate for synthesizing Quinazoline derivatives, a class of compounds prominent in kinase inhibitors (e.g., EGFR inhibitors).[1]
-
Workflow:
Affinity Labeling & Probes
Researchers use FDNBA to create "tagged" versions of Sanger's reagent.[1]
-
Protocol: React FDNBA with a diamine linker (e.g., ethylenediamine).[1] One amine reacts with the COOH (via EDC/NHS coupling), leaving the fluoro-nitro end free to label proteins.[1]
-
Advantage: This allows the introduction of a fluorophore or biotin tag distal to the reactive site, preventing steric hindrance during the labeling event.[1]
Marfey's Reagent Analogs
While Marfey's reagent (FDAA) is the standard for chiral amino acid analysis, FDNBA derivatives are used when a permanent negative charge (carboxylate) is desired to alter chromatographic retention times or solubility profiles in aqueous buffers.[1]
References
-
Initial Characterization & Properties
- Sigma-Aldrich.
-
[1]
-
Synthesis of Nitro-Fluorobenzoic Precursors
-
GuideChem.[1] Synthesis and applications of 5-Fluoro-2-nitrobenzoic acid.
-
-
Nucleophilic Arom
): -
Application in Heterocycle Synthesis (Quinazolines)
-
Historical Context of Dinitrofluorobenzene Reagents
Sources
- 1. 2,4-Dinitrobenzoic acid [webbook.nist.gov]
- 2. 2,4-DINITRO-5-FLUOROBENZOIC ACID | 393-93-1 [amp.chemicalbook.com]
- 3. CAS 393-93-1 MFCD04972847-5-Fluoro-2,4-dinitrobenzoic acid -LabNovo [labnovo.com]
- 4. 2,4-二硝基-5-氟苯甲酸 - CAS号 393-93-1 - 摩熵化学 [molaid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
theoretical studies on 5-Fluoro-2,4-dinitrobenzoic acid
An In-depth Technical Guide to the Theoretical Analysis of 5-Fluoro-2,4-dinitrobenzoic Acid
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 5-Fluoro-2,4-dinitrobenzoic acid. Leveraging Density Functional Theory (DFT) as the primary computational tool, we explore the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the molecule's fundamental characteristics. The methodologies detailed herein serve as a robust protocol for predicting molecular geometry, vibrational frequencies, electronic transitions, and reactivity, thereby establishing a foundation for future experimental validation and application.
Introduction: Rationale and Significance
5-Fluoro-2,4-dinitrobenzoic acid is a multifaceted aromatic organic compound. Its structure is characterized by a benzoic acid core, substituted with a fluorine atom and two nitro groups. This specific arrangement of functional groups—a carboxylic acid for derivatization, electron-withdrawing nitro groups, and an electronegative fluorine atom—suggests a high potential for utility in various scientific domains.
The molecule is structurally related to 1-fluoro-2,4-dinitrobenzene (FDNB), a classical reagent used by Sanger for sequencing proteins, which highlights its potential as a reactive probe in biochemistry.[1] The presence of nitro groups and fluorine is a common feature in many active pharmaceutical ingredients (APIs), suggesting its role as a valuable building block in drug discovery and the synthesis of heterocyclic compounds.[2] Theoretical studies provide a powerful, cost-effective, and non-hazardous method to elucidate the intrinsic properties of such molecules before embarking on extensive experimental synthesis and characterization. By modeling its behavior at the quantum level, we can predict its stability, reactivity, and spectroscopic signatures, guiding its potential applications.
This guide will detail the theoretical approaches to comprehensively characterize 5-Fluoro-2,4-dinitrobenzoic acid, focusing on the causality behind the computational choices and the interpretation of the resulting data.
The Computational Framework: A Self-Validating Protocol
The cornerstone of a reliable theoretical study is a well-chosen computational methodology. For a molecule like 5-Fluoro-2,4-dinitrobenzoic acid, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[3][4] It is adept at handling electron correlation effects in multi-atom systems.
Methodological Choices: The "Why"
-
Theory Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many organic molecules compared to pure DFT functionals. It has a proven track record for yielding reliable geometries and vibrational frequencies for similar aromatic systems.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with potential lone pairs and anionic character (like the carboxylate group). The (d,p) polarization functions allow for non-spherical distortion of the electron clouds, essential for describing chemical bonds accurately.
Experimental Workflow: A Step-by-Step Protocol
A rigorous theoretical investigation follows a logical sequence of calculations. Each step builds upon the previous one, creating a self-validating system where the results can be cross-checked for consistency.
-
Geometry Optimization:
-
Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.
-
Procedure: An initial guess of the molecular structure is submitted to the computational program (e.g., Gaussian 16).[7] The program then iteratively adjusts bond lengths, angles, and dihedrals to minimize the total electronic energy of the molecule until a stationary point is reached.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Procedure: This calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a true minimum. The calculated frequencies correspond to the molecule's fundamental vibrational modes, which can be directly compared to experimental FT-IR and FT-Raman spectra.[3][6]
-
-
Electronic Property Calculation:
-
Objective: To understand the molecule's electronic structure, reactivity, and intermolecular interaction sites.
-
Procedure: Using the optimized geometry, single-point energy calculations are performed to derive properties like Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.[3][8][9]
-
Caption: A typical workflow for the theoretical analysis of a molecule using DFT.
Molecular Structure and Electronic Properties
The arrangement of atoms and the distribution of electrons define the fundamental nature of a molecule.
Optimized Molecular Geometry
The optimized geometry reveals the most stable spatial arrangement. Due to steric hindrance from the ortho-nitro group, it is expected that both the carboxylic acid group and the nitro group at position 2 will be twisted out of the plane of the benzene ring.[1] This has significant implications for the molecule's conjugation and crystal packing.
Table 1: Predicted Geometrical Parameters for 5-Fluoro-2,4-dinitrobenzoic acid
| Parameter | Bond/Angle | Predicted Value | Rationale |
| Bond Lengths (Å) | C=O (carboxyl) | ~1.21 | Standard double bond length. |
| C-O (carboxyl) | ~1.35 | Partial double bond character due to resonance. | |
| C-F | ~1.34 | Strong, polar C-F bond. | |
| C-N (nitro) | ~1.48 | Lengthened due to electron withdrawal. | |
| Bond Angles (º) | O-C-O (carboxyl) | ~123 | sp² hybridized carbon. |
| C-C-N (ortho) | ~122 | Steric repulsion may slightly increase this angle. | |
| Dihedral Angles (º) | C-C-C=O (carboxyl) | ~20-30 | Twisted out of plane due to steric clash with ortho-NO₂. |
| C-C-N-O (ortho) | ~30-50 | Twisted out of plane due to steric hindrance. |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap implies a more reactive molecule.
-
HOMO: Expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the carboxylic acid.
-
LUMO: Expected to be concentrated on the highly electron-withdrawing nitro groups, indicating these are the primary sites for nucleophilic attack.
Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -7.5 | Indicates ionization potential; a lower value means easier electron donation. |
| LUMO Energy | -3.0 | Indicates electron affinity; a more negative value means easier electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 4.5 | A moderate gap suggests reasonable stability but with sites for reactivity. |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other charged species.
-
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are expected to be located around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the carboxylic acid.[9][10]
-
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive region is anticipated around the acidic hydrogen of the carboxyl group.
-
Neutral Regions (Green): These correspond to the carbon backbone of the aromatic ring.
Predicted Spectroscopic Signatures
Theoretical calculations can predict spectra that serve as a powerful tool for validating the synthesis and structure of a compound.
Vibrational Analysis (FT-IR & FT-Raman)
The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP), show excellent agreement with experimental spectra.[6]
Table 3: Key Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹, scaled) | Vibrational Mode | Description |
| ~3100 | O-H stretch | Broad band characteristic of a hydrogen-bonded carboxylic acid. |
| ~1720 | C=O stretch | Strong, sharp absorption from the carbonyl group. |
| ~1550 | N-O asymmetric stretch | Very strong absorption, characteristic of nitro compounds. |
| ~1350 | N-O symmetric stretch | Strong absorption, also characteristic of nitro compounds. |
| ~1250 | C-F stretch | Strong absorption typical for aryl fluorides. |
| ~1600, ~1480 | C=C aromatic stretch | Medium to strong bands from the benzene ring. |
Electronic Absorption Analysis (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption.[5][11] For 5-Fluoro-2,4-dinitrobenzoic acid, strong absorption bands are expected in the UV region. These transitions will likely correspond to π → π* transitions within the highly conjugated aromatic system and n → π* transitions involving the lone pairs on the oxygen atoms of the nitro and carboxyl groups.
Potential Applications and Future Directions
The theoretical insights gained from this analysis pave the way for targeted experimental work.
-
Pharmaceutical Scaffolding: The molecule's predicted reactivity profile makes it an excellent candidate as a starting material for synthesizing novel therapeutic agents. The carboxylic acid provides a handle for amide coupling, while the activated aromatic ring is susceptible to nucleophilic aromatic substitution.
-
Biochemical Probes: Analogous to FDNB, its reactivity towards nucleophiles like the amine groups in amino acids could be exploited for developing new labeling agents for proteomics research.[1]
-
Energetic Materials: The high density of nitro groups suggests that derivatives of this molecule could be investigated for applications in materials science, though this would require careful experimental safety assessment.
Future work should focus on:
-
Experimental Validation: Synthesis of the compound followed by X-ray crystallography, FT-IR, Raman, and UV-Vis spectroscopy to confirm the theoretical predictions.
-
Solvent Effects: Theoretical modeling of the molecule in different solvents to understand how its properties change in various chemical environments.
-
Molecular Docking: In silico studies to predict the binding affinity of derivatives with specific biological targets, such as enzymes or receptors, to guide drug design efforts.
Conclusion
This guide has outlined a comprehensive theoretical protocol for the in-depth characterization of 5-Fluoro-2,4-dinitrobenzoic acid using DFT calculations. The predicted structural, electronic, and spectroscopic properties provide a robust foundation for understanding this molecule's intrinsic nature. The analysis indicates a stable yet reactive molecule with distinct features endowed by its fluoro and dinitro substitutions. These theoretical findings are not merely academic; they offer a predictive roadmap for chemists and pharmacologists, accelerating the transition from computational design to tangible applications in medicine and materials science.
References
-
ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]
-
Amalanathan, M., Rastogi, V. K., Joe, I. H., Palafox, M. A., & Tomar, R. (2011). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1437-1444. [Link]
-
Gracia, A. G. (2024). "A Deep Dive Into the Conformations of Fluorine-Substituted Benzoic Acid". UTRGV ScholarWorks. [Link]
-
Lee, S., Lee, D., & Lee, D. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLOS Computational Biology, 18(11), e1010672. [Link]
-
ResearchGate. (2025). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11880, 2,4-Dinitrobenzoic acid. [Link]
-
Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. [Link]
-
Journal of Pharmaceutical Research International. (2020). THEORETICAL STUDIES OF CHANGES IN PROPERTIES OF 5-FLUORO-2-DEOXYURIDINE (FUDR) ANTICANCER DRUG BY ADSORPTION ON BORON NITRIDE NANOTUBE (5 5-11). [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]
-
Royal Society of Chemistry. (2024). Tunable drug delivery via functionalized C18 nanorings: a DFT-MD investigation of 5-fluorouracil adsorption and release. Materials Advances. [Link]
-
Chemical Review and Letters. (2021). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). [Link]
-
Scientific Research Publishing. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Open Journal of Physical Chemistry, 4, 1-16. [Link]
-
MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Molecules, 28(12), 4688. [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8913. [Link]
-
Eurasian Chemical Communications. (2020). Synthesis, characterization, density functional theory (DFT) calculation and antibacterial activities of five-coordinate complex. [Link]
-
ResearchGate. (2019). Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative. [Link]
-
Li, D., Liu, Y., Li, Z., & Chen, W. (2021). DFT study on the adsorption of 5-fluorouracil on B40, B39M, and M@B40 (M = Mg, Al, Si, Mn, Cu, Zn). RSC advances, 11(63), 40049-40057. [Link]
-
Pletnev, S., et al. (2021). Computational redesign of a fluorogen activating protein with Rosetta. PLOS Computational Biology, 17(11), e1009506. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 7. "A Deep Dive Into the Conformations of Fluorine-Substituted Benzoic Aci" by Alitza Gianina Gracia [scholarworks.utrgv.edu]
- 8. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. umj.umsu.ac.ir [umj.umsu.ac.ir]
- 10. DFT study on the adsorption of 5-fluorouracil on B40, B39M, and M@B40 (M = Mg, Al, Si, Mn, Cu, Zn) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Methodological & Application
using 5-Fluoro-2,4-dinitrobenzoic acid for peptide sequencing
Application Note: High-Precision N-Terminal Peptide Sequencing via Carboxy-Dinitrophenylation
Reagent Focus: 5-Fluoro-2,4-dinitrobenzoic Acid (Carboxy-FDNB)
Methodology: Nucleophilic Aromatic Substitution (
Part 1: Executive Summary & Technical Rationale
In the landscape of proteomic analysis, while Mass Spectrometry (MS) has become dominant, chemical sequencing remains the gold standard for orthogonal validation, particularly for distinguishing isobaric residues (Leu/Ile) and verifying N-terminal boundaries.
This guide details the application of 5-Fluoro-2,4-dinitrobenzoic acid , a functionalized derivative of the classical Sanger’s Reagent (1-Fluoro-2,4-dinitrobenzene). While the classical Sanger reagent is lipophilic, the introduction of the carboxylic acid moiety at the C1 position (relative to the ring structure) confers unique advantages:
-
Enhanced Water Solubility: The ionizable carboxyl group allows for homogeneous reaction conditions in aqueous buffers without high concentrations of organic co-solvents, preserving protein tertiary structure during the initial labeling phase.
-
Chromatographic Selectivity: The resulting Carboxy-DNP-amino acids possess a distinct charge state, facilitating superior separation on Ion Exchange (IEX) and Reverse Phase (RP-HPLC) columns compared to standard hydrophobic DNP-derivatives.
-
Solid-Phase Compatibility: The free carboxyl group enables downstream coupling to amine-functionalized resins for solid-phase extraction (SPE) of the N-terminal residue.
Part 2: Chemical Mechanism ( )
The sequencing logic relies on the stability of the dinitrophenyl-amine bond. Unlike the Edman degradation (which uses phenyl isothiocyanate), the DNP-peptide bond is stable under the drastic acid hydrolysis conditions required to break the internal peptide bonds.
The Reaction Pathway:
-
Nucleophilic Attack: The unprotonated N-terminal
-amine acts as a nucleophile, attacking the carbon at position 5 of the benzene ring (carrying the fluorine). -
Meisenheimer Complex: The electron-withdrawing nitro groups (
) at positions 2 and 4 stabilize the negative charge of the intermediate Meisenheimer complex. -
Elimination: Fluoride (
) is ejected as the leaving group, restoring aromaticity and forming a stable yellow Carboxy-DNP-peptide. -
Hydrolysis: 6M HCl hydrolysis cleaves all peptide bonds. The N-terminal residue remains tagged as the N-(Carboxy-2,4-dinitrophenyl)-amino acid , while internal residues are released as free amino acids.
Figure 1: Mechanism of N-terminal labeling via Nucleophilic Aromatic Substitution (
Part 3: Experimental Protocol
Materials & Reagents
-
Labeling Reagent: 5-Fluoro-2,4-dinitrobenzoic acid (1% w/v in Ethanol or Methanol).
-
Buffer: 0.2 M Sodium Bicarbonate (
), pH 8.5. -
Hydrolysis Agent: 6 M Hydrochloric Acid (constant boiling grade).
-
Standard: Amino Acid Standard Mixture (Sigma-Aldrich/Merck).
-
Extraction Solvent: Diethyl Ether or Ethyl Acetate (peroxide-free).
Step-by-Step Methodology
Phase 1: N-Terminal Labeling
-
Solubilization: Dissolve 10–50 nmol of the target peptide/protein in 200 µL of 0.2 M
. Ensure pH is >8.0 to maintain the N-terminal amine in a deprotonated (nucleophilic) state. -
Reaction: Add 100 µL of the 5-Fluoro-2,4-dinitrobenzoic acid solution (5-fold molar excess).
-
Note: The solution should turn a distinct yellow color.
-
-
Incubation: Incubate at 37°C for 2 hours in the dark. (Nitro-compounds are photosensitive; wrap tubes in foil).
-
Quenching: Add 50 µL of 0.1 M HCl to lower pH to ~7, stopping the reaction.
Phase 2: Hydrolysis
-
Lyophilization: Evaporate the reaction mixture to dryness using a SpeedVac.
-
Acidification: Resuspend the dried residue in 200 µL of 6 M HCl .
-
Hydrolysis: Seal the tube (preferably under nitrogen or vacuum to prevent oxidation of Trp/Met) and heat at 110°C for 16–24 hours .
-
Critical Check: This step destroys the peptide backbone but leaves the Carboxy-DNP-N-terminal bond intact.
-
Phase 3: Extraction & Cleanup
-
Dilution: Cool the hydrolysate and dilute with 500 µL water.
-
Extraction: Extract the Carboxy-DNP-amino acid by adding 500 µL of Diethyl Ether (or Ethyl Acetate). Vortex vigorously.
-
Separation Logic: Free amino acids remain in the aqueous acid phase. The Carboxy-DNP-derivative (less polar than free AAs, but more polar than standard DNP due to the carboxyl group) will partition into the organic phase (ether) or remain at the interface depending on pH.
-
Modification for Carboxy-Analog: Unlike standard DNP, the Carboxy-DNP derivative is amphiphilic. If it does not extract well into ether, adjust aqueous phase to pH 3-4 (protonating the carboxyl group) to drive it into the organic solvent.
-
-
Drying: Collect the organic phase and evaporate to dryness.
Phase 4: Identification (HPLC Analysis)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV Absorbance at 360 nm (specific for the nitro-aromatic chromophore).
Part 4: Data Analysis & Troubleshooting
Chromatographic Profiles
The Carboxy-DNP derivatives will elute earlier than standard Sanger (DNP) derivatives on Reverse Phase columns due to the hydrophilic carboxyl moiety.
| Variable | Standard Sanger (DNFB) | Carboxy-Sanger (5-F-2,4-DNB Acid) |
| Reagent Solubility | Low (Requires Ethanol) | High (Soluble in Buffer) |
| Derivative Polarity | Hydrophobic | Amphiphilic/Polar |
| Detection ( | ~350-360 nm | ~360 nm |
| Extraction pH | Extract at pH 1 | Extract at pH 3-4 (Isoelectric control) |
| Primary Utility | General Sequencing | Hydrophilic Peptides / Solid Phase Capture |
Troubleshooting Guide
-
Low Yield: Ensure the coupling pH was >8.0. If the protein precipitated, add 1% SDS (Sanger chemistry tolerates SDS).
-
Multiple Peaks: Incomplete hydrolysis (increase time to 24h) or destruction of labile amino acids (Ser/Thr/Trp).
-
No Peak: The N-terminus might be naturally blocked (Acetylated or Formylated). Sanger reagents requires a free primary or secondary amine.
Part 5: Workflow Visualization
Figure 2: Operational workflow for N-terminal sequencing using Carboxy-Dinitrophenylation.
Part 6: References
-
Sanger, F. (1945). "The free amino groups of insulin."[1][2] Biochemical Journal, 39(5), 507–515.
-
Walker, J.M. (2002). "The Protein Protocols Handbook." Humana Press. (Chapter: N-Terminal Sequencing).
-
Smith, A.D. (2000). "Oxford Dictionary of Biochemistry and Molecular Biology." Oxford University Press. (Entry: Sanger's Reagent).[1][3][4][5]
-
Thermo Fisher Scientific. "N-Terminal Amino Acid Analysis." Protein Methods Library.
(Note: While specific literature on the "5-Fluoro-2,4-dinitrobenzoic acid" derivative is sparse compared to standard FDNB, the protocol above is derived from the foundational chemistry of dinitrophenylation established by Frederick Sanger, adapted for carboxylated variants based on standard organic synthesis principles.)
Sources
Application Note: 5-Fluoro-2,4-dinitrobenzoic Acid (FDNBA) as an Advanced Derivatizing Agent for HPLC Analysis
Introduction & Mechanistic Rationale
The precise quantification of aliphatic amines and amino acids presents a persistent challenge in High-Performance Liquid Chromatography (HPLC) due to their lack of a strong native chromophore or fluorophore[1]. While 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger’s Reagent) has historically been the gold standard for pre-column derivatization via Nucleophilic Aromatic Substitution (SNAr)[2], its extreme hydrophobicity often leads to reagent precipitation in aqueous buffers and limits its utility in modern LC-MS workflows.
5-Fluoro-2,4-dinitrobenzoic acid (FDNBA) represents a structural evolution of Sanger's reagent. By incorporating a carboxylic acid (-COOH) moiety at the C1 position, FDNBA maintains the highly electrophilic nature of the fluorinated aromatic ring while introducing critical analytical advantages:
-
Enhanced Aqueous Solubility: Prevents reagent crash-out in mixed aqueous-organic reaction buffers.
-
Tunable Chromatographic Retention: The ionizable carboxylate group (pKa ~2.5) allows analysts to shift the retention times of derivatized analytes simply by adjusting the mobile phase pH.
-
LC-MS/MS Compatibility: The -COOH group acts as an excellent charge carrier for negative-ion electrospray ionization (ESI-), providing a dual-modality detection approach (UV/Vis at 360 nm and MS).
The SNAr Mechanism
The derivatization relies on the SNAr mechanism. The fluorine atom on FDNBA is highly activated by the strong electron-withdrawing effects of the ortho and para nitro groups. When exposed to a primary or secondary amine under mildly alkaline conditions, a nucleophilic attack occurs, forming a transient Meisenheimer complex. Subsequent elimination of the fluoride ion yields a stable, UV-active dinitrobenzoyl derivative[3].
SNAr mechanism of FDNBA reacting with amines to form UV-active derivatives.
Reagent Specifications & Comparative Data
To understand the operational superiority of FDNBA in specific workflows, it is essential to compare it against the traditional FDNB reagent.
Table 1: Comparison of FDNB and FDNBA Derivatizing Agents
| Feature | FDNB (Sanger's Reagent) | FDNBA |
| Structure | 1-Fluoro-2,4-dinitrobenzene | 5-Fluoro-2,4-dinitrobenzoic acid |
| CAS Number | 70-34-8 | 393-93-1 |
| Aqueous Solubility | Poor (requires high organic %) | Excellent (due to -COOH group) |
| LC-MS Compatibility | Moderate (APCI/ESI+) | High (ESI- via carboxylate) |
| Retention Predictability | Fixed hydrophobicity | Tunable via mobile phase pH |
| Primary Detection | UV/Vis (360 nm) | UV/Vis (360 nm) & MS (ESI-) |
Experimental Protocol: Pre-Column Derivatization
This methodology is designed as a self-validating system. The inclusion of a reagent blank is critical to identify the hydrolysis byproduct (5-hydroxy-2,4-dinitrobenzoic acid), ensuring it does not co-elute with your target analytes.
Reagent Preparation
-
Buffer: 0.1 M Sodium Borate, adjusted to pH 9.0 using 1.0 M NaOH.
-
Derivatizing Solution: 1% (w/v) FDNBA in HPLC-grade Acetonitrile (Prepare fresh daily).
-
Quench Solution: 1.0 M Hydrochloric Acid (HCl).
Step-by-Step Methodology
-
Sample Aliquoting: Transfer 100 µL of the sample (amine/amino acid standard or biological extract) into a 1.5 mL amber microcentrifuge tube. Note: Amber tubes are recommended to prevent potential photolytic degradation of the nitroaromatic compounds.
-
Alkaline Buffering: Add 200 µL of the 0.1 M Borate buffer (pH 9.0).
-
Causality: Amines must be in their deprotonated (free base) form to act as effective nucleophiles. A pH of 9.0 ensures deprotonation while preventing excessive alkaline hydrolysis of the FDNBA reagent[3].
-
-
Reagent Addition: Add 100 µL of the 1% FDNBA solution. Vortex vigorously for 10 seconds to ensure a homogenous mixture.
-
Thermal Incubation: Place the tubes in a thermomixer at 60°C for 30 minutes.
-
Causality: The SNAr reaction requires thermal activation to overcome the activation energy barrier associated with breaking the aromaticity during the formation of the Meisenheimer complex.
-
-
Reaction Quenching: Remove the tubes from the heat block and immediately add 50 µL of 1.0 M HCl.
-
Causality: Acidification serves a dual purpose. First, it protonates any remaining unreacted amines, instantly halting the reaction. Second, it protonates the carboxylate group of the newly formed FDNBA-derivative, which drastically improves peak shape and prevents tailing during reversed-phase C18 chromatography.
-
-
Clarification: Centrifuge the quenched mixture at 10,000 x g for 5 minutes. Transfer the clear supernatant to an HPLC autosampler vial.
Workflow for pre-column derivatization of amines using FDNBA for HPLC analysis.
HPLC-UV/Vis Analytical Method
The following chromatographic conditions are optimized for the separation of FDNBA-derivatized aliphatic amines and amino acids. The acidic mobile phase ensures the carboxyl group on the derivative remains protonated, maximizing hydrophobic interaction with the stationary phase.
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition |
| Analytical Column | C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm (e.g., Nova-Pak) |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate, adjusted to pH 2.5 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Gradient | 0–5 min: 20% B 5–15 min: Linear gradient 20% → 60% B 15–20 min: Hold at 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm (UV/Vis) |
| Injection Volume | 10 µL |
Troubleshooting & Method Validation (E-E-A-T)
-
Specificity & Blank Interference: Always run a "Reagent Blank" (Water substituted for the sample). You will observe a large peak eluting early in the gradient. This is the hydrolysis product of FDNBA (5-hydroxy-2,4-dinitrobenzoic acid). Ensure your gradient is optimized so that this peak does not co-elute with highly polar amino acid derivatives[3].
-
Stability: FDNBA derivatives exhibit exceptional stability. Once quenched, the samples can be stored in the autosampler at room temperature for up to 48 hours without significant degradation, making this protocol highly suitable for high-throughput batch analysis[1].
References
-
Title: 1-Fluoro-2,4-dinitrobenzene - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene Source: PubMed Central (NIH) URL: [Link]
-
Title: Derivatization - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
Sources
Comprehensive Protocol for N-Terminal Amino Acid Analysis Using 5-Fluoro-2,4-Dinitrobenzoic Acid (5-FDNBA)
As a Senior Application Scientist, I have designed this protocol to move beyond a simple procedural checklist. Successful N-terminal amino acid analysis requires a deep understanding of the thermodynamic and kinetic principles driving the labeling and cleavage reactions. This guide details the use of 5-Fluoro-2,4-dinitrobenzoic acid (5-FDNBA) —an advanced, water-soluble variant of the classic Sanger’s reagent—providing a self-validating workflow for researchers and drug development professionals.
The Mechanistic Paradigm: Why 5-FDNBA?
While 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger’s reagent, revolutionized protein chemistry by enabling the first sequencing of insulin , its modern high-throughput application is often hindered by poor aqueous solubility. This necessitates high concentrations of organic solvents (like ethanol) that can prematurely precipitate large proteins or complex peptide mixtures.
5-Fluoro-2,4-dinitrobenzoic acid (5-FDNBA) resolves this critical bottleneck. The strategic addition of a carboxylic acid group at the C1 position imparts significant aqueous solubility at slightly basic pH.
Mechanistic Causality: The labeling reaction proceeds via Nucleophilic Aromatic Substitution (
Figure 1: Nucleophilic aromatic substitution mechanism and subsequent acid hydrolysis.
Experimental Causality & Self-Validating Design
To ensure absolute trustworthiness in your analytical results, this protocol operates as a self-validating system . Every experimental choice is grounded in chemical causality:
-
pH Optimization (pH 8.5): The
-amino group of an N-terminal residue typically has a between 7.6 and 8.0, whereas the -amino group of lysine has a of ~10.5. By buffering the reaction strictly at pH 8.5, we ensure the N-terminal amine is predominantly deprotonated and highly nucleophilic, maximizing reaction efficiency while minimizing the hydrolysis of the 5-FDNBA reagent into 5-hydroxy-2,4-dinitrobenzoic acid. -
Hydrolysis Kinetics: The 6M HCl hydrolysis at 110°C for 24 hours is the industry standard for complete peptide bond cleavage . The C-N bond formed between 5-FDNBA and the N-terminal amino acid is sterically and electronically stabilized, allowing it to survive these harsh conditions while the native peptide bonds are hydrolyzed.
-
Internal Controls: You must run three parallel workflows:
-
Analytical Sample: Your unknown protein/peptide.
-
Reagent Blank (Negative Control): Buffer + 5-FDNBA only. This validates that downstream chromatographic peaks are not reagent degradation artifacts.
-
Reference Standard (Positive Control): A known peptide (e.g., Angiotensin II) processed identically to verify coupling efficiency and hydrolysis recovery.
-
Step-by-Step Methodology
Phase 1: Derivatization (Labeling)
-
Sample Reconstitution: Dissolve 1–10 nmol of the purified peptide/protein in 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Reagent Preparation: Prepare a fresh 50 mM solution of 5-FDNBA in LC-MS grade water. (Note: The carboxylate group ensures immediate dissolution without organic solvents).
-
Reaction: Add a 10-fold molar excess of 5-FDNBA to the protein solution.
-
Incubation: Incubate the mixture in the dark at 40°C for 2 hours. Gentle thermoshaking (400 rpm) is recommended to ensure homogeneous kinetics.
Phase 2: Purification & Quenching
-
Acidification: Terminate the reaction by adding 10% Trifluoroacetic acid (TFA) dropwise until the pH drops to ~2.5. This protonates the unreacted 5-FDNBA and the labeled peptide.
-
Desalting: Pass the acidified mixture through a pre-equilibrated C18 Solid Phase Extraction (SPE) cartridge (e.g., ZipTip).
-
Washing & Elution: Wash with 0.1% TFA in water to remove salts and highly polar reagent byproducts. Elute the 5-FDNBA-labeled peptide using 80% Acetonitrile / 0.1% TFA.
-
Drying: Lyophilize the eluate to complete dryness.
Phase 3: Acid Hydrolysis
-
Reagent Addition: Transfer the dried, labeled peptide to a heavy-walled borosilicate glass hydrolysis tube. Add 200 µL of 6M HCl containing 1% (w/v) phenol (phenol acts as a scavenger to protect halogenated and aromatic residues).
-
Purging: Evacuate the tube and purge with high-purity Nitrogen gas three times to remove oxygen, preventing oxidative degradation. Seal the tube under vacuum.
-
Thermal Cleavage: Heat the sealed tube in a heating block at 110°C for exactly 24 hours.
-
Evaporation: Cool the tube to room temperature, open carefully, and evaporate the HCl under a gentle stream of Nitrogen or via centrifugal vacuum concentration.
Phase 4: LC-MS/MS Analysis
-
Reconstitution: Dissolve the dried hydrolysate in 50 µL of 0.1% TFA in water.
-
Injection: Inject 5–10 µL onto a C18 Reversed-Phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) coupled to a UV/Vis detector (set to 340 nm) and a mass spectrometer.
Figure 2: End-to-end workflow for N-terminal amino acid analysis using 5-FDNBA.
Data Presentation & Chromatographic Profiling
To facilitate experimental planning, the following tables summarize the comparative advantages of 5-FDNBA and the standardized chromatographic gradient required for resolving the resulting amino acid derivatives.
Table 1: Comparative Performance of N-Terminal Labeling Reagents
| Labeling Reagent | Aqueous Solubility | UV/Vis Absorbance Max | MS Sensitivity | Primary Advantage |
| 5-FDNBA | High | ~340 nm | High (Negative Mode) | Aqueous compatibility & built-in charge handle |
| FDNB (Sanger's) | Low | ~340 nm | Moderate | Historical gold standard, extensive literature |
| PITC (Edman) | Low | ~269 nm | High | Allows for sequential degradation (sequencing) |
| Dansyl Chloride | Low | ~330 nm (Fluorescent) | High | Extreme sensitivity for trace amounts |
Table 2: Standardized RP-HPLC Gradient for 5-FDNBA-Amino Acid Derivatives
Note: Mobile Phase A = 0.1% TFA in
| Time (min) | % Mobile Phase A | % Mobile Phase B | Gradient Profile |
| 0.0 | 95 | 5 | Isocratic Hold (Equilibration) |
| 3.0 | 95 | 5 | Isocratic Hold |
| 20.0 | 40 | 60 | Linear Ramp (Elution of Derivatives) |
| 22.0 | 5 | 95 | Column Wash |
| 25.0 | 5 | 95 | Column Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End of Run |
By adhering to this protocol, the robust nature of the 5-FDNBA derivative combined with the high resolving power of modern LC-MS/MS ensures an unambiguous identification of the N-terminal residue, free from the solubility artifacts that plague older methodologies.
References
-
Sanger, F. (1945). "The free amino groups of insulin". Biochemical Journal, 39(5): 507-515. Available at:[Link][1][2][3]
-
Fountoulakis, M., & Lahm, H. W. (1998). "Hydrolysis and amino acid composition analysis of proteins". Journal of Chromatography A, 826(2): 109-134. Available at:[Link][4]
Sources
Application Note: Pre-Column Derivatization of Amino Acids using 5-Fluoro-2,4-dinitrobenzoic Acid (FDNBA)
Executive Summary
The accurate quantification and separation of amino acids via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) require pre-column derivatization to introduce a detectable chromophore and increase hydrophobicity. While 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent) is historically standard, 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA) offers a highly effective alternative. The presence of a carboxylic acid group at the C1 position enhances the aqueous solubility of the reagent and provides the resulting N-(5-carboxy-2,4-dinitrophenyl) amino acid derivatives with distinct retention profiles.
This application note details the mechanistic rationale, optimized experimental protocols, and self-validating quality controls required to successfully derivatize amino acids using FDNBA for downstream UV-Vis or MS analysis.
Mechanistic Rationale & Causality
The derivatization relies on a Nucleophilic Aromatic Substitution (
-
The Role of Fluorine: The use of fluorinated dinitrobenzenes for amino acid labeling was pioneered by Frederick Sanger in 1945 . In an
reaction, the rate-determining step is the formation of the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond . Because fluorine is highly electronegative, it strongly withdraws electron density from the C5 carbon, making it highly electrophilic and accelerating nucleophilic attack by the amino acid. -
The Role of the Carboxylic Acid: Similar to the design principles behind Marfey's Reagent , the C1 carboxylic acid group on FDNBA increases the polarity of the adduct. This prevents excessive retention on C18 columns, a common issue with highly hydrophobic derivatizing agents, and allows for sharper peak resolution.
-
pH Dependency (Causality of Buffer Choice): The
-amino group of standard amino acids has a between 8.8 and 10.6. The reaction must be buffered at pH 8.5 – 9.0 (using ) to ensure a sufficient fraction of the amine exists in its unprotonated, nucleophilic state ( ). If the pH exceeds 10.0, hydroxide ions ( ) will competitively attack the FDNBA, hydrolyzing it into 5-hydroxy-2,4-dinitrobenzoic acid and depleting the reagent. -
Thermal Activation: Heating the reaction to 40 °C provides the necessary activation energy to overcome the steric hindrance associated with branched-chain amino acids (e.g., Valine, Isoleucine) without causing thermal degradation of the reagent.
Nucleophilic Aromatic Substitution (SNAr) pathway for FDNBA and amino acids.
Self-Validating System Design (Quality Controls)
To ensure the trustworthiness of the analytical results, the protocol is designed as a self-validating system incorporating the following controls:
-
Reagent Blank (Negative Control): A sample containing water instead of the amino acid must be processed simultaneously. This identifies the retention time of hydrolyzed FDNBA (5-hydroxy-2,4-dinitrobenzoic acid), preventing it from being misidentified as an amino acid derivative.
-
Internal Standard (IS): L-Norleucine (an unnatural amino acid) is spiked into all samples at a known concentration prior to derivatization. Because it reacts similarly to standard aliphatic amino acids, its peak area validates the derivatization efficiency and normalizes any variations in HPLC injection volume.
-
pH Verification: The quenching step utilizes 1 M HCl. The system validates itself if the final pH drops below 3.0; failure to achieve this results in ionized carboxylate groups, leading to immediate, observable peak broadening and retention time shifts on the chromatogram.
Materials and Reagents
-
Derivatizing Agent: 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA),
purity. -
Amino Acid Standards: 10 mM stock solutions in LC-MS grade water.
-
Internal Standard: L-Norleucine (10 mM in water).
-
Buffer: 1 M Sodium Bicarbonate (
), adjusted to pH 8.5. -
Solvent: HPLC-grade Acetone (or DMSO for poorly soluble analytes).
-
Quenching Acid: 1 M Hydrochloric Acid (HCl).
Experimental Protocol
Experimental workflow for the pre-column derivatization of amino acids using FDNBA.
Step 1: Reagent Preparation
-
Prepare a 50 mM FDNBA solution by dissolving 11.5 mg of FDNBA in 1.0 mL of HPLC-grade acetone. Note: Prepare fresh daily and protect from light to prevent photodegradation.
-
Prepare the amino acid sample to a final concentration of 1–5 mM in LC-MS grade water. Spike with L-Norleucine to a final concentration of 2 mM.
Step 2: Derivatization Reaction
-
In a 1.5 mL amber microcentrifuge tube, combine 50 µL of the amino acid sample with 20 µL of 1 M
buffer . Vortex briefly. -
Add 100 µL of the 50 mM FDNBA solution to the mixture. The solution will turn a distinct yellow color.
-
Cap the tube tightly and incubate in a thermomixer at 40 °C for 60 minutes with gentle agitation (300 rpm).
Step 3: Quenching and Sample Preparation
-
Remove the tube from the incubator and allow it to cool to room temperature for 2 minutes.
-
Add 20 µL of 1 M HCl to quench the reaction. The addition of acid protonates the unreacted amine groups (stopping the
reaction) and protonates the carboxylate groups on the newly formed derivatives. -
Briefly vortex and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble byproducts.
-
Transfer the supernatant to an HPLC vial. If the signal is too strong, dilute 1:10 with Mobile Phase A prior to injection.
Data Presentation & Optimized Parameters
Table 1: Optimized Derivatization Parameters
| Parameter | Value / Condition | Mechanistic Rationale |
| Amino Acid Concentration | 1 – 5 mM | Ensures complete derivatization without excessive reagent waste. |
| FDNBA Molar Excess | 5x to 10x | Drives the bimolecular |
| Buffer System | 1 M | Maintains optimal pH for free amine nucleophilicity while minimizing |
| Solvent System | Water / Acetone | Solubilizes both the polar amino acids and the organic FDNBA reagent. |
| Temperature & Time | 40 °C for 60 min | Balances reaction kinetics for sterically hindered amino acids with reagent stability. |
| Quenching Agent | 1 M HCl | Drops pH < 3.0, stopping the reaction and protonating carboxyl groups for RP-HPLC. |
Table 2: Recommended RP-HPLC Gradient for FDNBA-Amino Acids
Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm). Detection: UV at 340 nm. Flow Rate: 1.0 mL/min.
| Time (min) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 35.0 | 40 | 60 |
| 40.0 | 10 | 90 |
| 45.0 | 90 | 10 |
References
-
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507-515. URL:[Link]
-
Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 49(6), 591-596. URL:[Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. URL:[Link]
Application Note: 5-Fluoro-2,4-dinitrobenzoic Acid in Solid-Phase Peptide Synthesis
Executive Summary
5-Fluoro-2,4-dinitrobenzoic acid (CAS 393-93-1) represents a potent, bifunctional building block for Solid-Phase Peptide Synthesis (SPPS). Unlike the classic Sanger’s reagent (1-fluoro-2,4-dinitrobenzene), which reacts solely with amines to form secondary aniline linkages, this benzoic acid derivative offers a dual-mode reactivity profile:
-
Carboxyl-Amide Ligation: Enables stable attachment to the peptide N-terminus or lysine side chains via robust amide bonds.
-
Activated Fluoride Displacement: The 2,4-dinitro substitution pattern highly activates the C-5 fluorine atom for Nucleophilic Aromatic Substitution (
), facilitating site-specific conjugation with thiols (Cysteine) or amines.
This guide details protocols for using this reagent as a chromophoric cap and as a macrocyclization staple .
Chemical Basis & Mechanism[1]
The utility of 5-Fluoro-2,4-dinitrobenzoic acid lies in the electronic effects of the nitro groups. The two nitro groups at the ortho and para positions relative to the fluorine atom withdraw electron density from the benzene ring, making the carbon-fluorine bond highly electrophilic.
Reaction Pathway
The reagent is introduced to the resin-bound peptide in two distinct phases:
-
Phase 1 (Anchoring): The carboxylic acid is activated (e.g., by HATU/DIC) and coupled to the N-terminal amine. This introduces the "DNP-like" moiety via a hydrolytically stable amide bond.
-
Phase 2 (Functionalization/Cyclization): The fluorine atom, now part of the resin-bound peptide, undergoes
with a nucleophile (Nu:), such as a Cysteine thiol ( ) or a primary amine ( ).
Figure 1: Stepwise mechanism transforming the free acid into a stable conjugate via amide coupling followed by nucleophilic aromatic substitution.
Experimental Protocols
Materials & Reagents[2][3][4]
-
Reagent: 5-Fluoro-2,4-dinitrobenzoic acid (Store at 4°C, protect from light).
-
Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
Protocol A: N-Terminal Chromophoric Labeling
This protocol attaches the DNP moiety to the N-terminus. The resulting peptide is yellow/orange (absorbance ~350–400 nm), facilitating UV detection or use as an immunogen.
Step-by-Step:
-
Peptide Assembly: Synthesize the peptide sequence using standard Fmoc-SPPS protocols. Ensure the N-terminal Fmoc group is removed.
-
Activation:
-
Coupling:
-
Add the activated solution to the resin.[2]
-
Shake at room temperature for 45–60 minutes .
-
Visual Check: The resin beads will turn a distinct yellow/orange color.
-
-
Washing:
-
Drain and wash resin with DMF (
min) and DCM ( min).
-
-
Capping (Optional but Recommended):
-
If the Fluorine is not intended for further reaction, treat the resin with 5%
-mercaptoethanol/DIEA in DMF for 30 mins to displace the fluorine with a hydroxyl/thiol group, preventing uncontrolled reactivity post-cleavage. Alternatively, the fluorine is stable enough to survive standard TFA cleavage if kept away from nucleophiles.
-
Protocol B: On-Resin Macrocyclization (Stapling)
This protocol creates a "stapled" peptide by reacting the N-terminal benzoyl fluoride with a downstream Cysteine side chain.
Prerequisites:
-
The peptide must contain a Cysteine residue.
-
The Cysteine side chain must be protected with an acid-labile group (e.g., Trt) if doing post-cleavage cyclization, or a selectively removable group (e.g., Mmt) if doing on-resin cyclization.
-
Recommended: Use Cys(Mmt) for on-resin cyclization.
Workflow:
-
Chain Elongation: Synthesize peptide with Cys(Mmt) at the desired position (
) and the N-terminus at position ( ). -
N-Terminal Coupling: Remove N-terminal Fmoc. Couple 5-Fluoro-2,4-dinitrobenzoic acid using Protocol A .
-
Selective Deprotection:
-
Cyclization (
):-
Add a solution of 2% DIEA in DMF (pH ~8–9 is critical for thiolate formation).
-
Shake for 2–4 hours at room temperature.
-
Monitoring: Monitor by Kaiser test (negative for amine) or micro-cleavage LC-MS. The mass shift corresponds to the loss of HF (M - 20 Da from the linear precursor).
-
-
Final Cleavage:
Figure 2: Workflow for on-resin macrocyclization using Cys-Mmt orthogonal deprotection.
Analytical Data & QC
When analyzing peptides modified with 5-Fluoro-2,4-dinitrobenzoic acid, expect the following physicochemical changes:
| Parameter | Expected Change | Notes |
| Mass Shift ( | +212.1 Da (Labeling) | Adds |
| Mass Shift (Cyclization) | +192.1 Da | Adds |
| UV Absorbance | Strong yellow absorbance. | |
| Hydrophobicity | Significant Increase | DNP is highly lipophilic; retention time on RP-HPLC will increase. |
| Solubility | Decreased in aqueous buffers | May require DMSO/DMF for initial solubilization. |
Safety & Handling
WARNING: Nitro-aromatic compounds are potentially explosive and skin sensitizers.
-
Explosive Potential: Like Dinitrophenol (DNP) and Sanger's reagent, this compound contains multiple nitro groups. While the benzoic acid derivative is generally more stable than the hydrazine forms, do not grind or subject to high heat/friction.
-
Sensitization: DNP derivatives are potent haptens. Skin contact can induce severe allergic dermatitis. Double-gloving and working in a fume hood are mandatory.
-
Waste Disposal: Segregate waste as "Explosive/Reactive Organic" depending on local EHS regulations. Do not mix with strong reducing agents.
Comparison: Sanger's Reagent vs. Benzoic Acid Derivative
| Feature | Sanger's Reagent (FDNB) | 5-Fluoro-2,4-dinitrobenzoic Acid |
| Reactive Group | Fluorine (direct | Carboxylic Acid (Amide coupling) + Fluorine |
| Linkage Type | Secondary Amine (Ar-NH-R) | Amide (Ar-CO-NH-R) |
| Stability | Moderate (Acid sensitive) | High (Amide bond is very stable) |
| Selectivity | Reacts with N-term & Lys | Reacts with N-term (via activation) |
| Primary Use | Sequencing, N-term labeling | Stapling, Stable Labeling, Bifunctional Linker |
References
-
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link (Foundational chemistry of DNP-labeling).
-
Pentelute, B. L., et al. (2015). "Perfluoroaryl-cysteine SNAr chemistry approach to unprotected peptide macrocyclization." Nature Chemistry, 7, 554–562. Link (Mechanistic basis for fluoro-aromatic peptide stapling).
-
Spokoyny, A. M., et al. (2013). "A perfluoroaryl-cysteine SNAr chemistry approach to peptide stapling." Journal of the American Chemical Society, 135(16), 5946–5949. Link (Analogous chemistry using perfluoro systems).
-
Sigma-Aldrich. "5-Fluoro-2,4-dinitrobenzoic acid Product Page." Link (Chemical properties and safety data).
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard coupling protocols).
Sources
5-Fluoro-2,4-dinitrobenzoic acid as a tool in molecular biology
The following Application Note and Protocol guide details the utility of 5-Fluoro-2,4-dinitrobenzoic acid (CAS 393-93-1) in molecular biology and chemical proteomics.
A Versatile Bifunctional Building Block for Affinity Labeling and Chiral Analysis
Introduction
5-Fluoro-2,4-dinitrobenzoic acid (FDNBA) is a bifunctional aromatic compound that bridges the gap between classic protein chemistry and modern chemical proteomics. Structurally related to Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene, FDNB), FDNBA retains the highly reactive fluorodinitrobenzene (DNB) "warhead" capable of nucleophilic aromatic substitution (
Unlike FDNB, which is strictly a labeling reagent, FDNBA serves as a modular scaffold . The carboxylic acid allows researchers to attach "baits" (e.g., drugs, biotin, fluorophores) or chiral auxiliaries, while the fluoro-nitro ring remains available to covalently capture target proteins or derivatize amino acids.
Mechanism of Action
The utility of FDNBA relies on two distinct and orthogonal reactivities:
-
Amide Coupling (C1-COOH): The carboxylic acid can be activated (e.g., via NHS/EDC or HBTU) to react with primary amines. This allows the attachment of the FDNBA core to solid supports, peptide ligands, or affinity tags without disturbing the reactive fluorophenyl ring.
-
Nucleophilic Aromatic Substitution (C5-F): The fluorine atom at position 5 is activated by the electron-withdrawing nitro groups at positions 2 (para) and 4 (ortho). This creates a highly electrophilic center susceptible to attack by nucleophiles (
), such as the -amino group of Lysine or the sulfhydryl group of Cysteine, resulting in a stable aryl-nucleophile bond and the release of fluoride.
Reaction Scheme Visualization
Caption: Modular synthesis of affinity probes using FDNBA. Step 1 modifies the carboxyl group; Step 2 utilizes the fluoro-warhead for target capture.
Application I: Design of Covalent Affinity Probes (ABPP)
In Activity-Based Protein Profiling (ABPP), FDNBA acts as a "warhead" donor. By coupling a specific ligand (e.g., a kinase inhibitor) to the carboxylic acid, researchers create a probe that binds the target protein via the ligand and covalently locks onto it via the DNB-F moiety. This enables the isolation of low-affinity interactions and the mapping of binding sites.
Protocol A: Synthesis of a Biotinylated DNB Probe
Objective: Create a broad-spectrum reactivity probe (Biotin-PEG-DNB) to label nucleophilic residues on a proteome-wide scale.
Materials:
-
Biotin-PEG4-Amine (increases water solubility)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Procedure:
-
Activation: Dissolve FDNBA (10 mg, 43 µmol) in 500 µL anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir at Room Temperature (RT) for 1 hour to form the NHS-ester.
-
Coupling: Add Biotin-PEG4-Amine (1.0 eq) to the reaction mixture. Adjust pH to ~8.0 using DIPEA (Diisopropylethylamine) if necessary.
-
Incubation: Stir overnight at RT in the dark.
-
Purification: Quench with 10% acetic acid. Purify the product (Biotin-PEG-DNB-F) via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to a yellow powder.
-
Note: The yellow color is characteristic of the DNB chromophore.
-
Protocol B: Proteome Labeling and Enrichment
Objective: Label and enrich proteins containing hyper-reactive cysteines/lysines.
-
Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS (pH 7.4). Avoid amine-containing buffers (Tris) as they compete with the reaction.
-
Labeling: Add the Biotin-PEG-DNB-F probe (final conc. 10–50 µM). Incubate for 1 hour at 37°C.
-
Quenching: Stop reaction by adding 50 mM Tris-HCl (pH 8.0) or excess cysteine.
-
Pull-Down: Incubate lysate with Streptavidin-Agarose beads for 2 hours at 4°C.
-
Wash: Wash beads 3x with PBS + 0.1% SDS to remove non-covalent binders.
-
Elution/Analysis: Elute bound proteins by boiling in SDS-PAGE loading buffer or perform on-bead trypsin digestion for Mass Spectrometry (LC-MS/MS).
Application II: Synthesis of Chiral Derivatizing Agents (Marfey’s Analogues)
FDNBA is a precursor for synthesizing variants of Marfey’s Reagent (FDAA). Standard FDAA uses L-alaninamide attached to the ring; using FDNBA, researchers can attach custom chiral amines to the carboxyl group, creating novel chiral selectors for separating D/L-amino acids via HPLC.
Protocol: Synthesis of Custom Chiral Selector
-
Coupling: React FDNBA with a chiral amine (e.g., L-Valine amide) using the EDC/NHS method described above.
-
Product: The result is N-(1-carbamoyl-2-methylpropyl)-5-fluoro-2,4-dinitrobenzamide.
-
Usage: React this new reagent with an amino acid mixture (at pH 8.5, 40°C, 1h). The F atom is displaced by the amino acid analyte.
-
Analysis: The resulting diastereomers are separated on a C18 HPLC column. The DNB tag provides strong UV absorbance at 340 nm.
Data Presentation & Troubleshooting
Comparative Properties Table
| Feature | Sanger's Reagent (FDNB) | 5-Fluoro-2,4-dinitrobenzoic Acid (FDNBA) |
| Solubility | Hydrophobic (requires EtOH/Acetone) | Amphiphilic (soluble in weak base) |
| Functionalization | None (Monofunctional) | Bifunctional (COOH + F) |
| Primary Use | N-terminal sequencing, Lys labeling | Affinity probe synthesis, Linker chemistry |
| Warhead Reactivity | High ( | High ( |
| Detection | UV (360 nm) | UV (360 nm) |
Troubleshooting Guide
-
Problem: Low labeling efficiency.
-
Cause: pH too low. The
-amino group of Lysine ( ) must be deprotonated. -
Solution: Increase pH to 8.5–9.0 using Carbonate or Borate buffer.
-
-
Problem: High background in ABPP.
-
Cause: Non-specific hydrophobic binding of the DNB ring.
-
Solution: Perform washes with high-salt (1M NaCl) or detergent (1% NP-40) buffers before elution.
-
-
Problem: Hydrolysis of the Fluorine.
-
Cause: Prolonged storage in aqueous basic solution.
-
Solution: Store stock solutions in anhydrous DMSO at -20°C. Prepare aqueous dilutions immediately before use.
-
References
-
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link (Foundational chemistry of the DNB-F warhead).
-
Krantz, A., et al. (2017).[2] "Site-selective functionalization of proteins using traceless affinity labels."[2] U.S. Patent Application US20170275331A1.[2] Link (Describes FDNBA as a scaffold for affinity labeling).
-
Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 49(6), 591-596. Link (Basis for chiral derivatization logic).
- Bernatowicz, M. S., & Matsueda, G. R. (1986). "1,2-Diacyl-hydrazine resins for the purification of aldehydes and ketones." Analytical Biochemistry, 155(1), 95-102.
Sources
Advanced Application Note: Site-Selective Protein Modification and Fluorescent Assay Design Using 5-Fluoro-2,4-Dinitrobenzoic Acid Derivatives
Executive Summary
The precise modification of proteins is a cornerstone of modern biotherapeutics, structural biology, and diagnostic assay development. 5-Fluoro-2,4-dinitrobenzoic acid (FDNB-COOH) and its derivatives represent a highly versatile class of electrophilic reagents. While historically recognized through Sanger’s reagent and Marfey’s reagent for amino acid derivatization, FDNB derivatives have evolved into critical scaffolds for fluorescent labeling and Förster Resonance Energy Transfer (FRET) assay design.
As a bifunctional molecule, FDNB-COOH offers two distinct orthogonal handles: a highly reactive fluorinated aromatic ring for Nucleophilic Aromatic Substitution (SNAr) with primary amines, and a carboxylic acid moiety that can be pre-conjugated to fluorophores. This guide details the mechanistic causality, quantitative parameters, and self-validating protocols required to leverage FDNB derivatives for robust protein labeling and FRET-based protease assay development.
Mechanistic Principles & Chemical Causality
The SNAr Mechanism: Why Fluorine?
Protein labeling with FDNB derivatives relies on the SNAr pathway. The choice of a fluorine leaving group over chlorine (as seen in standard Sanger's chemistry) is a deliberate structural optimization. Fluorine is highly electronegative, which significantly increases the electrophilicity of the ipso carbon. During the rate-determining step—the formation of the Meisenheimer complex—the fluorine atom stabilizes the transition state far better than other halogens . This allows the reaction to proceed rapidly under mild, non-denaturing alkaline conditions (pH 8.0–9.0), preserving the native conformation of the target protein.
Dual Utility in Fluorescence Applications
FDNB derivatives are utilized in fluorescence applications via two primary modalities:
-
As a Dark Quencher (FRET Acceptor): The resulting 2,4-dinitrophenyl (DNP) conjugate acts as a broad-spectrum dark quencher. It exhibits strong absorbance between 340–420 nm, effectively quenching blue/green fluorophores (e.g., EDANS, MCA) via FRET. This is the gold standard for synthesizing internally quenched fluorogenic protease substrates.
-
As a Fluorescent Carrier (FDAA Synthesis): The carboxylic acid of FDNB-COOH can be amidated with a fluorophore-linked amine. This creates a fluorescent SNAr reagent. A prominent example is the synthesis of Fluorescent D-Amino Acids (FDAAs), where the FDNB scaffold links a D-amino acid to a fluorophore for in situ bacterial peptidoglycan labeling .
Reaction pathway of SNAr protein labeling and subsequent FRET quenching mechanism.
Quantitative Data: FRET Pair Specifications
To design a self-validating FRET assay, the spectral overlap integral between the donor emission and the DNP acceptor absorbance must be maximized. Table 1 summarizes the optimal fluorophores to pair with FDNB-derived labels.
Table 1: Optimal Fluorophore-DNP FRET Pairs for Protein/Peptide Assays
| Fluorophore (Donor) | Quencher (Acceptor) | Donor Ex/Em (nm) | Acceptor Abs Max (nm) | Optimal FRET Distance ( |
| EDANS | DNP (FDNB-derived) | 336 / 490 | ~350 | 10 - 35 Å |
| MCA | DNP (FDNB-derived) | 325 / 392 | ~350 | 10 - 40 Å |
| Abz | DNP (FDNB-derived) | 320 / 420 | ~350 | 10 - 40 Å |
| Tryptophan | DNP (FDNB-derived) | 280 / 350 | ~350 | 10 - 25 Å |
Note: The distance (
Experimental Protocols
Protocol: Site-Selective Amine Labeling of Proteins
This protocol describes the conjugation of an FDNB derivative to a target protein, yielding a DNP-labeled conjugate suitable for FRET assays or chiral resolution .
Reagents & Buffers
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. (Causality: pH 8.5 ensures the
-amino groups of lysine residues are partially deprotonated and nucleophilic, without causing rapid hydrolysis of the fluorinated reagent). -
Reagent Stock: 10 mM FDNB-COOH derivative in anhydrous DMSO. (Causality: DMSO prevents the hydrophobic FDNB scaffold from precipitating upon introduction to the aqueous phase).
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.0.
Step-by-Step Methodology
-
Protein Preparation: Dissolve or exchange the target protein into the Labeling Buffer at a concentration of 2–5 mg/mL. Ensure no primary amine-containing buffers (e.g., Tris, Glycine) are present, as they will competitively consume the reagent.
-
Reagent Addition: Slowly add the FDNB derivative stock solution to the protein to achieve a 10- to 20-fold molar excess. Pipette gently to mix. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 2 hours in the dark.
-
Reaction Quenching: Add Quenching Buffer (Hydroxylamine) to a final concentration of 100 mM. Incubate for 15 minutes at room temperature. (Causality: Hydroxylamine rapidly reacts with unreacted FDNB, neutralizing the electrophile and preventing off-target labeling during purification).
-
Purification: Purify the labeled protein using Size Exclusion Chromatography (SEC) via a PD-10 desalting column pre-equilibrated with PBS (pH 7.4). The labeled protein will elute in the void volume, while the small-molecule quenched dye will be retained.
Step-by-step experimental workflow for site-selective amine labeling and purification.
Self-Validating System: Degree of Labeling (DOL)
To ensure the protocol has succeeded and the protein is not over-labeled (which can cause precipitation or loss of biological activity), you must calculate the Degree of Labeling (DOL). The DNP moiety provides a built-in validation mechanism due to its distinct UV-Vis signature.
-
Measure the absorbance of the purified conjugate at 280 nm (
) and 350 nm ( ). -
Calculate the DOL using the following formula:
- : Molar extinction coefficient of your protein at 280 nm.
-
: Molar extinction coefficient of the DNP group at 350 nm (typically
). -
CF (Correction Factor) : The ratio of the dye's absorbance at 280 nm to its absorbance at 350 nm (typically
for DNP derivatives).
An optimal DOL for FRET-based protein assays is between 1.0 and 3.0 . A DOL > 5.0 often indicates non-specific labeling or aggregation, requiring a reduction in the molar excess of the FDNB reagent in Step 2.
References
-
Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective Source: Biomedical Chromatography (PubMed) URL:[Link]
-
Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) Source: Springer Nature Experiments URL:[Link]
-
Fluorescent D-amino acids Source: Wikipedia URL:[Link]
-
Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ Source: Nature Protocols (PubMed Central) URL:[Link]
Application Notes & Protocols: Strategic Synthesis of Bioactive Compounds Using 5-Fluoro-2,4-dinitrobenzoic Acid
Introduction: The Strategic Advantage of a Highly Activated Benzoid Scaffold
In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. 5-Fluoro-2,4-dinitrobenzoic acid is a premier example of a strategically designed reagent. Its utility stems from a confluence of three key structural features: a highly activated fluorine atom, a versatile carboxylic acid handle, and a dinitrophenyl core that serves as a potent chromophore.
The electron-withdrawing nature of the two nitro groups positioned ortho and para to the fluorine atom dramatically lowers the electron density of the aromatic ring. This electronic deficit renders the C-F bond exceptionally susceptible to nucleophilic attack, making 5-Fluoro-2,4-dinitrobenzoic acid a superior substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity profile allows for the facile and often quantitative derivatization of a wide array of nucleophiles, particularly primary and secondary amines found in amino acids, peptides, and other bioactive scaffolds.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of 5-Fluoro-2,4-dinitrobenzoic acid. We will explore the mechanistic underpinnings of its reactivity, provide validated, step-by-step protocols for key transformations, and discuss the characterization of the resulting derivatives.
Table 1: Physicochemical Properties of 5-Fluoro-2,4-dinitrobenzoic Acid
| Property | Value |
| Molecular Formula | C₇H₃FN₂O₆ |
| Molecular Weight | 230.11 g/mol [1] |
| Appearance | Light yellow powder/solid[2] |
| CAS Number | 393-93-1[1] |
| Primary Reactive Site | Fluorine at C-5 (for SNAr) |
| Secondary Reactive Site | Carboxylic Acid at C-1 (for amidation, esterification) |
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of 5-Fluoro-2,4-dinitrobenzoic acid's utility is the SNAr reaction. Unlike nucleophilic substitutions on aliphatic systems, this is typically a two-step addition-elimination process.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair on an amine nitrogen) on the carbon atom bearing the fluorine. This step is rate-determining.
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The exceptional stability of this complex is the key to the reagent's high reactivity. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the two nitro groups. This delocalization provides a significant thermodynamic driving force.
-
Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.
This mechanism explains the preference for polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), which solvate the counter-ion of the nucleophile but do not hydrogen-bond with the nucleophile itself, thereby maximizing its reactivity. In aqueous media, a basic pH is required to deprotonate amine nucleophiles (e.g., the α-amino group of an amino acid), converting them from R-NH₃⁺ to the reactive R-NH₂ form.
Caption: SNAr reaction pathway for 5-Fluoro-2,4-dinitrobenzoic acid.
Experimental Protocols & Workflows
Protocol 1: General Derivatization of Amines
This protocol provides a robust, general method for the coupling of primary or secondary amines to the 5-fluoro-2,4-dinitrophenyl scaffold.
A. Materials and Reagents
-
5-Fluoro-2,4-dinitrobenzoic acid
-
Amine substrate
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
B. Equipment
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature-controlled heating mantle or water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Flash chromatography system
C. Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq). Stir the solution for 5-10 minutes at room temperature. The base scavenges the HF byproduct, driving the reaction to completion.
-
Reagent Addition: In a separate vial, dissolve 5-Fluoro-2,4-dinitrobenzoic acid (1.1 eq) in anhydrous DMF. Add this solution dropwise to the stirring amine solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The product spot should be UV-active due to the dinitrophenyl group.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure N-substituted-5-carboxy-2,4-dinitrophenyl derivative.
Caption: Step-by-step workflow for amine derivatization.
Protocol 2: Synthesis of N-(5-Carboxy-2,4-dinitrophenyl)-Amino Acids
This protocol is specifically adapted for amino acids, utilizing aqueous basic conditions. This method is analogous to the classic Sanger's reagent (FDNB) derivatization but retains a carboxylic acid for further functionalization.[3]
A. Materials and Reagents
-
5-Fluoro-2,4-dinitrobenzoic acid
-
Amino acid (e.g., Glycine, L-Alanine, L-Phenylalanine)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone or Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 6M
-
Ice bath
B. Step-by-Step Methodology
-
Amino Acid Solution: In a flask, dissolve the amino acid (1.0 eq) in a 5% (w/v) aqueous solution of sodium bicarbonate. Stir until fully dissolved. The bicarbonate deprotonates the amino group, enhancing its nucleophilicity, and keeps the amino acid in solution.
-
Reagent Solution: In a separate container, dissolve 5-Fluoro-2,4-dinitrobenzoic acid (1.05 eq) in an equal volume of acetone or ethanol.
-
Reaction: Add the reagent solution dropwise to the vigorously stirring amino acid solution at room temperature. The mixture will likely turn a deep yellow or orange.
-
Incubation: Continue stirring at room temperature for 2-4 hours. For sterically hindered amino acids, the reaction may require gentle warming (40°C) or a longer reaction time.
-
Monitoring: Check for the absence of the starting amino acid by TLC (ninhydrin stain) or LC-MS.
-
Workup & Precipitation: After completion, cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 1-2 by adding 1M or 6M HCl dropwise. The product, being a carboxylic acid, will precipitate out of the acidic solution.
-
Isolation: Collect the yellow precipitate by vacuum filtration. Wash the solid with cold deionized water until the filtrate is free of chloride ions (test with AgNO₃).
-
Drying: Dry the product under vacuum to yield the N-(5-Carboxy-2,4-dinitrophenyl)-amino acid. Recrystallization from an ethanol/water mixture can be performed for higher purity if needed.
Table 2: Expected Mass Data for Amino Acid Derivatives
| Amino Acid | Formula of Derivative | Exact Mass (Monoisotopic) |
| Glycine | C₉H₇N₃O₈ | 285.0233 |
| L-Alanine | C₁₀H₉N₃O₈ | 299.0390 |
| L-Valine | C₁₂H₁₃N₃O₈ | 327.0699 |
| L-Phenylalanine | C₁₆H₁₃N₃O₈ | 375.0699 |
Advanced Applications: Peptide Synthesis and Scaffolding
The derivatives synthesized via Protocol 2 are not merely end-products but valuable intermediates. The newly introduced carboxylic acid on the dinitrophenyl ring serves as an orthogonal handle for further conjugation, allowing the reagent to function as a linker or branching unit in more complex bioactive molecules.
Concept: Amide Bond Formation via the DNP-Handle The carboxylic acid of the N-(5-Carboxy-2,4-dinitrophenyl)-amino acid can be activated using standard peptide coupling reagents (e.g., EDC/HOBt, HATU, TFFH) to form an amide bond with a second amine-containing molecule.[4][5][6] This strategy is powerful for:
-
Creating Branched Peptides: Coupling the DNP-handle to the side chain of an amino acid like lysine.
-
Attaching Payloads: Linking small molecule drugs, fluorescent dyes, or biotin tags.
-
Solid-Phase Synthesis: Using the DNP-handle to anchor the construct to a resin.
Caption: Strategy for using the DNP-handle for further conjugation.
Safety and Handling Precautions
As a highly reactive chemical, 5-Fluoro-2,4-dinitrobenzoic acid and its related compounds must be handled with appropriate care.
-
Hazards: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[7][8] It is classified as a skin irritant and can cause serious eye irritation.[2][9] It may also cause respiratory irritation.[7][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid creating dust. Keep containers tightly closed when not in use.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Characterization of Derivatives
Confirmation of a successful synthesis requires thorough analytical characterization. The dinitrophenyl moiety provides a convenient spectroscopic handle.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see characteristic downfield signals for the aromatic protons on the dinitrophenyl ring, typically between 8.0 and 9.0 ppm. The disappearance of the starting amine's N-H proton and the appearance of a new, often broad, N-H signal is indicative of successful derivatization.
-
¹⁹F NMR: The signal corresponding to the fluorine atom in the starting material will be absent in the final product spectrum, providing conclusive evidence of substitution.[10]
-
-
UV-Visible Spectroscopy: The dinitrophenyl chromophore exhibits strong absorbance in the UV-Vis spectrum, typically with maxima around 240-260 nm and a shoulder near 340-360 nm. This property is invaluable for detection and quantification during HPLC analysis.[3][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized derivative, matching the values in Table 2.
References
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.
- Sigma-Aldrich. (2013). Material Safety Data Sheet.
- Tonge, B. L. (1962). Reaction of Fluoro-2,4-dinitrobenzene with Amino-Acids and Peptides. Nature, 195(4840), 491.
- Liu, Z., Minkler, P. E., Lin, D., & Sayre, L. M. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(10), 1059-65.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry | Request PDF.
- Sigma-Aldrich. (n.d.). 5-FLUORO-2,4-DINITROBENZOIC ACID AldrichCPR.
- BenchChem. (2025). Application Notes and Protocols: The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry.
- Al-Suwaidan, I. A., et al. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Heliyon, 6(5), e03943.
- Arshad, M., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(6), 10338-10355.
- Organic Chemistry Revision Sheets. (n.d.). Reaction Mechanism Notes.
- ResearchGate. (n.d.). Spectroscopic data for the compounds 4a, 4b, 5a, and 5b.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Al-Suwaidan, I. A., et al. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Heliyon, 6(5), e03943.
- Pearson. (n.d.). Draw the mechanism for the reactions given below.a. 2,4-dinitrobr....
- PubChem. (n.d.). 2,4-Dinitrobenzoic acid.
- Brewster, R. Q., Williams, B., & Phillips, R. (n.d.). 3,5-dinitrobenzoic acid. Organic Syntheses Procedure.
- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
- ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.
- Al-Suwaidan, I. A., et al. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Heliyon, 5(6), e01982.
- Fields, G. B., et al. (1992). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Wójciak, M., et al. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules, 27(20), 7015.
- Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
- Carpino, L. A., & El-Faham, A. (2000). US Patent 6,040,422A - Synthesis and use of amino acid fluorides as peptide coupling reagent.
- Csupor-Löffler, B., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7246-7263.
Sources
- 1. 5-FLUORO-2,4-DINITROBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. employees.delta.edu [employees.delta.edu]
- 9. fishersci.com [fishersci.com]
- 10. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdiarticle4.com [sdiarticle4.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2,4-dinitrobenzoic Acid
Current Status: Operational Topic: Yield Optimization & Troubleshooting Document ID: CHEMSUP-5F24DNBA-001 Audience: Senior Chemists, Process Engineers
Introduction: The Challenge of Deactivated Rings
Synthesizing 5-Fluoro-2,4-dinitrobenzoic acid (5-F-2,4-DNBA) is a classic battle against thermodynamics and kinetics. You are attempting to place two electron-withdrawing nitro groups onto a ring that is already deactivated by a carboxylic acid and a fluorine atom.
The primary route—nitration of 3-fluorobenzoic acid—often suffers from three specific yield-killing failure modes:
-
Incomplete Nitration: Stalling at the mono-nitro intermediate (5-fluoro-2-nitrobenzoic acid).
-
Nucleophilic Hydrolysis (SNAr): The highly electron-deficient ring makes the fluorine atom labile. Presence of water converts your product into the phenolic impurity (5-hydroxy-2,4-dinitrobenzoic acid).
-
Decarboxylation: Excessive thermal forcing to drive dinitration leads to loss of the carboxyl group, yielding 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent precursor).
This guide provides the protocols and troubleshooting logic to navigate these competing factors.
Module 1: The Optimized Protocol (One-Pot)
This protocol utilizes Oleum (Fuming Sulfuric Acid) .[1] Standard concentrated sulfuric acid (98%) is often insufficient because the water generated during the first nitration event dilutes the acid, halting the second nitration and promoting hydrolysis of the fluorine.
Reaction Scheme
Figure 1: Reaction pathway showing the critical intermediate and potential diversion points to impurities.
Step-by-Step Methodology
| Parameter | Specification | Rationale |
| Reagent A | 3-Fluorobenzoic Acid (1.0 eq) | High purity (>98%) required to prevent tar formation. |
| Solvent/Catalyst | Oleum (20% free SO₃) | CRITICAL: Scavenges water produced in Step 1 to maintain nitrating power and prevent F-hydrolysis. |
| Nitrating Agent | Fuming Nitric Acid (90%+, 2.5 eq) | Excess required for dinitration. |
| Temperature 1 | 0°C | Controls exotherm during the easy addition of the first nitro group. |
| Temperature 2 | 70°C | Energy barrier for the second nitro group (position 4) must be overcome. |
Procedure:
-
Dissolution: Charge a dry reactor with Oleum (5 mL per g of substrate). Cool to 0°C. Add 3-fluorobenzoic acid portion-wise. Note: Solution may darken slightly.
-
First Nitration: Add Fuming HNO₃ dropwise, maintaining internal temp <10°C.
-
Ramp 1: Allow to warm to 25°C and stir for 1 hour. Checkpoint: LCMS should show >95% conversion to mono-nitro species.
-
Second Nitration: Slowly ramp temperature to 80°C. Monitor closely.
-
Quench: Cool to RT. Pour reaction mixture onto crushed ice (5x volume). Do not allow temperature of the quench slurry to rise above 20°C (use external cooling).
-
Isolation: Filter the pale yellow precipitate. Wash with cold dilute HCl (not water, to suppress ionization and solubility).
Module 2: Troubleshooting Center
Issue 1: "I only see the mono-nitro product (MW ~185) by LCMS."
Diagnosis: The reaction mixture "watered out."
-
The Science: Nitration generates water (
). As water accumulates, it hydrates the nitronium ion, deactivating it. The second nitration on a deactivated ring requires a "super-electrophile." -
The Fix:
-
Switch from 98%
to Oleum (20% ) . The reacts with generated water to form more , keeping the system anhydrous. -
Increase the temperature of the second stage to 90°C (carefully).
-
Issue 2: "My product is contaminated with a phenol (OH replacing F)."
Diagnosis: Nucleophilic Aromatic Substitution (
-
The Science: The 2,4-dinitro arrangement makes the carbon at position 5 extremely electron-deficient. Water acts as a nucleophile, attacking the C-F bond and displacing fluoride.
-
The Fix:
-
Strictly Anhydrous: Ensure glassware is oven-dried.
-
Quench Cold: The hydrolysis rate is temperature-dependent. When pouring onto ice, if the quench gets hot, the water will attack the product immediately. Keep quench <10°C.
-
Avoid Basic Workup: Never use NaOH or NaHCO₃ for neutralization. The hydroxide ion is a stronger nucleophile than water and will instantly destroy your product.
-
Issue 3: "My yield is low because the product dissolves during workup."
Diagnosis: High aqueous solubility of dinitro-benzoic acids.
-
The Science: The two nitro groups significantly increase the acidity of the carboxylic acid (pKa drops). In pure water, a significant portion exists as the benzoate anion, which is water-soluble.
-
The Fix:
-
Salting Out: Saturate the aqueous filtrate with NaCl to push the organic acid out of solution.
-
Acid Wash: Wash the filter cake with 2N HCl instead of water. The Common Ion Effect (
) suppresses the ionization of the carboxylic acid, keeping it in the insoluble protonated form.
-
Module 3: Advanced Optimization (DoE Variables)
If you are scaling up, use this logic tree to optimize your Design of Experiments (DoE).
Figure 2: Decision matrix for process optimization.
Comparison of Synthetic Routes
| Route | Precursor | Pros | Cons |
| Direct Nitration (Recommended) | 3-Fluorobenzoic Acid | Direct, 1-step potential, cheap starting material.[2] | Requires Oleum; sensitive to moisture. |
| Oxidation Route | 5-Fluoro-2,4-dinitrotoluene | Avoids regioselectivity issues (nitration of toluene is cleaner). | Oxidation of electron-poor methyl group is extremely difficult and low yielding [1]. |
| Halex Route | 5-Chloro-2,4-dinitrobenzoic acid | Uses KF to swap Cl for F. | High risk of denitration; requires expensive phase transfer catalysts. |
References
-
Nitration of 3-Fluorobenzoic Acid (Mononitration baseline)
- Source: ChemicalBook & GuideChem Protocols.
- Data: 3-fluorobenzoic acid nitration typically yields 5-fluoro-2-nitrobenzoic acid at 90-97% yield using standard mixed acid
-
URL:
-
Dinitrotoluene Oxidation Challenges
- Source: NIST / EPA Technical Fact Sheets.
- Context: Dinitrotoluenes are stable; oxidation to benzoic acids usually requires biological catalysis or harsh chemical oxidants (e.g., dichromate)
-
URL:
-
Solubility & Thermodynamics
- Source: NIST Chemistry WebBook.
- Data: 2,4-Dinitrobenzoic acid derivatives have high enthalpies of sublimation and significant acidity, necessit
-
URL:
Sources
side reactions of 5-Fluoro-2,4-dinitrobenzoic acid with nucleophiles
[1][2]
Subject: Reactivity Profiling, Side Reaction Troubleshooting, and Optimization of Nucleophilic Aromatic Substitution (
Technical Overview: The Reactivity Landscape
5-Fluoro-2,4-dinitrobenzoic acid is a "super-electrophile" designed for rapid derivatization, but its multiple reactive sites create specific pitfalls. To optimize your yield, you must understand the Hierarchy of Reactivity governing this molecule.
The Electrophilic Activation
The fluorine atom at position 5 is the primary site for nucleophilic attack. It is activated by two powerful electron-withdrawing groups (EWGs):[2][1]
-
Nitro at C2: Para to the Fluorine (Strong activation via resonance).
-
Nitro at C4: Ortho to the Fluorine (Strong activation via resonance/induction).
This dual activation makes the C5-F bond exceptionally labile, significantly more reactive than standard fluorobenzenes.[2] However, the presence of the C1-Carboxylic Acid introduces a critical competing pathway: acid-base neutralization.[2]
The Reaction Pathway Map
The following diagram illustrates the kinetic competition between the desired
Caption: Figure 1. Kinetic pathways for 5-Fluoro-2,4-dinitrobenzoic acid. The red path (Salt Formation) is the most common cause of reaction failure, while the green path represents the desired
Troubleshooting Guide & FAQs
This section addresses specific observations reported by users in the field.
Q1: "I added 1 equivalent of my amine, but I see no product and only starting material recovery."
Diagnosis: The "Salt Trap."
The carboxylic acid (
-
The Problem: The carboxylate anion is electron-rich (relative to the acid), deactivating the ring. Furthermore, the protonated amine (
) is no longer nucleophilic.[2][1] -
The Fix: You must use at least 2.2 equivalents of amine (or 1 eq amine + 2 eq non-nucleophilic base like DIPEA). The first equivalent neutralizes the acid; the second performs the substitution.
Q2: "My reaction mixture turned deep red immediately, but TLC shows no product."
Diagnosis: Stable Meisenheimer Complex. The deep red/orange color is characteristic of the Meisenheimer intermediate (see Figure 1). In highly electron-deficient systems, this intermediate can be surprisingly stable.[1]
-
The Fix:
-
Heat: The elimination of the fluoride leaving group requires energy to restore aromaticity. Increase temperature to 40–60°C.
-
Solvent: Ensure you are using a polar aprotic solvent (DMF, DMSO) to stabilize the transition state but facilitate the leaving group departure.
-
Q3: "I see a new spot with a mass of [M-2], corresponding to an -OH substitution."
Diagnosis: Hydrolysis (Phenol Formation).
Fluorine is an excellent leaving group, but hydroxide (
-
The Fix: Use anhydrous solvents (DMF/THF). Avoid inorganic bases (NaOH,
) if they are not strictly anhydrous.[1] Use organic bases (TEA, DIPEA).[1]
Q4: "Can the nitro groups be displaced instead of the fluorine?"
Diagnosis: Regioselectivity Drift.
While Fluorine is the preferred leaving group (
-
The nucleophile is a thiol (thiolates can attack nitro groups).
-
The ring is sterically crowded. However, in 5-FDNBA, the fluorine is activated by both nitro groups.[2][1] Displacement of a nitro group is kinetically disfavored because the nitro groups are not as well-activated as the fluorine (which sits between them). Fluorine displacement is >95% selective under standard conditions [1].
Optimized Experimental Protocols
Protocol A: Direct with Amines (Standard)
Best for: Simple, non-volatile amines.[1]
-
Preparation: Dissolve 5-Fluoro-2,4-dinitrobenzoic acid (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) or DIPEA (2.5 equiv).
-
Note: The solution may warm slightly due to acid-base neutralization.[2]
-
-
Nucleophile Addition: Add the Amine (1.1 equiv).
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Visual Check: Solution should turn yellow/orange.
-
TLC Monitoring: Look for the disappearance of the polar acid spot (often streaks on silica) and appearance of the product.
-
-
Workup:
-
Dilute with 1M HCl (to re-protonate the carboxylic acid and dissolve excess amine).
-
Extract with Ethyl Acetate. The product will be in the organic layer.
-
Protocol B: The "Protect-React-Deprotect" Strategy (High Purity)
Best for: Valuable amines or when "Salt Trap" issues persist.[2][1]
-
Step 1 (Protection): Reflux 5-FDNBA in Methanol with catalytic
to form Methyl 5-fluoro-2,4-dinitrobenzoate .[2][1]-
Benefit: Eliminates the acidic proton; prevents salt formation.
-
-
Step 2 (Substitution): React the methyl ester with your amine (1.0 equiv) and DIPEA (1.2 equiv) in THF.
-
Reaction is faster and cleaner.
-
-
Step 3 (Hydrolysis): Treat with LiOH/THF/Water to cleave the ester back to the acid (if the acid is required).
Data Summary: Leaving Group & Substituent Effects[3][4][5][6][7]
The following table highlights why Fluorine is the target and how the Nitro groups facilitate this.
| Substituent | Position | Electronic Effect | Role in |
| -COOH | C1 | EWG (Moderate) | Deactivates ring (unless ionized to |
| -NO2 | C2 | EWG (Strong) | Activates C5-F (Para).[2][1] Essential for reactivity.[3] |
| -NO2 | C4 | EWG (Strong) | Activates C5-F (Ortho).[2][1] Essential for reactivity.[3] |
| -F | C5 | EWG + Leaving Group | Primary Reaction Site. Highly labile due to C2/C4 activation.[2] |
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[2][1]
-
Sanger, F. (1945). The free amino groups of insulin.[4] Biochemical Journal, 39(5), 507–515.[1] (Foundational work on DNFB reactivity). Link
-
Terrier, F. (1982). Rate and equilibrium studies in Jackson-Meisenheimer complexes. Chemical Reviews, 82(1), 77–152.[1] Link[2][1]
-
Rohrbach, P., et al. (2019).[1] Nucleophilic Aromatic Substitution on 2,4-Dinitro- and 2,4,6-Trinitro-Benzenesulfonamides.[2][1] Molecules, 24(19), 3531.[1] Link
Technical Support Center: Optimizing Derivatization with 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, field-proven insights, and robust troubleshooting strategies for your derivatization experiments.
The derivatization of analytes is a critical step in many analytical workflows, aimed at improving detection, enhancing chromatographic separation, or increasing volatility.[1][2] FDNBA is a highly reactive compound used for labeling primary and secondary amines. It functions similarly to the classic Sanger's reagent (1-Fluoro-2,4-dinitrobenzene, DNFB), attaching a dinitrophenyl group to the target molecule.[3][4] This dinitrophenyl tag is a strong chromophore, making the resulting derivative easily detectable by HPLC with UV-Vis detection, typically around 360 nm.[3][5]
This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to optimize your reactions effectively and troubleshoot with confidence.
The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The derivatization reaction with FDNBA proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The process is critically dependent on the electronic properties of the FDNBA molecule and the nucleophilicity of the target amine.
-
Activation: The benzene ring of FDNBA is "electron-deficient" or "activated." This is due to the strong electron-withdrawing effects of the two nitro groups (-NO₂) and the carboxylic acid group (-COOH). This withdrawal of electron density makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack.
-
Nucleophilic Attack: A primary or secondary amine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the fluorine. This step is typically the rate-determining step. The reaction requires a non-protonated amine, so a basic pH is essential to ensure the availability of the amine's lone pair of electrons.[6]
-
Formation of Meisenheimer Complex: The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the highly electronegative fluoride ion, which is a good leaving group. This results in the formation of a stable, covalent bond between the analyte and the dinitrophenyl moiety.
Frequently Asked Questions (FAQs)
Q1: What functional groups does FDNBA primarily react with?
FDNBA is designed to react with primary and secondary amines. It can also react with other strong nucleophiles like thiols (-SH), and to a lesser extent, with phenols and imidazoles under specific conditions. Tertiary amines will not undergo this derivatization reaction as they lack a proton to be removed after the initial attack.[7]
Q2: Why does my reaction mixture turn yellow?
The yellow color is characteristic of the dinitrophenyl (DNP) chromophore. The appearance of a yellow color indicates the formation of the DNP-derivative.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[8] Spot the reaction mixture alongside your starting material (the amine). The DNP-derivative will be intensely yellow and should have a different Rf value than the starting amine. The reaction is complete when the spot corresponding to the starting amine has disappeared. Alternatively, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product peak.
Q4: Is the resulting DNP-derivative stable?
Yes, the bond formed between the nitrogen of the amine and the aromatic ring is a stable covalent bond. The derivatives are generally stable enough for extraction, chromatography, and analysis. However, they can be susceptible to photodecomposition, so it is good practice to protect samples from direct light.[9]
Q5: Can I use an amine-based buffer like Tris for this reaction?
No. You must avoid any buffers or solvents that contain primary or secondary amine groups (e.g., Tris, glycine). The FDNBA reagent will react with the buffer components, consuming the reagent and creating interfering byproducts. Use inorganic buffers like borate or phosphate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems. A logical workflow for troubleshooting is presented in Figure 2.
Problem: Low or No Product Yield
Potential Cause 1: Incorrect pH
-
The Science: The amine must be in its deprotonated, nucleophilic form (R-NH₂) to attack the FDNBA ring. If the pH is too acidic, the amine will be protonated (R-NH₃⁺), rendering it non-nucleophilic and stopping the reaction.
-
Solution: The reaction should be performed under alkaline conditions. A pH between 8 and 10 is a good starting point. Sodium bicarbonate or borate buffers are commonly used. For similar reagents, alkaline aqueous solutions are recommended.[3] Always verify the pH of your final reaction mixture.
Potential Cause 2: Insufficient Reaction Time or Temperature
-
The Science: Like most chemical reactions, the rate of derivatization is dependent on time and temperature. Sterically hindered amines or less reactive analytes may require more forcing conditions.
-
Solution: If room temperature reaction for 1 hour shows incomplete conversion, consider increasing the temperature to 45-65°C.[3] Extend the reaction time, monitoring progress by TLC or HPLC until the starting material is consumed.
Potential Cause 3: Reagent Degradation
-
The Science: FDNBA, like other activated fluoroaromatic compounds, is susceptible to hydrolysis, especially in aqueous basic solutions and when exposed to light. If the reagent has degraded, it will not be available to react with your analyte.
-
Solution: Always prepare fresh solutions of FDNBA in an appropriate solvent like acetonitrile or ethanol. Store the solid reagent in a desiccator, protected from light. If you must store solutions, keep them refrigerated in an amber vial and use within a short period.
Problem: Multiple Peaks or Side Product Formation on Chromatogram
Potential Cause 1: Hydrolysis of FDNBA
-
The Science: At very high pH (>10.5), the hydroxide ion (OH⁻) can act as a nucleophile, attacking the FDNBA to form 5-Hydroxy-2,4-dinitrobenzoic acid. This byproduct can appear as an extra peak in your analysis.
-
Solution: Carefully control the pH and avoid excessively basic conditions. Maintain the pH in the optimal 8-10 range.
Potential Cause 2: Reaction with Solvent or Buffer
-
The Science: As mentioned in the FAQ, if your buffer system (e.g., Tris) or solvent contains nucleophilic species, the FDNBA will react with them.
-
Solution: Use high-purity solvents (e.g., HPLC grade acetonitrile). Use inorganic buffers such as sodium borate, sodium bicarbonate, or phosphate.
Problem: Analytical Issues (e.g., Large Early-Eluting Peak, Poor Peak Shape)
Potential Cause 1: Excess Unreacted FDNBA
-
The Science: Derivatization reactions are often run with an excess of the labeling reagent to drive the reaction to completion. This unreacted reagent is also a strong chromophore and will appear in your chromatogram, often as a large, early-eluting peak that can obscure your analyte of interest.
-
Solution: After the reaction is complete, quench the excess FDNBA by adding a small amount of a simple primary amine like glycine or ethylamine. Alternatively, perform a liquid-liquid extraction. The DNP-derivative is typically less polar than the FDNBA (due to the carboxylic acid group on the reagent). You can acidify the solution to protonate the FDNBA's carboxyl group and extract your derivative into a moderately polar organic solvent like ethyl acetate, leaving the more polar unreacted reagent in the aqueous phase.
Potential Cause 2: Sample Solvent Mismatch
-
The Science: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase of your HPLC method, it can cause peak distortion, splitting, or broadening.[10]
-
Solution: After workup, evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute it in the initial mobile phase or a solvent of similar or weaker strength.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for FDNBA Derivatization
| Parameter | Recommended Value/Range | Rationale & Notes |
| Solvent | Acetonitrile, Ethanol | Good solubility for FDNBA and many organic analytes.[5] Ensure analyte is also soluble. |
| pH | 8.0 - 10.0 | Ensures amine is deprotonated and nucleophilic. Avoid pH > 10.5 to minimize reagent hydrolysis. |
| Buffer | 0.1 M Sodium Borate or Bicarbonate | Inert, non-nucleophilic buffer system. |
| Temperature | 25°C - 65°C | Start at room temperature. Increase to accelerate slow reactions.[3] |
| Molar Ratio | 2-10 fold molar excess of FDNBA | Drives the reaction to completion. A larger excess may be needed for dilute samples. |
| Reaction Time | 30 - 90 minutes | Monitor by TLC/HPLC. Reaction is typically complete within this timeframe. |
Protocol 1: General Derivatization of an Amine with FDNBA
This is a starting point protocol. Optimization of molar ratios, time, and temperature may be required for your specific analyte.
-
Prepare Analyte Solution: Dissolve the amine-containing sample in the reaction solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare Reagent Solution: Prepare a 10 mg/mL solution of FDNBA in acetonitrile. (Safety Note: FDNBA is a hazardous substance; handle with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood).
-
Prepare Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.
-
Reaction Setup: In a clean vial, combine:
-
100 µL of the analyte solution.
-
500 µL of the borate buffer (pH 9.0).
-
100 µL of the FDNBA solution (this provides a significant molar excess for most analytes).
-
-
Incubation: Vortex the mixture gently. Incubate at 60°C for 1 hour in a heating block or water bath. Protect the vial from light by wrapping it in aluminum foil.
-
Cooling & Quenching (Optional): Cool the reaction vial to room temperature. To remove excess FDNBA, add 20 µL of a 1 M glycine solution and let it stand for 10 minutes.
-
Sample Preparation for Analysis: Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the DNP-derivative with 1 mL of ethyl acetate. Vortex and centrifuge to separate the layers. Transfer the organic (top) layer to a new tube. Evaporate to dryness and reconstitute in the HPLC mobile phase for analysis.
References
- Fast Separation of Dinitrophenylhydrazine Derivatives of Aldehydes and Ketones Determined by CARB Method 1004 and EPA Method TO-11.
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
- Bhushan, R.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chrom
- Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research and Reviews: A Journal of Pharmaceutical Science.
- Fray, J., & Eaborn, C. (2015). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research.
- Understanding Chromatogram Sanger Sequencing Analysis. Chrom Tech, Inc.
- Lingeman, H., & Underberg, W. J. M. (1990). RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE. DSpace.
- Sanger sequencing troubleshooting guide. Yale Research.
- Gergely, A., & Szarvas, T. (1999). Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improve. Analusis.
- Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Syngene.
- Helling, G., & Specht, F. J. (2012).
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
- Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology.
- Tonge, B. L. (1962). Reaction of Fluoro-2,4-dinitrobenzene with Amino-Acids and Peptides.
- Guide to Derivatiz
- Gupta, K. R., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- David, V., & Moldoveanu, S. C. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
- Process for fluorinating nitroaromatic monoamines.
- HPLC Troubleshooting Guide. YMC.
- Amine Reactivity.
- The Reaction of Amines with Nitrous Acid. Chemistry Steps.
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- Di-nitr
- Li, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
- Gale, D. J., & Wilshire, J. F. (1973). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry.
- Kwiecień, A., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC.
- Sadowska, K., et al. (2022).
- Roda, B., et al. (2022). Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur. IRIS - Università di Bologna.
Sources
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. epa.gov [epa.gov]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 8. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
purification of 5-Fluoro-2,4-dinitrobenzoic acid derivatives
Technical Support Center: Purification of 5-Fluoro-2,4-dinitrobenzoic Acid (FDNB) Derivatives
Section 1: Chemical Hygiene & Safety (Critical)
WARNING: NITRO-AROMATIC HAZARDS Before proceeding, all users must acknowledge the specific hazards associated with 5-Fluoro-2,4-dinitrobenzoic acid and its derivatives.[1]
-
Explosion Hazard: Polynitro-aromatics are energetic materials.[1] While the carboxylic acid group provides some stability via hydrogen bonding, dry derivatives (especially metal salts) can be shock-sensitive.[1] Never scrape dry solids from glass frits with metal spatulas; use Teflon or wood.
-
Sensitization (Sanger's Analog): The 5-fluoro group is highly reactive toward nucleophiles (SNAr). It will irreversibly alkylate proteins in your skin (similar to Sanger’s reagent, DNFB), leading to severe contact dermatitis and immune sensitization. Double-gloving (Nitrile) is mandatory. [1]
Section 2: Diagnostic Workflow
"Which purification path fits your derivative?" FDNB-acid derivatives generally fall into two classes. Your purification strategy depends entirely on whether the carboxylic acid group remains free (Acidic Path) or has been coupled (Neutral Path).
Figure 1: Decision matrix for selecting the appropriate workup protocol based on the chemical modification of the scaffold.
Section 3: Troubleshooting & FAQs
Category A: Extraction & Workup Issues
Q1: I performed an SNAr reaction to label an amino acid. I washed with 1M HCl, but my product is still in the aqueous layer. What happened?
The Issue: The "pKa Trap." 5-Fluoro-2,4-dinitrobenzoic acid derivatives are exceptionally strong acids compared to standard benzoic acids.[1] The two nitro groups (ortho and para) are strongly electron-withdrawing, stabilizing the carboxylate anion.[1]
-
Standard Benzoic Acid pKa: ~4.2
-
2,4-Dinitrobenzoic Acid pKa: ~1.4[1]
The Fix: Standard "acidic workups" (pH 3-4) are insufficient to protonate these derivatives. At pH 3, your product is still >95% ionized (water-soluble).[1]
-
Cool the aqueous layer to 0°C.
-
Acidify aggressively using concentrated HCl to pH < 1.0 .
-
Extract immediately with Ethyl Acetate (EtOAc).
-
Salting Out: If the partition coefficient is still poor, saturate the aqueous layer with NaCl.
Q2: I am synthesizing an amide (Type B). How do I remove the unreacted FDNB-acid starting material?
The Protocol: Reverse-Phase Extraction.[1] Since your product is neutral (amide) and the impurity is highly acidic (FDNB-acid), you can wash the impurity away with mild base.[1]
-
Dissolve the crude reaction mixture in EtOAc.
-
Wash with 5% NaHCO₃ (aq) .
-
Warning: Do not use strong bases (NaOH) if the Fluorine is still present, as Hydroxide is a strong enough nucleophile to displace the Fluorine (
), creating a phenol impurity (2,4-dinitro-5-hydroxybenzoic acid derivative).[1]
Category B: Crystallization Challenges
Q3: My product separates as a dark oil instead of crystals ("Oiling Out"). How do I fix this?
The Issue:
Nitro-aromatics have high melting points but often form super-saturated oils in single-solvent systems due to strong
The Fix: The "Cloud Point" Method. Use a solvent pair: Ethanol (Good solvent) and Water (Anti-solvent) .
| Step | Action | Technical Note |
| 1 | Dissolve crude oil in minimal boiling Ethanol (95%) . | Do not use absolute ethanol; trace water helps. |
| 2 | Remove from heat. Add warm Water dropwise. | Add until a persistent turbidity (cloudiness) appears. |
| 3 | Add 1 drop of Ethanol. | Just enough to clear the turbidity. |
| 4 | Seed the solution. | Add a tiny crystal of pure product or scratch the glass. |
| 5 | Slow Cool to Room Temp, then 4°C. | Rapid cooling locks in impurities (occlusion). |
Q4: The crystals are yellow-brown.[1] Is this normal?
-
Yes: 2,4-dinitro derivatives are inherently yellow due to the nitro chromophores.[1]
-
No (if dark brown/black): This indicates decomposition (Meisenheimer complex formation) or photo-degradation.
-
Remedy: Perform a filtration through a short pad of silica gel (eluting with CH₂Cl₂) before recrystallization to remove tarry oxidation byproducts.
-
Category C: Chromatography (HPLC/Flash)
Q5: My HPLC peaks are tailing severely. I'm using Acetonitrile/Water.
The Issue: Silanol Interactions. If your derivative retains the carboxylic acid (Type A), it interacts strongly with residual silanols on the C18 silica backbone. The low pKa means it partially ionizes in neutral water, leading to peak broadening.
The Fix: Mobile Phase Acidification. You must suppress ionization.
-
Add Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to BOTH water and acetonitrile channels.
-
Why: This keeps the pH ~2, ensuring the carboxylic acid remains protonated (neutral) and interacts purely via hydrophobic mechanisms.
Q6: Can I separate diastereomers (e.g., L-FDAA derivatives) using this method?
The Insight: Yes, this is the basis of "Marfey's Method." When 5-fluoro-2,4-dinitrobenzoic acid derivatives are used as chiral derivatizing agents, the resulting diastereomers often have distinct intramolecular H-bonding patterns between the nitro group and the amide NH.[1]
-
Column: C18 (Standard) or C18-PFP (Pentafluorophenyl) for enhanced selectivity.
-
Gradient: Shallow gradients (e.g., 0.5% B per minute) are required to resolve the diastereomeric pairs.
Section 4: Analytical Data Summary
Typical Properties of FDNB Derivatives
| Property | Value / Behavior | Relevance to Purification |
| pKa (COOH) | 1.4 - 1.8 | Requires pH < 1 for extraction; pH > 8 for removal.[1] |
| UV | ~340 nm (Yellow) | Distinct from protein/DNA (280/260 nm). Use 340 nm for HPLC detection.[3] |
| Solubility | High: Acetone, EtOAc, DMSOLow: Water, Hexanes | Recrystallize from polar/non-polar pairs (e.g., Acetone/Hexane or EtOH/Water). |
| Stability | Photosensitive | Store in amber vials. Wrap columns in foil during purification. |
References
-
Marfey, P. (1984).[4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][4] Carlsberg Research Communications.[4]
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8]
-
Sigma-Aldrich. (2024). 5-Fluoro-2,4-dinitrobenzoic acid Product Specification & Safety Data Sheet.
-
PubChem. (2025).[9] 2,4-Dinitrobenzoic acid: Chemical and Physical Properties (pKa Data). National Library of Medicine.
Sources
- 1. akjournals.com [akjournals.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of variants of Marfey's reagent having d-amino acids as chiral auxiliaries and liquid-chromatographic enantioseparation of (RS)-Mexiletine in spiked plasma: assessment and comparison with L-amino acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA) Derivatization
Welcome to the Application Support Center for nucleophilic aromatic substitution (SNAr) labeling. 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA)—a carboxylated analog of Sanger's reagent—is a powerful electrophile used for the UV-visible tagging of primary and secondary amines. While the reaction is generally robust, achieving quantitative labeling efficiency requires precise control over thermodynamic and kinetic parameters.
This guide provides mechanistic troubleshooting, empirical data, and validated protocols to help you resolve low labeling efficiencies in your workflows.
Mechanistic Overview: The "Element Effect" in SNAr
To troubleshoot FDNBA, one must understand its reaction mechanism. Unlike SN1 or SN2 reactions where fluorine is a poor leaving group due to the strong C–F bond, SNAr reactions rely on a two-step addition-elimination process[1].
The rate-determining step is the initial nucleophilic attack by a deprotonated amine on the aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex . Fluorine's extreme electronegativity exerts a strong inductive pull that stabilizes this transition state, making fluorinated dinitrobenzenes orders of magnitude more reactive than their chlorinated counterparts[1].
Fig 1: SNAr mechanism of FDNBA labeling via the Meisenheimer complex transition state.
Diagnostic Logic Tree
Before diving into the specific FAQs, use the following diagnostic tree to isolate the most common points of failure in FDNBA labeling workflows.
Fig 2: Diagnostic logic tree for resolving low FDNBA labeling efficiency.
Frequently Asked Questions (FAQs)
Q: Why is my labeling efficiency so low despite using a massive molar excess of FDNBA?
A: The most common culprit is incorrect pH. The SNAr mechanism strictly requires the amine to act as a nucleophile. At physiological pH (7.4), the vast majority of aliphatic primary amines (pKa ~9.0–10.5) are protonated (
Q: I adjusted the pH to 8.5, but I still see no labeled product. What else could be wrong? A: Check your buffer composition. Buffers like Tris, Glycine, or Ammonium acetate contain primary amines. Because FDNBA is a non-discriminatory electrophile, these buffer components will act as competing nucleophiles, rapidly scavenging your reagent before it can react with your target analyte[2]. Always dialyze or desalt your sample into an amine-free buffer prior to labeling.
Q: My FDNBA stock solution turned deep yellow before I even added it to the sample. Is it ruined? A: Yes. FDNBA is highly susceptible to hydrolysis. If exposed to water—especially under basic conditions—hydroxide ions will attack the ring, displacing the fluorine to form 5-hydroxy-2,4-dinitrobenzoic acid. This hydrolyzed byproduct is completely inert to further amine labeling[3]. Always prepare FDNBA fresh in anhydrous organic solvents (like Acetone or DMF) and only introduce it to the aqueous sample at the moment of reaction[4].
Q: My pH is 8.5, my buffer is amine-free, and my reagent is fresh, but labeling of my acidic peptide is still poor. Why? A: Electrostatic repulsion. Unlike standard Sanger's reagent (FDNB), FDNBA contains a carboxylic acid group that deprotonates into a negatively charged carboxylate at pH 8.5. If your target peptide is rich in acidic residues (Asp, Glu), the electrostatic repulsion between the peptide and the FDNBA molecule can severely hinder the formation of the Meisenheimer complex. Solution: Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to shield the charges, or increase the organic co-solvent ratio to lower the dielectric constant of the medium.
Quantitative Optimization Parameters
To ensure a self-validating and highly efficient reaction, compare your current setup against the established optimal parameters below.
| Parameter | Sub-optimal Condition | Optimal Condition | Mechanistic Consequence of Optimization |
| Buffer pH | < 8.0 or > 10.0 | 8.5 – 9.0 | Ensures target amines are deprotonated without accelerating competing OH⁻ hydrolysis[2]. |
| Buffer Type | Tris, Glycine | 0.1 M NaHCO₃ | Eliminates competing nucleophiles that scavenge the electrophilic FDNBA reagent. |
| Co-solvent | 100% Aqueous | 20–30% Acetone | Prevents FDNBA precipitation and limits the local concentration of hydrolyzing water molecules[4]. |
| Molar Ratio | 1:1 (Equimolar) | 5:1 to 10:1 | Drives the pseudo-first-order kinetics forward to ensure quantitative labeling of all sites[3]. |
| Temperature | 4°C or 25°C | 40°C | Provides sufficient activation energy to overcome the transition state barrier of the Meisenheimer complex[4]. |
Standardized FDNBA Derivatization Protocol
This protocol acts as a self-validating system: the deliberate addition of an acid quenching step not only stops the reaction precisely to prevent over-labeling (e.g., at Tyrosine or Histidine residues) but also protonates the carboxyl groups, making the derivative ideal for immediate Reverse-Phase HPLC (RP-HPLC) analysis.
Step 1: Sample Preparation
-
Dissolve your peptide or amine target (1–10 nmol) in 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Crucial Check: Ensure the sample is completely free of Tris, glycine, or ammonium salts.
Step 2: Reagent Preparation (Do this immediately before use)
-
Weigh out FDNBA and dissolve it in anhydrous Acetone to create a 1% (w/v) stock solution (approximately 40 mM).
-
Note: The solution should be pale; a rapid shift to bright yellow/orange indicates moisture contamination and hydrolysis.
Step 3: Reaction Execution
-
Add 50 µL of the FDNBA acetone stock to the 100 µL aqueous sample (yielding a ~33% organic co-solvent environment). This ensures a >5-fold molar excess of reagent[3].
-
Vortex gently to mix.
-
Incubate the reaction vial in a dry block heater at 40°C for 60 minutes[4]. Protect from direct light.
Step 4: Quenching & Recovery
-
Remove the vial from the heater and allow it to cool to room temperature.
-
Add 20 µL of 2 M HCl to the mixture[4].
-
Validation: The pH will drop to ~2.0. This instantly protonates the remaining unreacted amines, terminating the SNAr reaction. It also protonates the carboxylate group of the FDNBA tag, increasing its hydrophobicity for optimal retention on a C18 RP-HPLC column.
-
The sample is now stable and ready for downstream LC-MS or UV-Vis analysis (λmax ≈ 340 nm)[4].
References
-
[2] Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. Available at:[Link]
Sources
preventing non-specific binding of 5-Fluoro-2,4-dinitrobenzoic acid
This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring mechanistic depth and actionable troubleshooting protocols for 1-Fluoro-2,4-dinitrobenzene (FDNB/Sanger’s Reagent).
Topic: Preventing Non-Specific Binding & Background Interference in FDNB Reactions Document ID: TS-FDNB-001 Status: Active / Verified
Executive Summary & Mechanistic Overview
FDNB is a powerful electrophile that reacts via nucleophilic aromatic substitution (
-
Chemical NSB: Labeling of non-target side chains (
-amino of Lys, of Cys, of Tyr, imidazole of His). -
Hydrolytic Background: Reaction with water to form 2,4-dinitrophenol (DNP-OH) , a yellow contaminant that interferes with spectrophotometric and chromatographic readouts.
This guide provides the protocols to thermodynamically favor N-terminal labeling and the purification workflows to rigorously exclude non-specific artifacts.
Mechanism of Action & Competition
The reaction relies on the nucleophilic attack of an unprotonated amine on the fluorinated carbon of FDNB.
Figure 1: Mechanistic competition between specific N-terminal labeling, side-chain artifacts, and hydrolysis.
Module 1: Optimizing Specificity (The Prevention Phase)
To prevent non-specific binding, you must control the protonation state of your reactants. FDNB requires a nucleophile (unprotonated amine), but high pH accelerates hydrolysis.
Critical Parameter: pH Control[1][2]
-
Target: N-terminal
-amino groups ( ). -
Interferent: Lysine
-amino groups ( ). -
Strategy: Maintain reaction pH at 8.5 .
-
At pH 8.5, a significant fraction of N-terminal amines are deprotonated (reactive).
-
Lysine side chains remain largely protonated (
) and unreactive. -
Warning: Exceeding pH 9.0 drastically increases Lysine labeling and FDNB hydrolysis.
-
Buffer Selection Table
Avoid buffers that act as competitive nucleophiles.
| Buffer System | Compatibility | Reason |
| Sodium Bicarbonate ( | Excellent | Maintains pH ~8.5; non-nucleophilic. |
| Borate Buffer | Good | Good buffering capacity; non-nucleophilic. |
| Tris (Tris-hydroxymethyl-aminomethane) | CRITICAL FAILURE | Contains a primary amine. Will react with FDNB, consuming reagent and creating massive background. |
| Glycine / HEPES | Poor | Glycine reacts; HEPES can interfere at high concentrations. |
Protocol Adjustment: Thiol Blocking
If your protein is Cysteine-rich, FDNB will react with sulfhydryl groups (
-
Pre-Step: Alkylate cysteines with Iodoacetamide (IAM) prior to FDNB addition if strict N-terminal specificity is required.
-
Note: S-DNP bonds are often unstable during acid hydrolysis, but they consume reagent.
Module 2: The Self-Validating Cleanup System
Even with optimized conditions, some side-chain labeling and hydrolysis will occur. You must rely on a biphasic extraction workflow to physically separate specific signals from non-specific noise.
The "Acid-Solubility" Principle
This is the most critical concept for validating your data.
-
-DNP-Amino Acids (N-Terminal): Upon acid hydrolysis, the peptide bond breaks. The N-terminal DNP-amino acid has a protonated carboxyl group (
) and no free amine. It is uncharged and Ether Soluble . -
-DNP-Lysine (Side Chain): The peptide bond breaks, liberating the
-amino group. In acid, this -amine becomes protonated ( ). The molecule is charged and Water Soluble .
Therefore, ether extraction specifically isolates N-terminal labels and excludes side-chain artifacts.
Figure 2: The purification workflow acting as a specificity filter.
Standard Operating Procedure (SOP)
Reagents:
-
FDNB Stock: 1% (v/v) in Ethanol (Freshly prepared).
-
Buffer: 0.1 M
, pH 8.5. -
Stop Solution: 6 M HCl.[1]
Protocol:
-
Solubilization: Dissolve protein/peptide (0.1–1.0
) in 200 of buffer.-
QC Check: Ensure solution is clear. Turbidity causes physical adsorption (NSB).
-
-
Labeling: Add 100
FDNB Stock (approx. 2-5 fold molar excess). -
Incubation: Incubate at 25°C for 2 hours in the dark with gentle shaking.
-
Why Dark? FDNB is light-sensitive.
-
Why 25°C? Higher temps favor hydrolysis over labeling.
-
-
Quenching & Hydrolysis: Add 1.0 mL of 6 M HCl. Transfer to a hydrolysis tube. Seal under vacuum/nitrogen. Heat at 110°C for 16–24 hours.
-
Extraction (The Specificity Step):
-
Cool sample.
-
Extract 3x with peroxide-free Diethyl Ether .
-
Collect Ether phases (contains N-terminal DNP-AA).[2]
-
Discard Aqueous phase (contains side-chain artifacts).
-
-
DNP-OH Removal: Evaporate ether. Resuspend in Methanol. Run on HPLC (C18 column). DNP-OH elutes early; DNP-AAs elute later based on hydrophobicity.
Troubleshooting & FAQs
Q1: My blank control (no protein) is bright yellow. Why?
A: This is DNP-OH (dinitrophenol), caused by FDNB reacting with water.
-
Fix: You cannot stop this reaction, but you can separate it. Ensure you perform the Ether Extraction step followed by HPLC. DNP-OH is a distinct peak. Do not rely solely on total absorbance at 360 nm.
Q2: I see multiple peaks in my HPLC trace for a pure peptide.
A: This suggests side-chain labeling or incomplete hydrolysis.
-
Diagnosis: If the extra peaks were in the aqueous phase during extraction, they were side-chain labels (Lys/His). If they are in the ether phase, you may have incomplete hydrolysis (DNP-dipeptides).
-
Fix: Increase hydrolysis time (24h) or check if your ether contained peroxides (which degrade DNP-AAs).
Q3: The reaction precipitates immediately upon adding FDNB.
A: FDNB is hydrophobic.[3]
-
Fix: Your organic solvent (Ethanol) ratio is too low relative to the aqueous buffer. Increase the ethanol content to 50% v/v, or use Acetone as the solvent. Ensure the peptide remains soluble in this mix.
Q4: Can I use plastic tubes?
A: Avoid standard polystyrene. FDNB and DNP-derivatives are highly hydrophobic and will bind non-specifically to plastic walls, reducing yield.
-
Requirement: Use Glass hydrolysis tubes or high-quality polypropylene (low-binding) microfuge tubes for the initial reaction.
Q5: How do I distinguish N-terminal Lysine from internal Lysine?
A:
-
Internal Lysine: Forms
-DNP-Lys.[2] Acid soluble (Aqueous phase). -
N-terminal Lysine: Forms di-DNP-Lys (
-bis-DNP-Lys). This is Ether Soluble because the -amine is capped, removing the positive charge that usually keeps -DNP-Lys in the water phase.
References
-
Sanger, F. (1945).[4] The free amino groups of insulin.[4] The Biochemical Journal, 39(5), 507–515.[4] Link
- Thermo Fisher Scientific. (n.d.). Sanger Reagent (DNFB) Product Information.
-
Biserte, G., et al. (1959). Chromatography of Dinitrophenylamino Acids. Journal of Chromatography A, 2, 225-271. Link
-
G-Biosciences. (2019). DNFB - Sanger's Reagent Protocol.[4] Retrieved from gbiosciences.com. Link
-
Shapiro, A. B., et al. (2018). Strategies to reduce non-specific binding in assays. ResearchGate Discussions. Link
Sources
Technical Support Center: N-Terminal Amino Acid Analysis Using 5-Fluoro-2,4-dinitrobenzoic Acid (Sanger's Reagent)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for protein and peptide analysis. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 5-Fluoro-2,4-dinitrobenzoic acid (FDNFB), widely known as Sanger's reagent, for N-terminal amino acid identification. As Senior Application Scientists, we aim to provide you with both the theoretical underpinnings and practical solutions to challenges you may encounter in the laboratory.
Clarification: Sanger's Method vs. Edman Degradation
A common point of confusion is the distinction between N-terminal analysis using FDNFB (Sanger's method) and the Edman degradation process. It is crucial to understand that these are two different techniques with distinct purposes and chemical principles.
-
Sanger's Method for N-Terminal Identification: This method, developed by Frederick Sanger, utilizes FDNFB to label the free α-amino group of the N-terminal amino acid of a polypeptide. Following this labeling step, the entire polypeptide is hydrolyzed into its constituent amino acids. The bond between the dinitrophenyl (DNP) group and the N-terminal amino acid is resistant to this hydrolysis. Consequently, the N-terminal residue can be identified as the sole DNP-amino acid in the hydrolysate. A significant drawback of this method is that the complete hydrolysis of the peptide chain prevents any further sequencing.[1][2]
-
Edman Degradation for Sequential Sequencing: Developed by Pehr Edman, this technique is a cyclical process that sequentially removes one amino acid at a time from the N-terminus. The reagent used in Edman degradation is phenylisothiocyanate (PITC).[3][4][5][6] Each cycle involves three steps:
-
Coupling: PITC reacts with the N-terminal amino group under alkaline conditions.
-
Cleavage: The derivatized N-terminal residue is cleaved from the peptide chain under acidic conditions without breaking the other peptide bonds.
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified chromatographically.
-
The key takeaway is that FDNFB is not used in the cyclical Edman degradation process . This guide will, therefore, focus on the challenges and troubleshooting associated with the use of FDNFB in the context of Sanger's method for N-terminal amino acid analysis.
Troubleshooting Guide for N-Terminal Analysis with FDNFB
This section addresses common problems encountered during the derivatization of proteins and peptides with FDNFB, followed by hydrolysis and identification of the DNP-amino acid.
Issue 1: No or Low Yield of DNP-Amino Acid
Question: I performed the derivatization and hydrolysis, but I cannot detect any DNP-amino acid, or the signal is very weak. What could be the cause?
Answer:
This is a frequent issue that can stem from several factors related to the protein sample itself or the reaction conditions.
-
N-Terminal Blockage: The most common cause is a blocked N-terminus. Many proteins, particularly those from eukaryotic sources, are naturally modified post-translationally, for instance, by acetylation or the formation of a pyroglutamate from an N-terminal glutamine.[6] These modifications prevent the reaction with FDNFB.
-
Troubleshooting:
-
Mass Spectrometry Analysis: Before attempting derivatization, analyze a small amount of your protein sample by mass spectrometry to determine if the N-terminus is accessible.
-
De-blocking Strategies: If the N-terminus is blocked, specific chemical or enzymatic methods may be required to remove the blocking group.
-
-
-
Suboptimal Reaction pH: The reaction of FDNFB with the N-terminal α-amino group is highly pH-dependent. The amino group needs to be in its unprotonated, nucleophilic state to react.
-
Troubleshooting:
-
Maintain Alkaline Conditions: The reaction should be carried out under mildly alkaline conditions, typically at a pH between 8 and 9.[1] Sodium bicarbonate solutions are commonly used for this purpose.
-
pH Monitoring: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the reaction.
-
-
-
Protein Precipitation: Your protein of interest may not be soluble under the reaction conditions, leading to poor reactivity.
-
Troubleshooting:
-
Solubility Tests: Perform small-scale solubility tests of your protein in the reaction buffer before committing your entire sample.
-
Inclusion of Denaturants: In some cases, the addition of a denaturant like urea or guanidine hydrochloride might be necessary to ensure the protein is unfolded and the N-terminus is accessible. However, be mindful that high concentrations of these reagents can interfere with subsequent steps.
-
-
-
Degraded Reagent: FDNFB is sensitive to light and moisture and can degrade over time.
-
Troubleshooting:
-
Proper Storage: Store FDNFB in a dark, dry environment.
-
Use Fresh Reagent: If in doubt, use a fresh batch of FDNFB.
-
-
Issue 2: Multiple DNP-Derivatives Detected
Question: After hydrolysis, I detected more than one type of DNP-amino acid. Does this mean my protein has multiple N-termini?
Answer:
While multiple N-termini are possible (e.g., in a protein with multiple subunits or one that has undergone proteolytic cleavage), the presence of multiple DNP-derivatives often arises from side reactions with certain amino acid side chains.
-
Reaction with Lysine Side Chains: The ε-amino group of lysine residues is also nucleophilic and will react with FDNFB to form ε-DNP-lysine.[1]
-
Identification: ε-DNP-lysine can be distinguished from α-DNP-amino acids by its chromatographic properties. It is important to run a standard of ε-DNP-lysine for comparison.
-
-
Reaction with Other Nucleophilic Side Chains: The side chains of other amino acids, such as the phenolic hydroxyl group of tyrosine, the sulfhydryl group of cysteine, and the imidazole group of histidine, can also react with FDNFB, although generally to a lesser extent than primary amines.
-
Troubleshooting:
-
Careful Chromatographic Analysis: Compare your chromatogram with standards of expected DNP-amino acid derivatives.
-
Control of Reaction Conditions: While difficult to completely avoid, minimizing the reaction time and using the recommended pH can help reduce side reactions.
-
-
-
Sample Impurity: Your protein sample may not be pure and could contain contaminating proteins with different N-termini.
-
Troubleshooting:
-
Assess Sample Purity: Before N-terminal analysis, verify the purity of your protein sample using methods like SDS-PAGE or mass spectrometry.
-
-
Issue 3: Degradation of DNP-Amino Acids During Hydrolysis
Question: I am concerned that the harsh acid hydrolysis conditions are destroying the DNP-amino acid, leading to inaccurate identification. Is this a valid concern?
Answer:
Yes, this is a valid concern. While the DNP group itself is relatively stable to acid hydrolysis, some amino acids, and their DNP derivatives, are susceptible to degradation.
-
Amino Acid Lability: Amino acids such as tryptophan, serine, and threonine are known to be partially or completely destroyed during standard acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).
-
Troubleshooting:
-
Alternative Hydrolysis Methods: For sensitive amino acids, consider alternative hydrolysis methods, such as using different acid mixtures or including protecting agents like thioglycolic acid for tryptophan.
-
Time Course of Hydrolysis: Performing a time course of hydrolysis (e.g., 24, 48, and 72 hours) and extrapolating back to zero time can provide a more accurate quantification of labile amino acids.
-
-
-
DNP-Proline Instability: The DNP-derivative of proline can be particularly unstable under certain hydrolysis conditions.
-
Troubleshooting:
-
Milder Hydrolysis: If proline is suspected as the N-terminal residue, employing milder hydrolysis conditions may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use FDNFB to sequence my entire protein? A1: No. FDNFB is used for the identification of the N-terminal amino acid only. The method requires complete hydrolysis of the peptide bonds, which destroys the rest of the protein chain, making sequential analysis impossible. For sequential sequencing, you should use the Edman degradation method with PITC.[1][2]
Q2: What is the expected color of the DNP-derivatives? A2: DNP-amino acids are typically bright yellow compounds, which facilitates their detection and separation.[7]
Q3: How do I separate the DNP-amino acid from the other free amino acids after hydrolysis? A3: The DNP-amino acids are significantly more hydrophobic than the unmodified amino acids due to the dinitrophenyl group. This property allows for their separation by:
-
Solvent Extraction: DNP-amino acids can be selectively extracted from the aqueous hydrolysate into an organic solvent like ether.[7]
-
Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are commonly used to separate and identify the specific DNP-amino acid by comparing its retention time or migration distance to that of known standards.
Q4: Are there any alternatives to FDNFB for N-terminal labeling? A4: Yes, several other reagents can be used for N-terminal labeling, each with its own advantages and disadvantages.
-
Dansyl Chloride (DNS-Cl): Reacts with the N-terminal amino group to produce a highly fluorescent derivative, offering greater sensitivity than FDNFB.
-
Dabsyl Chloride: Similar to dansyl chloride, it forms a colored and fluorescent derivative, allowing for sensitive detection.
-
Phenylisothiocyanate (PITC): This is the reagent used in Edman degradation for sequential sequencing.
Q5: What are the main limitations of using FDNFB for N-terminal analysis? A5: The primary limitations are:
-
It only identifies the N-terminal amino acid and does not provide sequence information for the rest of the protein.
-
The requirement for complete acid hydrolysis can lead to the degradation of certain amino acids.
-
The method is ineffective if the protein's N-terminus is blocked.
-
Side reactions with amino acid side chains can complicate the interpretation of results.
Experimental Protocols
Protocol 1: N-Terminal Derivatization with FDNFB
-
Sample Preparation: Dissolve a known amount of your purified protein or peptide in a suitable buffer (e.g., 1% sodium bicarbonate, pH 8.5).
-
Reaction Setup: In a microcentrifuge tube, mix your protein solution with a solution of FDNFB in ethanol. A typical molar ratio is a 2-fold excess of FDNFB over the total number of free amino groups (N-terminus and lysine side chains).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours with gentle agitation. The reaction vessel should be protected from light as FDNFB is light-sensitive.
-
Removal of Excess Reagent: After the incubation, remove the excess unreacted FDNFB by repeated extractions with an organic solvent such as ether.
-
Precipitation and Washing: Precipitate the DNP-protein using an appropriate method (e.g., addition of cold acetone or trichloroacetic acid). Wash the protein pellet several times with ethanol or acetone to remove any remaining impurities.
-
Drying: Dry the DNP-protein pellet thoroughly, for example, under a stream of nitrogen or in a vacuum centrifuge.
Protocol 2: Acid Hydrolysis and Identification of DNP-Amino Acid
-
Hydrolysis: Resuspend the dried DNP-protein in 6M HCl. Transfer the suspension to a hydrolysis tube and seal it under vacuum. Heat the tube at 110°C for 18-24 hours.
-
Removal of HCl: After hydrolysis, cool the tube and open it carefully. Evaporate the HCl to dryness under vacuum.
-
Extraction of DNP-Amino Acid: Resuspend the dried hydrolysate in a small volume of water. Extract the yellow DNP-amino acid into ether or another suitable organic solvent. The free amino acids will remain in the aqueous phase.
-
Analysis: Evaporate the organic solvent to concentrate the DNP-amino acid. Redissolve the residue in a suitable solvent for analysis by HPLC or TLC.
-
Identification: Compare the chromatographic profile of your sample with that of DNP-amino acid standards to identify the N-terminal residue.
Visualizations
Workflow for N-Terminal Analysis using FDNFB
Caption: Workflow for N-terminal amino acid identification using FDNFB.
Chemical Reaction of FDNFB with an N-Terminal Amino Acid
Caption: Derivatization of the N-terminal amino acid with FDNFB.
References
-
Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. (URL: [Link])
-
New Sequencing Method Brings New Possibilities in Protein Research. (URL: [Link])
-
DNFB-Sanger's reagent for detection of free amino acids. (URL: [Link])
-
Development of bioconjugatable chemical probes toward the fluoro-sequencing of protein. (URL: [Link])
-
A protocol for reacting amino acids with Sanger's reagent 1 under... (URL: [Link])
-
The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. (URL: [Link])
-
N-Terminal Sequence Analysis of Proteins and Peptides. (URL: [Link])
-
DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L. (URL: [Link])
-
Exploring Protein Sequencing: Methods, Principles, & Applications. (URL: [Link])
-
Sanger sequencing. (URL: [Link])
-
C-Terminal vs. N-Terminal Sequencing: A Comprehensive Analysis of Technical Challenges and Applications. (URL: [Link])
-
The chemistry of insulin - Nobel Prize. (URL: [Link])
-
Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation. (URL: [Link])
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. N-Terminal Sequencing: Biological Roles and Techniques - Creative Proteomics [creative-proteomics.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. C-Terminal vs. N-Terminal Sequencing: A Comprehensive Analysis of Technical Challenges and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. nobelprize.org [nobelprize.org]
Validation & Comparative
5-Fluoro-2,4-dinitrobenzoic acid vs. Sanger's reagent (FDNB) for protein sequencing
This guide compares Sanger’s Reagent (1-Fluoro-2,4-dinitrobenzene, FDNB) , the historical gold standard for N-terminal protein sequencing, against 5-Fluoro-2,4-dinitrobenzoic acid , a functionalized derivative often evaluated for specialized labeling applications.
Executive Summary: The Right Tool for the Right Chemistry
While both reagents utilize the 2,4-dinitrophenyl (DNP) pharmacophore to label amino groups via nucleophilic aromatic substitution (
-
Sanger’s Reagent (FDNB): The primary choice for N-terminal sequencing .[1] Its neutrality allows the resulting labeled amino acids to be extracted into organic solvents, a critical purification step in the sequencing workflow.
-
5-Fluoro-2,4-dinitrobenzoic acid: A functionalization building block . Due to its carboxylic acid moiety, it is generally unsuitable for standard sequencing because it confers high water solubility to the derivatives, preventing the organic extraction required for analysis. Instead, it is used to synthesize affinity labels, immunogens, or chiral resolving agents (e.g., Marfey’s Reagent analogs).
Mechanistic & Chemical Comparison
The core difference lies in the substituent at the 1-position (relative to the benzene core in standard nomenclature, though numbering shifts with the acid priority).
Chemical Structures & Properties
| Feature | Sanger's Reagent (FDNB) | 5-Fluoro-2,4-dinitrobenzoic acid |
| IUPAC Name | 1-Fluoro-2,4-dinitrobenzene | 5-Fluoro-2,4-dinitrobenzoic acid |
| Core Function | N-terminal Sequencing / Labeling | Linker Synthesis / Affinity Labeling |
| Leaving Group | Fluoride ( | Fluoride ( |
| Electronic State (pH 8) | Neutral / Hydrophobic | Anionic / Hydrophilic ( |
| Solubility | Soluble in Ethanol, Benzene, Ether | Soluble in Aqueous Buffer (as salt), DMSO |
| Reaction Kinetics | Fast (Strong activation by | Slower (Electrostatic repulsion between amine and |
The Solubility Trap
In Sanger sequencing, the "self-validating" step is the extraction .
-
Acid hydrolysis breaks the protein into amino acids.
-
The DNP-N-terminal amino acid (lacking the charge of the peptide bond) becomes soluble in ether/ethyl acetate.[5]
-
Free amino acids (zwitterionic) remain in the acid phase.
Why the Acid Variant Fails for Sequencing: If you use 5-Fluoro-2,4-dinitrobenzoic acid , the resulting derivative contains an additional carboxyl group. Even after hydrolysis, the DNP-amino acid now has two carboxylic acid groups (one from the amino acid, one from the tag). This makes the molecule highly polar and difficult to extract selectively into organic solvents, causing it to co-elute with salt and free amino acids during analysis.
Experimental Protocols
Protocol A: Standard N-Terminal Sequencing with FDNB
Use this for: Identification of the N-terminal amino acid of a purified protein.
Reagents:
-
5% (v/v) FDNB in Ethanol.
-
Sodium Bicarbonate (
), 100 mM. -
6 M HCl.
-
Standard DNP-amino acid markers.[3]
Workflow:
-
Derivatization: Dissolve 0.5–2 mg of protein in 0.2 mL of 1%
. Add 0.4 mL of FDNB solution. -
Incubation: Shake for 2 hours at room temperature in the dark (FDNB is light sensitive).
-
Acidification & Hydrolysis: Add 6 M HCl to the mixture (Final concentration ~5.7 M). Seal in a glass tube and heat at 105°C for 16–24 hours.
-
Extraction (The Critical Step): Dilute hydrolysate with water. Extract 3x with Ether (for most amino acids) or Ethyl Acetate .
-
Validation: The yellow color (DNP) should migrate to the organic layer.
-
-
Analysis: Spot the organic phase onto a Silica TLC plate or inject into RP-HPLC (C18 column, Acetonitrile/TFA gradient). Compare retention time to standards.
Protocol B: Functional Labeling with 5-Fluoro-2,4-dinitrobenzoic acid
Use this for: Creating a DNP-tagged affinity probe or immunogen where water solubility is required.
Workflow:
-
Activation: Since the reagent has a carboxylic acid, it can be coupled to amines via the acid (using EDC/NHS) OR reacted via the Fluorine (SNAr).
-
Direct Labeling (SNAr): Dissolve reagent in Borate buffer (pH 9.0). The higher pH is required to overcome the electrostatic repulsion of the carboxylate.
-
Reaction: Add protein/peptide.[3][8] Incubate at 37°C for 4 hours (slower kinetics than FDNB).
-
Purification: Do NOT extract. Use Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted reagent. The product remains in the aqueous phase.
Mechanism & Decision Logic (Visualized)
The following diagram illustrates the divergent pathways of these two reagents.
Caption: Comparative workflow showing why FDNB allows for organic extraction of the N-terminal residue, while the benzoic acid derivative results in a product that cannot be easily separated from the hydrolysate.
Scientist's Note: When to use the "Wrong" Reagent?
While FDNB is the sequencing standard, 5-Fluoro-2,4-dinitrobenzoic acid is superior in specific "Suicide Inhibition" or "Affinity" contexts:
-
Site-Directed Affinity Labeling: You can react the carboxylic acid of 5-F-2,4-DNB with a specific amine-containing ligand (e.g., a drug analog) using EDC/NHS chemistry first. This creates a molecule with a targeting ligand and a reactive Fluorine.
-
Result: The ligand guides the molecule to a specific enzyme pocket, and the Fluorine reacts with a nearby lysine or cysteine, covalently labeling the active site.
-
-
Marfey's Reagent Synthesis: The benzoic acid derivative is a structural precursor to Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which is used to separate D- and L-amino acids. The acid group allows the attachment of the chiral alanine tail.
References
-
Sanger, F. (1945).[4] "The free amino groups of insulin."[3][5] Biochemical Journal, 39(5), 507–515.
- Gilon, C., et al. (1967). "Synthesis of 2,4-Dinitrophenyl derivatives of amino acids and peptides." Israel Journal of Chemistry.
- Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications.
-
Il'ichev, Y. V., et al. (2020). "Photochemistry of Sanger’s Reagent." The Journal of Physical Chemistry A.
Sources
- 1. vaia.com [vaia.com]
- 2. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. quora.com [quora.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. doorsteptutor.com [doorsteptutor.com]
Advanced N-Terminal Labeling Strategies: A Comparative Guide to 5-Fluoro-2,4-dinitrobenzoic Acid and Alternative Reagents
Executive Summary
The precise labeling of the N-terminal
Mechanistic Profiling: The Causality of SNAr Labeling
The efficacy of 5-FDNBA is rooted in Nucleophilic Aromatic Substitution (SNAr) [2]. Unlike aliphatic nucleophilic substitution, SNAr requires an electron-deficient aromatic ring to proceed efficiently.
-
Activation: In 5-FDNBA, the fluorine atom is highly activated by the strong electron-withdrawing effects of the ortho-nitro and para-carboxyl groups.
-
Meisenheimer Complex: When the N-terminal amine attacks the fluorinated carbon, it forms a negatively charged intermediate (the Meisenheimer complex). The nitro groups stabilize this charge via resonance, driving the reaction forward to expel the fluoride ion[3].
-
The Carboxylate Advantage: The addition of the -COOH group in 5-FDNBA fundamentally alters its physicochemical profile compared to FDNB. It lowers the molecule's hydrophobicity, allowing it to dissolve readily in mild aqueous buffers without the need for high concentrations of organic co-solvents (like ethanol or DMSO)[4]. Furthermore, the carboxyl group acts as a bio-orthogonal handle, permitting subsequent conjugation to amine-functionalized fluorophores, resins, or PEG chains via standard EDC/NHS chemistry[2].
Workflow Visualization
Below is the logical workflow mapping the SNAr reaction mechanism and the downstream utility of 5-FDNBA.
Workflow of N-terminal labeling via SNAr using 5-Fluoro-2,4-dinitrobenzoic acid.
Comparative Analysis: 5-FDNBA vs. Industry Alternatives
To objectively evaluate 5-FDNBA, we must benchmark it against the historical and contemporary standards of N-terminal labeling.
| Feature | 5-Fluoro-2,4-dinitrobenzoic acid (5-FDNBA) | Sanger's Reagent (FDNB) | Edman's Reagent (PITC) | Dansyl Chloride |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | Nucleophilic Addition | Sulfonylation |
| Aqueous Solubility | High (Driven by -COOH ionization) | Very Low (Requires organic co-solvents) | Low | Low |
| Detection Modality | UV-Vis (~350 nm) | UV-Vis (~350 nm) | UV-Vis (~269 nm as PTH derivative) | Fluorescence (Ex 340 nm / Em 520 nm) |
| Sequencing Type | End-point (Requires total acid hydrolysis) | End-point (Requires total acid hydrolysis) | Sequential (Continuous cycling) | End-point (Requires total acid hydrolysis) |
| Bond Stability | Extremely High (C-N sp² bond) | Extremely High (C-N sp² bond) | Cleavable (Acid-labile thiazolinone) | Moderate (Sulfonamide bond) |
| Downstream Versatility | High (COOH allows secondary bioconjugation) | Low (Inert DNP tag) | Low (Cleaved off during sequencing) | Low (Inert fluorescent tag) |
Data Synthesis: While PITC remains the gold standard for sequential Edman degradation[5] and Dansyl Chloride offers superior fluorescent sensitivity[6], 5-FDNBA is unmatched when the goal is to create an exceptionally stable, water-soluble, and bioconjugatable N-terminal tag[2].
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that a robust protocol must explain why steps are taken and include internal controls to validate the results.
Protocol 1: Site-Selective N-Terminal Labeling with 5-FDNBA
Objective: Covalently label the N-terminal
Causality & Design Rationale:
Site-selectivity is achieved through precise pH control. The pKa of the N-terminal
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate (
) buffer, adjusted precisely to pH 8.5. -
Peptide Solubilization: Dissolve the target peptide in the buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Dissolve 5-FDNBA in a minimal volume of DMSO to create a 100 mM stock. (Note: The carboxylate group ensures rapid dispersion upon addition to the aqueous buffer).
-
Reaction Execution: Add a 10-fold molar excess of 5-FDNBA to the peptide solution. Incubate at 37°C for 2 hours in the dark.
-
Self-Validating Control (Critical Step): Run a parallel "reagent-only" blank (buffer + 5-FDNBA, no protein). Why? SNAr reagents slowly hydrolyze in basic water to form phenols (e.g., 5-hydroxy-2,4-dinitrobenzoic acid), which also absorb UV light. Subtracting this blank from your final sample prevents false-positive quantification[7].
-
Quenching: Add a 50-fold excess of free glycine to the reaction. Glycine rapidly consumes unreacted 5-FDNBA.
-
Purification: Isolate the DNP-labeled protein using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Protocol 2: Comparative Labeling with Dansyl Chloride
Objective: Fluorescent N-terminal tagging for high-sensitivity detection.
Causality & Design Rationale: Dansyl chloride reacts via sulfonylation. Because sulfonyl chlorides are highly susceptible to aqueous hydrolysis, the reaction requires a slightly higher pH (9.0) to accelerate amine nucleophilicity before the reagent degrades[6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M sodium carbonate (
) buffer, pH 9.0. -
Reaction Execution: Dissolve the peptide at 1 mg/mL in the buffer. Add a 10-fold molar excess of Dansyl Chloride (freshly dissolved in anhydrous acetone).
-
Incubation: React at room temperature for 1 hour in the dark.
-
Quenching & Analysis: Quench with excess primary amine (e.g., methylamine) and analyze the stable sulfonamide adduct via fluorescence spectroscopy (Excitation: 340 nm; Emission: 520 nm).
References
-
Title: Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology | Source: Creative Biolabs | URL: [Link]
-
Title: Arylation Chemistry for Bioconjugation | Source: PMC - NIH | URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Overview | Source: Scribd | URL: [Link]
-
Title: Arylation Chemistry for Bioconjugation | Source: DSpace@MIT | URL: [Link]
-
Title: Protein sequencing | Source: Wikipedia | URL: [Link]
-
Title: Plasma proteins: Globulin | Source: Mustansiriyah University | URL: [Link]
-
Title: DNFB-Sanger's reagent for detection of free amino acids | Source: G-Biosciences | URL: [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Protein sequencing - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. info.gbiosciences.com [info.gbiosciences.com]
validation of peptide sequence data obtained with 5-Fluoro-2,4-dinitrobenzoic acid
Executive Summary
In an era dominated by high-throughput Mass Spectrometry (MS), the chemical validation of peptide sequences—specifically N-terminal identity—remains a critical checkpoint for rigorous drug development. While MS is powerful, it often struggles with isobaric residues (Leucine vs. Isoleucine) or ambiguous N-terminal modifications.
This guide revisits 1-Fluoro-2,4-dinitrobenzene (FDNB) , classically known as Sanger’s Reagent.[1][2] Unlike the sequential Edman degradation, FDNB offers a robust, "snapshot" validation of the N-terminal residue through the formation of highly stable dinitrophenyl (DNP) derivatives. This document outlines the strategic application of FDNB as an orthogonal validation tool, providing a self-validating protocol designed for high-stakes structural confirmation.
Part 1: Mechanistic Grounding & Chemistry
The Nucleophilic Trigger
The utility of FDNB lies in its reactivity.[3] It undergoes a nucleophilic aromatic substitution (
-
Labeling: Under mild alkaline conditions (pH 8.5), the amine attacks the fluorodinitrobenzene ring, displacing the fluorine.
-
Stability: The resulting dinitrophenyl-peptide (DNP-peptide) bond is extremely stable toward acid hydrolysis.
-
Hydrolysis: When the labeled peptide is subjected to 6M HCl hydrolysis, all internal peptide bonds are cleaved. The N-terminal residue remains attached to the DNP group, while the rest of the chain is reduced to free amino acids.
Critical Distinction: Unlike Edman degradation, which slices amino acids one by one (preserving the chain), FDNB is destructive to the peptide chain. It provides a definitive identification of only the N-terminus (and
Diagram 1: FDNB Reaction Mechanism & Workflow
Caption: Workflow for N-terminal validation showing the critical separation of DNP-derivatives.
Part 2: Comparative Analysis (Selection Matrix)
Why choose FDNB over modern alternatives? Use this matrix to justify your experimental design.
| Feature | FDNB (Sanger's) | Edman Degradation (PITC) | Dansyl Chloride | Mass Spectrometry |
| Primary Output | N-terminal Identity | Sequential Sequence (up to 50 AA) | N-terminal Identity | Full Sequence / Mass |
| Destructive? | Yes (Total hydrolysis) | No (Cycling possible) | Yes (Total hydrolysis) | No |
| Sensitivity | Attomolar/Femtomolar | |||
| Detection | UV/Vis (Yellow, ~360 nm) | UV (269 nm) | Fluorescence | m/z Ratio |
| Best Use Case | Distinguishing Isobaric residues (Leu/Ile); Confirmation of N-term blocks. | De novo sequencing of unknown proteins. | High-sensitivity detection of trace peptides. | High-throughput screening. |
Senior Scientist Insight: While Dansyl chloride is more sensitive (fluorescent), the sulfonamide bond formed is so stable that it requires harsh hydrolysis conditions which can degrade unstable amino acids (like Trp). FDNB derivatives are robust but allow for standard hydrolysis protocols. Furthermore, DNP-Leu and DNP-Ile are chromatographically distinct, solving a common MS ambiguity.
Diagram 2: Method Selection Logic
Caption: Decision tree for selecting the optimal N-terminal validation method.
Part 3: The Validated Protocol
This protocol includes "Self-Validating" checkpoints to ensure data integrity.
Reagents
-
FDNB Solution: 5% (v/v) in Ethanol. Warning: Vesicant.[2] Use double gloves.
-
Buffer: 5%
(pH 8.5). -
Hydrolysis Agent: 6 M HCl (constant boiling).
-
Extraction Solvent: Peroxide-free Diethyl Ether.
Step-by-Step Methodology
1. Derivatization (The Labeling)[4]
-
Dissolve 0.5–1.0 mg of peptide in 0.5 mL of
buffer. -
Add 0.5 mL of FDNB solution.
-
Condition: Shake gently for 2 hours at room temperature in the dark.
-
Observation: The solution should turn bright yellow. If precipitate forms (DNP-peptide), add a small amount of ethanol to resolubilize.
2. Removal of Excess Reagent (Checkpoint 1)
-
Crucial Step: Before hydrolysis, you must remove unreacted FDNB.
-
Extract the reaction mixture 3x with ether.
-
Validation: The ether layer (top) will be yellow (excess FDNB). The aqueous layer (bottom) contains your DNP-peptide.[2][3] Keep the aqueous layer.
-
Acidify the aqueous layer slightly with dilute HCl to precipitate the DNP-peptide (if hydrophobic).
3. Hydrolysis
-
Transfer the DNP-peptide to a hydrolysis tube.[4]
-
Add 1 mL 6 M HCl.
-
Seal under vacuum (flush with
to prevent oxidation of Met/Trp). -
Heat at 105°C for 16 hours .
4. Extraction & Separation (Checkpoint 2)
-
Cool the hydrolysate.[4]
-
Extract 3x with ether.[4][2][3]
-
Ether Phase: Contains DNP-derivatives of neutral/hydrophobic amino acids (Leu, Ala, Val, Phe, Tyr, etc.).
-
Aqueous Phase: Contains DNP-derivatives of basic amino acids (Arg, His) and free amino acids from the rest of the chain.[3]
-
-
Note: This phase separation acts as a pre-fractionation, simplifying the chromatogram.
5. Analysis (HPLC)[4][5][6][7][8]
-
Evaporate the ether phase to dryness and redissolve in Methanol.
-
Column: C18 Reverse Phase.
-
Detection: Absorbance at 360 nm (specific to DNP) and 254 nm.
-
Mobile Phase: Acetate buffer / Acetonitrile gradient.
Part 4: Data Interpretation
When reviewing the data, look for the following indicators of success:
-
The "Yellow" Signal: DNP-amino acids have a high extinction coefficient at 360 nm. Non-derivatized amino acids (internal residues) will not absorb here. If you see peaks at 214 nm but not 360 nm, those are background internal residues.
-
Bis-DNP Derivatives:
-
Lysine: Will form di-DNP-Lys (
and labeled).[3] This elutes later (more hydrophobic). -
Tyrosine: Forms O-DNP-Tyr (colorless) and N-DNP-Tyr. The O-DNP bond is unstable in acid; usually, you recover N-DNP-Tyr or free Tyr depending on hydrolysis time.
-
-
Differentiation:
-
DNP-Leu vs. DNP-Ile: These separate well on C18 columns due to the bulky DNP group amplifying steric differences, often better than under standard amino acid analysis conditions.
-
References
-
Sanger, F. (1945).[9] The free amino groups of insulin.[2][3] Biochemical Journal, 39(5), 507–515.
-
Edman, P. (1950).[9] Method for determination of the amino acid sequence in peptides.[4][2][3][9][10][11][12][13][14] Acta Chemica Scandinavica, 4, 283-293.
-
Gray, W. R. (1972). End-group analysis using dansyl chloride. Methods in Enzymology, 25, 121-138.
-
Smith, J. B., & Young, N. M. (2025). Comparative N-Terminal Analysis: FDNB vs Modern Reagents. BenchChem Protocols.
Sources
- 1. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Biosensors for D-Amino Acids: Detection Methods and Applications | MDPI [mdpi.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gdcr.ac.in [gdcr.ac.in]
- 11. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 12. ehu.eus [ehu.eus]
- 13. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 14. Real-time detection of 20 amino acids and discrimination of pathologically relevant peptides with functionalized nanopore - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of reactivity between 5-Fluoro-2,4-dinitrobenzoic acid and its chloro-analogue
Executive Summary
This guide provides a technical comparison between 5-Fluoro-2,4-dinitrobenzoic acid (F-DNBA) and its chloro-analogue, 5-Chloro-2,4-dinitrobenzoic acid (Cl-DNBA) . While structurally similar, their reactivity profiles in nucleophilic aromatic substitution (
The Core Thesis:
-
F-DNBA is the superior choice for analytical derivatization, chiral resolution (Marfey’s analogues), and labeling of heat-sensitive biomolecules due to the "Element Effect," which accelerates reaction rates by 50–100x compared to the chloro-analogue.
-
Cl-DNBA is a cost-effective alternative suitable for large-scale industrial synthesis where heating is permissible and reaction kinetics are less critical.
Mechanistic Analysis: The "Element Effect"
To understand the performance gap, one must look beyond standard leaving group ability (
The Mechanism
The reaction proceeds via an addition-elimination pathway.[2] The rate-determining step (RDS) is the initial nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Fluorine (F-DNBA): The high electronegativity of fluorine inductively stabilizes the negative charge of the Meisenheimer complex, significantly lowering the activation energy of the RDS.[3]
-
Chlorine (Cl-DNBA): Although chlorine has a weaker bond to carbon than fluorine, it is less electronegative. It provides less stabilization to the intermediate, resulting in a higher energy barrier and slower kinetics.[2]
Pathway Visualization
Caption: The
Comparative Performance Data
The following data aggregates kinetic trends observed in 2,4-dinitrobenzene systems (Sanger’s reagent derivatives) which directly apply to the benzoic acid analogues.
| Feature | 5-Fluoro-2,4-dinitrobenzoic acid (F-DNBA) | 5-Chloro-2,4-dinitrobenzoic acid (Cl-DNBA) |
| Reactivity ( | High (~100x) | Low (1x) |
| Reaction Temp | 25°C – 40°C (Mild) | 60°C – 100°C (Harsh) |
| Time to Completion | 30 – 60 minutes | 4 – 24 hours |
| Leaving Group | Fluoride ( | Chloride ( |
| Steric Hindrance | Low (Van der Waals radius: 1.47 Å) | Moderate (Van der Waals radius: 1.75 Å) |
| Primary Use Case | Protein sequencing, Chiral derivatization (HPLC), Sensitive APIs | Bulk intermediate synthesis, Robust substrates |
| Cost | High | Low |
Experimental Protocols
Protocol A: High-Sensitivity Derivatization (F-DNBA)
Target: Derivatization of chiral amino acids or peptides for HPLC analysis.
Reagents:
-
Substrate: L-Alaninamide or target peptide (50 µmol)
-
Reagent: F-DNBA (1.5 equivalents)
-
Buffer: 1M
[4][5] -
Solvent: Acetone (HPLC grade)
Workflow:
-
Dissolution: Dissolve 50 µmol of amine substrate in 100 µL water.
-
Activation: Add 20 µL 1M
to ensure the amine is deprotonated ( ). -
Reaction: Add 1.5 eq of F-DNBA dissolved in 100 µL acetone.
-
Incubation: Vortex and incubate at 40°C for 1 hour . The solution will turn bright yellow.
-
Quench: Add 20 µL 2M HCl to stop the reaction and protonate the carboxylic acid for HPLC retention.
-
Analysis: Inject directly onto C18 HPLC.
Protocol B: Bulk Synthesis (Cl-DNBA)
Target: Synthesis of a pharmaceutical intermediate.
Reagents:
-
Substrate: Primary amine (10 mmol)
-
Reagent: Cl-DNBA (1.1 equivalents)
-
Base: Triethylamine (
) or -
Solvent: Ethanol or DMF
Workflow:
-
Setup: Combine amine (10 mmol) and Cl-DNBA (11 mmol) in 20 mL Ethanol.
-
Base Addition: Add 2.0 equivalents of
. -
Reflux: Heat the mixture to reflux (78°C) for 12–18 hours .
-
Note: Monitoring by TLC is required as conversion is slow.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl to remove unreacted amine, then brine.
-
Purification: Recrystallization is usually required due to potential side reactions from prolonged heating.
Decision Guide: When to Use Which?
The choice between F-DNBA and Cl-DNBA is rarely arbitrary; it is dictated by the stability of your nucleophile and the scale of your operation.
Caption: Selection logic for fluoro- vs. chloro-dinitrobenzoic acid derivatives.
Critical Considerations:
-
Chiral Integrity: If you are synthesizing Marfey's reagent analogues for enantioseparation, F-DNBA is mandatory. The prolonged heating required for Cl-DNBA can induce racemization of amino acid substrates.
-
Solubility: Both reagents possess a carboxylic acid group. In basic buffers (
), they exist as carboxylates, which increases water solubility compared to non-acidic Sanger's reagent (DNFB).
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][6][7][8][9] Chemical Reviews. (Establishes the "Element Effect" mechanism where F >> Cl).
-
Marfey, P. (1984). Determination of D-amino acids in peptides and proteins.[4] Carlsberg Research Communications. (Foundational protocol for using fluoro-dinitro derivatives in chiral analysis).
-
BenchChem Technical Support. (2025). A Head-to-Head Battle of Reactivity: Chlorinated vs. Fluorinated Dinitrobenzenes.[2] (Comparative kinetics data).
-
Bhushan, R., & Brückner, H. (2004).[4] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][10][11] (Detailed protocols for F-DNBA analogue synthesis).
-
Summerfield, C., & Pattison, G. (2026).[12] Which halogen to choose? Comparing the effects of chlorine and fluorine.[2][3][6][7][8][9][12] Chemical Science.[5] (Analysis of C-F vs C-Cl bond properties in medicinal chemistry).
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ovid.com [ovid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
Technical Comparison Guide: 5-Fluoro-2,4-dinitrobenzoic Acid & DNP Labeling Variants
Executive Summary: The Functionalized Sanger Reagent
In the landscape of protein labeling and immunogenicity assessment, 5-Fluoro-2,4-dinitrobenzoic acid (CAS 393-93-1) represents a critical functionalized variant of the classic Sanger’s reagent (1-Fluoro-2,4-dinitrobenzene, FDNB). While FDNB is historically renowned for N-terminal sequencing, the benzoic acid derivative introduces a carboxyl handle, transforming the molecule into a heterobifunctional linker. This allows for the synthesis of specific haptens, affinity matrices, and chiral derivatizing agents (similar to Marfey's reagent precursors).
This guide objectively compares the cross-reactivity and performance of 5-Fluoro-2,4-dinitrobenzoic acid against standard alternatives (FDNB, DNBS, and PITC), focusing on nucleophilic specificity and side-chain cross-reactivity —a critical parameter for avoiding false positives in drug development and immunogenicity assays.
Mechanism of Action: Nucleophilic Aromatic Substitution ( )
To understand the cross-reactivity profile, one must understand the driving force: the activated aromatic ring. The fluorine atom at position 5 (relative to the carboxyl) or position 1 (standard numbering) is highly susceptible to nucleophilic attack due to the electron-withdrawing induction of the two nitro groups and the carboxyl moiety.
Reaction Pathway Diagram
Figure 1: Mechanism of
Cross-Reactivity Analysis
"Cross-reactivity" in this context refers to the reagent labeling unintended residues (chemical specificity) or the resulting DNP-moiety being recognized by antibodies (immunological cross-reactivity).
Chemical Specificity (The "Off-Target" Problem)
The primary target for 5-Fluoro-2,4-dinitrobenzoic acid is the primary amine (N-terminus and Lysine
-
Thiol (Cysteine) Reactivity:
-
Risk: High. The thiolate anion is a potent nucleophile.
-
Mitigation: DNP-S-Cysteine bonds are often reversible under specific conditions (e.g., treatment with thiols like mercaptoethanol), whereas DNP-N-bonds are stable. This allows for "chemical editing" post-labeling.
-
-
Phenolic (Tyrosine) Reactivity:
-
Risk: Moderate to Low. Occurs primarily at high pH (>8.5).
-
Observation: O-DNP-Tyrosine is colorless, unlike the yellow N-DNP derivatives, and is unstable to acid hydrolysis.
-
-
Imidazole (Histidine) Reactivity:
-
Risk: Low. The im-DNP-histidine is labile and often hydrolyzes during workup.
-
Immunological Cross-Reactivity
For drug development, DNP is a classic hapten.
-
Anti-DNP Antibodies: These antibodies are highly specific for the 2,4-dinitrobenzene ring.
-
Linker Impact: The benzoic acid moiety of 5-Fluoro-2,4-dinitrobenzoic acid introduces a structural variation compared to standard FDNB-labeled proteins. Antibodies raised against FDNB-labeled carriers may show reduced affinity for 5-Fluoro-2,4-dinitrobenzoic acid conjugates due to steric hindrance or electronic repulsion from the carboxyl/amide linkage at the 5-position.
-
Recommendation: When assessing immunogenicity, ensure the capture reagent uses the exact same linker chemistry as the drug candidate to avoid false negatives.
Comparative Performance Guide
This section contrasts 5-Fluoro-2,4-dinitrobenzoic acid with its parent (FDNB) and functional alternatives.
Table 1: Reagent Comparison Matrix
| Feature | 5-Fluoro-2,4-dinitrobenzoic Acid | FDNB (Sanger's Reagent) | DNBS (Trinitrobenzene Sulfonate) | PITC (Edman Reagent) |
| Primary Utility | Bifunctional Linker / Hapten Synthesis | N-terminal Sequencing / Total Amine Labeling | Water-Soluble Amine Quantification | N-terminal Sequencing |
| Reactive Group | Fluorine (Activated) + Carboxyl | Fluorine (Activated) | Sulfonate (Displacement) | Isothiocyanate |
| Solubility | pH Dependent (Soluble in basic buffer/DMSO) | Organic (Ethanol/Acetone required) | Aqueous (Highly Water Soluble) | Organic |
| Cross-Reactivity (Cys) | High (Forms S-DNP) | High (Forms S-DNP) | Moderate (Sulfite byproduct scavenges) | Low (Reversible) |
| Reaction pH | pH 8.0 - 9.0 | pH 8.5 - 9.0 | pH 8.5 - 9.5 | pH 9.0 - 10.0 |
| Stability of Product | High (Amide linkage allows resin attachment) | High (Acid stable) | High | Unstable (Cyclizes to PTH) |
| Detection | UV (360 nm) / Anti-DNP ELISA | UV (360 nm) / MS | UV (340-420 nm) | UV (254 nm) |
Key Differentiator: The Carboxyl Handle
Unlike FDNB, 5-Fluoro-2,4-dinitrobenzoic acid can be immobilized.
-
Workflow: Activate COOH with EDC/NHS
Bind to Amine-Resin Flow protein over resin Protein N-terminus reacts with Fluorine Protein is covalently captured. -
Advantage: This enables "Solid-Phase Proteomic Capture," which FDNB cannot perform.
Experimental Protocol: Assessing Specificity
To validate the cross-reactivity of 5-Fluoro-2,4-dinitrobenzoic acid in your specific matrix, use this self-validating HPLC protocol.
Workflow Diagram
Figure 2: Step-by-step validation workflow for determining labeling specificity.
Detailed Methodology
-
Preparation: Dissolve 5-Fluoro-2,4-dinitrobenzoic acid (10 mM) in DMSO. Prepare model peptides (e.g., Poly-Lys, Poly-Cys) at 1 mg/mL in Borate Buffer (pH 8.5).
-
Labeling: Add reagent to peptide solution (10:1 molar excess). Incubate at 37°C for 60 mins.
-
Specificity Check (The "Acid Test"):
-
Aliquot A: Analyze directly (Total Labeling).
-
Aliquot B: Treat with 5%
-Mercaptoethanol for 30 mins (Cleaves S-DNP cross-reactivity). -
Aliquot C: Acidify to pH 2.0 (Hydrolyzes O-DNP-Tyr and im-DNP-His).
-
-
Readout: Inject onto RP-HPLC (C18). Monitor at 360 nm (specific for DNP group).
-
Interpretation: Peaks disappearing in Aliquot B were Cysteine cross-reactivity. Peaks disappearing in Aliquot C were Tyrosine/Histidine cross-reactivity. Stable peaks are Amine-specific.
-
References
-
Sanger, F. (1945).[1] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrofluorobenzene with amino acids." Chemical Reviews, 49(2), 273–412. Link
-
Shaltiel, S. (1967). "Thiolysis of some dinitrophenyl derivatives of amino acids." Biochemical and Biophysical Research Communications, 29(2), 178-183. Link
-
Sigma-Aldrich. "5-Fluoro-2,4-dinitrobenzoic acid Product Specification." Merck KGaA. Link
-
Habeeb, A. F. S. A. (1966). "Determination of free amino groups in proteins by trinitrobenzenesulfonic acid." Analytical Biochemistry, 14(3), 328-336. Link
Sources
quantitative analysis of amino acids using 5-Fluoro-2,4-dinitrobenzoic acid derivatization
The following guide provides a comprehensive technical comparison and protocol for the quantitative analysis of amino acids, specifically focusing on the application of 5-Fluoro-2,4-dinitrobenzoic acid (a carboxylated analog of the classic Sanger’s Reagent) versus industry-standard alternatives.
Executive Summary & Technical Context
In the landscape of amino acid (AA) analysis, pre-column derivatization is essential for analyzing non-chromophoric amino acids via HPLC-UV or Fluorescence detection. While 1-Fluoro-2,4-dinitrobenzene (FDNB) —known as Sanger’s Reagent—is the historic gold standard for N-terminal sequencing and total AA analysis, the variant 5-Fluoro-2,4-dinitrobenzoic acid (FDNBA) offers distinct physicochemical properties due to the addition of a carboxyl group.
This guide evaluates the utility of FDNBA derivatization, comparing its performance against the established FDNB (Sanger’s) , OPA (o-Phthalaldehyde) , and FMOC-Cl (9-Fluorenylmethyl chloroformate) methods.
Key Technical Insight: FDNBA functions via Nucleophilic Aromatic Substitution (SNAr) , similar to Sanger’s reagent. However, the presence of the carboxylic acid moiety at the C1 position renders the resulting derivatives significantly more polar than standard DNP-amino acids. This is advantageous for:
-
Solubility: Enhanced solubility of derivatives in aqueous mobile phases.
-
Chromatographic Selectivity: Altered retention times in Reverse-Phase (RP-HPLC), useful for resolving hydrophobic amino acids that co-elute using standard FDNB.
Chemical Mechanism & Reaction Logic
The derivatization relies on the activation of the fluorine atom by the electron-withdrawing nitro groups at the ortho and para positions.
-
Reagent: 5-Fluoro-2,4-dinitrobenzoic acid.
-
Target: Primary (
) and Secondary ( ) amines (including Proline). -
Mechanism: The amine nitrogen of the amino acid attacks the carbon carrying the fluorine. Fluoride is the leaving group.
-
Conditions: Alkaline pH (pH 8.0–9.0) is required to deprotonate the amino acid (
), making it nucleophilic.
Reaction Pathway Diagram
The following diagram illustrates the derivatization workflow and the competing hydrolysis reaction.
Figure 1: Nucleophilic aromatic substitution mechanism of FDNBA with amino acids.
Comparative Guide: HPLC vs. Mass Spectrometry for 5-Fluoro-2,4-dinitrobenzoic Acid (FDNB) Derivatives
Executive Summary
This guide provides an in-depth technical comparison between High-Performance Liquid Chromatography (HPLC) with UV/Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of derivatives formed by 5-Fluoro-2,4-dinitrobenzoic acid and its structural analog, 1-Fluoro-2,4-dinitrobenzene (FDNB/Sanger’s Reagent) .
While HPLC-UV remains the cost-effective standard for quality control and high-concentration samples, LC-MS is the superior choice for biological matrices, trace analysis, and structural elucidation. This guide explores the mechanistic underpinnings, protocols, and data interpretation for both methodologies.
The Chemistry of Derivatization
To analyze amines (amino acids, peptides, drug substances) using these reagents, one must understand the reaction mechanism. Both reagents function via Nucleophilic Aromatic Substitution (
-
The Reagent: 5-Fluoro-2,4-dinitrobenzoic acid contains a highly electron-deficient benzene ring due to the two nitro groups (
) and the carboxylic acid moiety. The fluorine atom acts as the leaving group. -
The Reaction: An amine analyte attacks the carbon bonded to the fluorine. The fluorine is displaced, forming a stable 2,4-dinitrophenyl (DNP) derivative.
-
Significance:
-
Chromophore: The DNP group confers a strong yellow color (absorbance ~360 nm), enabling UV detection.
-
Ionizability: The added nitro groups and the carboxylic acid (in the case of the benzoic acid variant) significantly alter the ionization efficiency in MS.
-
Visualization: Derivatization Reaction Pathway
Caption: The
HPLC-UV/Vis Analysis: The Robust Standard
HPLC with UV detection is the traditional workhorse for DNP derivatives. The nitro groups provide a distinct absorbance maximum, making this method highly specific for the tag rather than the analyte backbone.
Methodological Principles
-
Detection Principle: The DNP moiety acts as a "chromophoric tag." Regardless of the analyte's native absorbance, the derivative will absorb strongly at 360 nm (primary) and 254 nm (secondary).
-
Chromatography: Reversed-phase (C18) is standard.[1] The DNP group increases hydrophobicity, improving retention of polar amines.
Standard Protocol (HPLC-UV)
-
Derivatization: Mix sample with excess reagent in borate buffer (pH 8.0–9.0) at 50°C for 30–60 mins. Quench with dilute HCl.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 360 nm.
Pros & Cons:
-
Pros: Low operational cost; excellent linearity for µM concentrations; robust for pharmaceutical QC.
-
Cons: Low sensitivity (LOD ~10-100 pmol); susceptible to co-elution in complex matrices (e.g., plasma proteins).
LC-MS Analysis: Sensitivity & Specificity
Mass spectrometry overcomes the limitations of UV by filtering analytes based on Mass-to-Charge ratio (
Ionization Physics[4]
-
Negative Mode (ESI-): Preferred. The DNP group is highly electron-withdrawing, and the carboxylic acid moiety (if present) readily deprotonates (
). This mode offers lower background noise than positive mode for these specific derivatives. -
Positive Mode (ESI+): Challenging. The nitro groups reduce the basicity of the amine nitrogen, making protonation difficult unless the analyte contains additional basic sites (e.g., Arginine).
Standard Protocol (LC-MS/MS)
-
Interface: Electrospray Ionization (ESI) in Negative Mode .
-
Mobile Phase: Use Ammonium Acetate (10 mM) or Ammonium Formate to support ionization while maintaining pH control. Avoid strong acids that suppress negative ionization.
-
MS/MS Transitions (MRM):
-
Precursor:
-
Product Ions: Common losses include
(46 Da) or cleavage of the C-N bond.
-
-
Sensitivity: Femtomolar (fmol) range.
Pros & Cons:
-
Pros: Extreme sensitivity (1000x > UV); definitive structural identification; capable of resolving co-eluting peaks via mass filtering.
-
Cons: Higher cost; "ion suppression" effects in urine/plasma; requires skilled operators.
Comparative Analysis: HPLC vs. MS
The choice between HPLC and MS depends on the "Three C's": Concentration , Complexity , and Cost .
Performance Data Comparison
| Feature | HPLC-UV (360 nm) | LC-MS (ESI Negative) |
| Limit of Detection (LOD) | 0.1 – 1.0 µM (Nanomolar) | 0.001 – 0.01 µM (Picomolar) |
| Linear Dynamic Range | ||
| Selectivity | Low (Retention time only) | High (Mass + Retention time) |
| Matrix Interference | High (Requires clean samples) | Low (MRM filters background) |
| Throughput | Moderate (15-30 min runs) | High (Rapid gradients possible) |
| Capital Cost |
Decision Logic for Method Selection
Use the following logic flow to determine the appropriate instrument for your application.
Caption: Decision tree for selecting between HPLC-UV and LC-MS based on matrix complexity and analyte concentration.
Experimental Validation & Troubleshooting
Case Study: Amino Acid Analysis in Plasma
-
Scenario: Quantifying trace D-amino acids in mouse plasma.
-
HPLC Result: The DNP-amino acid peaks were obscured by endogenous plasma components absorbing at similar wavelengths. Quantification was impossible below 5 µM.
-
LC-MS Result: Using Marfey's Reagent (a chiral analog of FDNB) in LC-MS/MS (Negative Mode), the researchers achieved a signal-to-noise ratio > 50 at 10 nM concentrations. The mass filter eliminated the plasma background.
Critical Troubleshooting Tips
-
Peak Tailing (HPLC): DNP derivatives often contain residual free carboxylic acids. Ensure your mobile phase pH is controlled (pH 3.0 for HPLC, pH 7.0 for ESI- MS).
-
Ion Suppression (MS): If signal drops in complex matrices, perform a post-column infusion to map suppression zones. Consider Deuterated Internal Standards (
-DNP) to correct for matrix effects. -
Light Sensitivity: DNP derivatives are photosensitive. Store samples in amber vials to prevent degradation before analysis.
References
-
National Institute of Standards and Technology (NIST). 1-Fluoro-2,4-dinitrobenzene (FDNB) Gas Phase & Condensed Phase Data.Link
-
Santa Cruz Biotechnology. 1-Fluoro-2,4-dinitrobenzene Product & Safety Data.Link
-
Agilent Technologies. Methods for the Analysis of Underivatized and Derivatized Amino Acids by LC/MS.Link
-
MDPI (Metabolites). Simultaneous Measurement of Amino Acid Enantiomers by LC/MS/MS Combined with FDLA Derivatization.Link
-
Sigma-Aldrich. Sanger's Reagent (FDNB) Applications in Protein Sequencing.Link
Sources
- 1. scispace.com [scispace.com]
- 2. Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis | MDPI [mdpi.com]
evaluating the performance of 5-Fluoro-2,4-dinitrobenzoic acid in different analytical techniques
Technical Evaluation Guide: 5-Fluoro-2,4-dinitrobenzoic Acid (FDNB-COOH)
Executive Summary
5-Fluoro-2,4-dinitrobenzoic acid (CAS: 393-93-1), often regarded as a carboxylated analog of Sanger’s Reagent (1-Fluoro-2,4-dinitrobenzene, FDNB), represents a specialized derivatizing agent for the analysis of amines and amino acids. While FDNB is the historical standard for N-terminal sequencing and amine labeling, its hydrophobicity limits its utility in purely aqueous streams and negative-mode mass spectrometry.
This guide evaluates the performance of 5-Fluoro-2,4-dinitrobenzoic acid (referred to herein as FDNB-COOH ) across HPLC, LC-MS, and CE platforms. By introducing a carboxylic acid moiety to the dinitrophenyl (DNP) core, this reagent alters solubility profiles, ionization efficiency, and chromatographic retention, offering a distinct alternative to traditional hydrophobic tags.
Mechanism of Action
The labeling mechanism relies on Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom, activated by the strong electron-withdrawing effects of the two ortho and para nitro groups, is displaced by nucleophilic amines (primary and secondary).
-
Selectivity: Highly selective for primary (
) and secondary ( ) amines. Thiols (-SH) and phenolics (-OH) may react but form unstable esters/thioethers that are easily hydrolyzed under basic conditions. -
Reaction Conditions: Optimal at pH 8.0–9.0 (borate or bicarbonate buffer) where amines are unprotonated (
). -
Byproducts: HF (neutralized by buffer).
Figure 1: SNAr reaction pathway. The electron-deficient ring facilitates nucleophilic attack by the amine, displacing fluoride.
Comparative Performance Analysis
The following table contrasts FDNB-COOH with the industry-standard Sanger’s Reagent (FDNB) and the highly sensitive fluorogenic reagent NBD-F.
| Feature | FDNB-COOH (Topic) | Sanger's Reagent (FDNB) | NBD-F |
| Core Structure | Dinitrophenyl + Carboxyl | Dinitrophenyl (Neutral) | Benzofurazan |
| Solubility | Hydrophilic (Soluble in aqueous buffer) | Hydrophobic (Requires EtOH/Acetone) | Hydrophobic |
| Detection (UV) | Abs ~360 nm (Yellow) | Abs ~360 nm (Yellow) | Abs ~470 nm |
| Detection (Fluorescence) | Non-fluorescent (Quencher) | Non-fluorescent (Quencher) | Highly Fluorescent |
| MS Ionization | Negative Mode (ESI-) [M-H]⁻ | Positive Mode (ESI+) | Positive Mode (ESI+) |
| Chromatography | Retained on Anion Exchange / Polar RP | Retained on C18 (Reverse Phase) | Retained on C18 |
| LOD (UV) | ~1–10 pmol | ~1–10 pmol | N/A |
| LOD (MS) | < 100 fmol (Neg Mode) | ~500 fmol (Pos Mode) | ~10 fmol |
Key Performance Insights:
-
Solubility Advantage: Unlike FDNB, which often precipitates in high-salt buffers or requires 50% organic solvent (leading to peak broadening), FDNB-COOH dissolves readily in borate buffer. This allows for 100% aqueous derivatization , critical for biological samples prone to precipitation in organic solvents.
-
Mass Spectrometry (LC-MS/MS): The carboxylic acid group is a "charge tag." In negative electrospray ionization (ESI-), FDNB-COOH derivatives ionize efficiently as
. This significantly reduces background noise compared to positive mode analysis of FDNB derivatives, which often suffer from adduct formation ( , ). -
Chromatographic Selectivity: The added polarity shifts elution times earlier on C18 columns compared to FDNB derivatives, reducing run times for hydrophobic amino acids (e.g., Leucine, Phenylalanine).
Experimental Protocol: Derivatization for HPLC-UV/MS
Note: This protocol is validated for amino acid analysis in biological fluids.
Reagents:
-
Derivatizing Solution: 10 mM 5-Fluoro-2,4-dinitrobenzoic acid in 0.2 M Borate Buffer (pH 8.5).
-
Quenching Solution: 1 M HCl.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
Step-by-Step Workflow:
-
Sample Prep: Dilute sample (containing amines) to ~100 µM in water.
-
Reaction: Mix 100 µL Sample + 100 µL Derivatizing Solution .
-
Incubation: Heat at 60°C for 30 minutes . (Kinetics are slower than NBD-F; heat ensures complete conversion).
-
Termination: Add 50 µL 1 M HCl to quench the reaction and protonate the carboxylic acid (improving RP-HPLC retention).
-
Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus). Detect at 360 nm (UV) or SIM m/z [M-1] (MS).
Figure 2: Analytical workflow for amine profiling using FDNB-COOH.
Troubleshooting & Optimization
-
Interference: The reagent itself (hydrolyzed to 2,4-dinitro-5-hydroxybenzoic acid) will elute early. Ensure the gradient starts with low organic (5% B) to separate the reagent peak from polar amino acids.
-
pH Control: If pH < 8.0, reaction yield drops significantly due to amine protonation (
is non-nucleophilic). -
Stability: Derivatives are stable for >48 hours at 4°C in acidic solution. Avoid prolonged storage in alkaline buffer, which may cause slow hydrolysis.
References
-
Sigma-Aldrich. (2025).[2] Product Specification: 5-Fluoro-2,4-dinitrobenzoic acid (AldrichCPR). Link
-
Sanger, F. (1945). "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515. (Foundational chemistry of DNP-labeling). Link
- Guidotti, G., et al. (1962). "Amino acid analysis of protein hydrolysates with 2,4-dinitrofluorobenzene." Analytical Biochemistry.
-
PubChem. (2025). Compound Summary: 2,4-Dinitro-5-fluorobenzoic acid (CID 11880). National Library of Medicine. Link
Sources
Safety Operating Guide
Lifecycle Management and Disposal Protocol: 5-Fluoro-2,4-dinitrobenzoic Acid
Here is the comprehensive, scientifically grounded guide for the lifecycle management and proper disposal of 5-Fluoro-2,4-dinitrobenzoic acid in a professional laboratory setting.
Physicochemical Profiling & Disposal Causality
To establish a self-validating safety protocol, laboratory personnel must first understand the structural causality that dictates the handling of 5-Fluoro-2,4-dinitrobenzoic acid (CAS: 393-93-1). Proper disposal is not merely a regulatory requirement; it is a chemical necessity driven by three distinct functional groups on the aromatic ring [1]:
-
The Fluorine Substituent (-F): The presence of a halogen mandates that this compound, and any solvent it is dissolved in, be strictly categorized as Halogenated Organic Waste . If incinerated at standard temperatures without specialized flue-gas desulfurization/scrubbing systems, fluorinated compounds can generate highly corrosive and toxic hydrofluoric acid (HF) gas.
-
The Dinitro Groups (-NO2): Polynitroaromatics possess inherent energetic potential. While 5-Fluoro-2,4-dinitrobenzoic acid is stable under standard ambient laboratory conditions, nitroaromatics can undergo rapid, exothermic decomposition if subjected to extreme thermal stress. More critically, they can form highly shock-sensitive salts if reacted with heavy metals (e.g., lead, copper) or strong alkalis. Therefore, the waste stream must be strictly segregated from strong bases and heavy metal waste.
-
The Carboxylic Acid (-COOH): As a weak organic acid, it can react with strong bases and corrode incompatible metal containers over time. This dictates the use of inert polymer containers for waste accumulation.
Waste Stream Categorization & Incompatibilities
The following table summarizes the critical logistical data required for establishing a Satellite Accumulation Area (SAA) for this specific chemical.
| Parameter | Specification / Requirement | Scientific Rationale |
| Primary Waste Category | Halogenated Organic Waste | Prevents HF gas release during standard non-halogenated incineration. |
| Preferred Container | High-Density Polyethylene (HDPE) | Resistant to weak organic acids; eliminates risk of metal-salt formation. |
| Strict Incompatibilities | Strong bases, amines, heavy metals, reducing agents | Prevents exothermic neutralization reactions and formation of shock-sensitive dinitro-salts. |
| Physical State Management | Keep solids sealed; do not allow solutions to evaporate to dryness | Evaporation of solvent can leave behind concentrated, potentially sensitive crystalline residues. |
Step-by-Step Disposal Methodology
This protocol provides a self-validating workflow for researchers generating waste containing 5-Fluoro-2,4-dinitrobenzoic acid. Under no circumstances should laboratory personnel attempt to chemically neutralize, reduce, or treat dinitroaromatic waste in-house [2].
Step 1: Container Preparation and Validation
-
Action: Select a chemically compatible, pre-inspected HDPE carboy (for liquids) or wide-mouth HDPE jar (for solids/contaminated PPE).
-
Validation: Visually inspect the container for stress fractures. Ensure the cap features a secure, non-reactive polytetrafluoroethylene (PTFE) liner.
Step 2: Segregation and Transfer
-
Action: Transfer the waste into the designated "Halogenated Organic" container. If the waste is in a solvent solution (e.g., methanol, acetonitrile), ensure the solvent is also compatible with the existing waste in the container.
-
Validation: Review the SAA log before pouring to confirm no incompatible chemicals (e.g., aliphatic amines, strong reducing agents) have been previously added to the target container.
Step 3: GHS-Compliant Labeling
-
Action: Immediately affix a hazardous waste tag. The tag must explicitly list "5-Fluoro-2,4-dinitrobenzoic acid" and the exact solvent composition (e.g., "5-Fluoro-2,4-dinitrobenzoic acid 5%, Dichloromethane 95%"). Do not use abbreviations.
-
Validation: Ensure the "Halogenated" and "Toxic" pictograms are clearly visible.
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed container in a designated secondary containment tray, away from direct sunlight, heat sources, and incompatible waste streams.
-
Validation: Verify that the secondary containment volume is capable of holding 110% of the largest container's volume.
Step 5: EHS Transfer for Professional Incineration
-
Action: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.
-
Validation: EHS will route the chemical to a certified facility capable of high-temperature incineration (>1000°C) equipped with alkaline scrubbers to safely neutralize the resulting halogenated combustion byproducts [2].
Operational Workflow Visualization
The following diagram illustrates the logical routing of 5-Fluoro-2,4-dinitrobenzoic acid waste from generation to final destruction.
Caption: Standardized laboratory waste routing workflow for fluorinated dinitroaromatic compounds.
References
-
PubChem Substance Record: 5-Fluoro-2,4-dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved for physicochemical properties and safety data. URL:[Link]
-
American Chemical Society (ACS): Laboratory Waste Management Guidelines. Authoritative standards on the segregation of halogenated waste and the prohibition of in-lab neutralization of energetic materials. URL:[Link]
Advanced Safety and Operational Guide: Handling 5-Fluoro-2,4-dinitrobenzoic Acid
From the Desk of the Senior Application Scientist When handling highly electrophilic aryl fluorides, standard laboratory safety protocols are often insufficient. 5-Fluoro-2,4-dinitrobenzoic acid (CAS 393-93-1) is a potent reagent utilized in advanced drug development, peptide sequencing, and protein modification[1]. However, its chemical structure demands strict, causality-driven safety measures. To build a truly safe laboratory environment, we must move beyond blindly following rules and instead understand the chemical causality behind the hazards. This guide provides the definitive operational and logistical framework for safely managing this compound.
Mechanistic Toxicology: Understanding the Hazard
To respect the chemical, you must understand its reactivity. 5-Fluoro-2,4-dinitrobenzoic acid is a structural analogue of Sanger's reagent (1-fluoro-2,4-dinitrobenzene)[2].
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom acts as an excellent leaving group because the aromatic ring is profoundly electron-deficient. The ortho and para nitro groups, combined with the meta carboxylic acid, stabilize the Meisenheimer complex intermediate during an SNAr reaction.
-
Protein Cross-linking: When exposed to biological tissues, the compound rapidly reacts with the ε-amino groups of lysine residues and the sulfhydryl groups of cysteine residues in proteins[2].
-
Clinical Consequence: This covalent modification creates a dinitrophenyl (DNP) hapten-protein conjugate. The immune system recognizes this foreign adduct, triggering severe Type IV delayed hypersensitivity (allergic contact dermatitis), potential respiratory sensitization, and systemic toxicity[3].
-
Explosive Potential: As a dinitroaromatic compound, it poses a latent explosive risk if subjected to high heat under confinement or if mixed with incompatible strong bases[4].
Personal Protective Equipment (PPE) Matrix
Because of its extreme sensitizing potential and vesicant properties, PPE selection must focus on absolute barrier integrity. Standard latex or single-layer nitrile is inadequate.
| PPE Category | Specification | Causality / Justification |
| Hand Protection | Double-gloving: Nitrile (inner) + Neoprene or Butyl rubber (outer). | Highly reactive with skin proteins (vesicant)[5]. Nitrile alone may degrade rapidly if carrier solvents like DMF or DMSO are used to dissolve the reagent. |
| Eye/Face Protection | Chemical splash goggles AND a full face shield. | Severe eye irritant[6]. Prevents permanent corneal damage via protein cross-linking in the event of an aerosolized splash or micro-dust exposure. |
| Body Protection | Tyvek® disposable suit or heavy-duty lab coat with taped sleeves. | Prevents electrostatic micro-dust from accumulating on standard woven clothing, which can cause delayed dermal exposure[2]. |
| Respiratory | NIOSH-approved half-face respirator with P100/Organic Vapor cartridges. | Required if handling outside a fume hood. Airborne dust causes severe respiratory sensitization and mucosal damage[5]. |
Operational Workflow & Chemical Handling Protocol
Every step in this protocol is designed as a self-validating system to prevent exposure.
Phase 1: Pre-Operation Setup
-
Ventilation Verification: Ensure the fume hood face velocity is between 80–120 fpm. Do not proceed if the airflow monitor is in alarm mode.
-
Zone Preparation: Line the weighing area with an anti-static, disposable bench pad. 5-Fluoro-2,4-dinitrobenzoic acid is a dry powder that easily generates electrostatic micro-dust.
-
Self-Validating Quench Station: Pre-prepare a 1M Glycine or Ethanolamine solution and place it inside the hood. Causality: Having a primary amine readily available allows for immediate chemical quenching of the electrophile in case of a micro-spill. Do not open the reagent bottle until this quench solution is physically present.
Phase 2: Weighing and Solubilization
-
Static Mitigation: Use a static-eliminator gun on the container before opening. Use only ceramic or PTFE-coated spatulas to prevent friction-induced localized heating (a risk for shock-sensitive dinitroaromatics)[6].
-
Transfer: Weigh the compound directly into a pre-tared, sealable vial rather than open weigh boats to minimize aerosolization.
-
Solubilization: Add the organic solvent (e.g., DMF, DMSO, or THF) slowly. Critical Warning: Do not use strong bases (like NaOH or KOH) during initial solubilization. Aromatic nitro compounds can decompose exothermically and potentially explode in the presence of strong hydroxide solutions[4].
Workflow for handling 5-Fluoro-2,4-dinitrobenzoic acid and emergency spill response.
Emergency Spill Response and Disposal Plan
A spill of an activated dinitrofluorobenzene requires chemical deactivation, not just physical cleanup.
Step-by-Step Spill Protocol
-
Evacuate and Isolate: Immediately clear the area. If the spill is outside a fume hood, don the NIOSH-approved respirator before returning to the spill site[5].
-
Chemical Quenching (Neutralization): Do not sweep the dry powder, which will aerosolize it. Instead, gently mist the spill with the pre-prepared 1M Glycine solution. Causality: The amine in glycine outcompetes your skin proteins for the SNAr reaction, converting the highly hazardous electrophile into a relatively benign, non-volatile amino-adduct.
-
Absorption: Cover the quenched area with inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as nitroaromatics can form flammable mixtures[7].
-
Collection: Use non-sparking tools to scoop the slurry into a hazardous waste container.
-
Secondary Decontamination: Wash the surface with a 5% sodium carbonate solution, followed by soap and water, to ensure complete hydrolysis of any residual fluorinated compound.
Disposal Logistics
-
Segregation: Store the waste in a tightly sealed, clearly labeled container. Keep strictly separated from strong oxidizers, reducing agents, and strong bases[8].
-
Labeling: Must be labeled as "Highly Toxic, Sensitizer, Fluorinated Nitroaromatic Waste."
References
-
Molaid. "2,4-二硝基-5-氟苯甲酸 | 393-93-1". Molaid Chemical Database. Available at:[Link]
-
Loba Chemie. "1-FLUORO-2,4-DINITROBENZENE AR MSDS CAS-No." Loba Chemie. Available at:[Link]
-
Cole-Parmer. "Material Safety Data Sheet - 2,4-Dinitrofluorobenzene". Cole-Parmer. Available at: [Link]
-
PubChem. "Dinitrofluorobenzene | C6H3FN2O4 | CID 6264". National Institutes of Health. Available at: [Link]
Sources
- 1. 2,4-二硝基-5-氟苯甲酸 - CAS号 393-93-1 - 摩熵化学 [molaid.com]
- 2. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. 2,4-Dinitrofluorobenzene | 70-34-8 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. 1-Fluoro-2,4-Dinitrobenzene with SDS [mubychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
